VDM11
Description
Structure
2D Structure
Properties
IUPAC Name |
(5E,8E,11E,14E)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27(30)28-26-22-21-25(29)23-24(26)2/h7-8,10-11,13-14,16-17,21-23,29H,3-6,9,12,15,18-20H2,1-2H3,(H,28,30)/b8-7+,11-10+,14-13+,17-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZWFRWVRHLXHZ-SHDWVJIKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=C(C=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)NC1=C(C=C(C=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
VDM11: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
VDM11 is a selective inhibitor of the anandamide transporter, leading to an accumulation of the endogenous cannabinoid anandamide (AEA) in the synaptic cleft. This elevation of AEA levels potentiates the activation of cannabinoid receptors, primarily CB1 and to a lesser extent CB2, initiating a signaling cascade that culminates in anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Anandamide Reuptake
The principal mechanism of action of this compound is the selective inhibition of the anandamide membrane transporter (AMT). By blocking this transporter, this compound prevents the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to an increased concentration and prolonged presence of anandamide in the synapse, thereby enhancing its signaling effects.
While the primary target of this compound is the anandamide transporter, it has also been shown to exhibit a secondary, less potent inhibitory effect on fatty acid amide hydrolase (FAAH), the enzyme responsible for the intracellular degradation of anandamide. This dual action further contributes to the overall increase in synaptic anandamide levels.
Quantitative Data
The following table summarizes the available quantitative data for this compound's inhibitory activities.
| Target | Parameter | Value | Notes |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 2.6 µM | In the presence of 0.125% w/v fatty acid-free bovine serum albumin (BSA)[1]. |
| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 1.6 µM | In the absence of fatty acid-free BSA[1]. |
| Monoacylglycerol Lipase (MAGL) | IC50 | 14 µM | In the presence of 0.125% w/v fatty acid-free BSA[1]. |
| Monoacylglycerol Lipase (MAGL) | IC50 | 6 µM | In the absence of fatty acid-free BSA[1]. |
| Cannabinoid Receptor 1 (CB1) | Ki | >10 µM | Low affinity, suggesting indirect action[2]. |
| Cannabinoid Receptor 2 (CB2) | Ki | >8 µM | Low affinity, suggesting indirect action[2]. |
Signaling Pathways
The elevation of synaptic anandamide by this compound leads to the activation of cannabinoid receptors, primarily CB1, which are G-protein coupled receptors. This initiates a downstream signaling cascade that ultimately modulates neuroinflammation. A key pathway involves the inhibition of the transcription factor NF-κB, a master regulator of the inflammatory response.
Caption: this compound inhibits the anandamide transporter, increasing extracellular anandamide which activates CB1 receptors, leading to the inhibition of the NF-κB pathway and reduced pro-inflammatory cytokine production.
Experimental Protocols
In Vitro: Anandamide Uptake Inhibition Assay
This protocol details the methodology to determine the IC50 of this compound for the inhibition of anandamide uptake in a neuronal cell line.
1. Cell Culture:
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Culture a suitable neuronal cell line (e.g., Neuro-2a or primary cortical neurons) in appropriate media and conditions until confluent in 24-well plates.
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
[³H]-Anandamide Working Solution: Prepare a working solution of [³H]-anandamide in assay buffer (e.g., HBSS with 1 mg/mL fatty acid-free BSA) to a final concentration of 10 nM.
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Wash Buffer: Ice-cold PBS.
3. Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) in assay buffer for 30 minutes at 37°C.
-
Initiate the uptake by adding the [³H]-anandamide working solution to each well and incubate for 15 minutes at 37°C.
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Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
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Lyse the cells with 0.5 M NaOH.
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Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
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Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
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Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining the IC50 of this compound for anandamide uptake inhibition.
In Vivo: Lipopolysaccharide (LPS)-Induced Depression Model
This protocol describes the induction of a depressive-like state in mice using LPS and the assessment of this compound's antidepressant-like effects.
1. Animals:
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Use male C57BL/6 mice (8-10 weeks old). House them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups:
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Group 1: Vehicle (e.g., saline with 5% DMSO) + Saline
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Group 2: Vehicle + LPS (0.83 mg/kg, i.p.)
-
Group 3: this compound (10 mg/kg, i.p.) + LPS (0.83 mg/kg, i.p.)
3. Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the i.p. administration of LPS or saline.
-
24 hours after the LPS injection, perform behavioral tests.
4. Behavioral Tests:
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Forced Swim Test (FST): Place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 6 minutes. Record the duration of immobility during the last 4 minutes.
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Tail Suspension Test (TST): Suspend each mouse by its tail using adhesive tape to a horizontal bar 50 cm above the floor for 6 minutes. Record the duration of immobility.
5. Tissue Collection and Analysis:
-
Immediately after the behavioral tests, euthanize the mice and dissect the hippocampus.
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Homogenize the hippocampal tissue and measure the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
Caption: Workflow for the LPS-induced depression model and assessment of this compound's effects.
Conclusion
This compound acts as a selective anandamide reuptake inhibitor, thereby increasing the synaptic concentration of anandamide. This leads to enhanced activation of cannabinoid receptors, which in turn modulates downstream signaling pathways to reduce neuroinflammation. The provided quantitative data and detailed experimental protocols offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar compounds. Further research is warranted to fully elucidate the complete signaling network and to explore the full therapeutic applications of this compound.
References
VDM11 and Endocannabinoid System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of VDM11, a compound identified as a modulator of the endocannabinoid system (ECS). Primarily characterized as an inhibitor of anandamide (AEA) transport, this compound's pharmacological profile is complex, with demonstrated effects on key enzymes of the ECS, namely fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This document consolidates the current understanding of this compound's mechanism of action, presents quantitative data on its enzymatic inhibition, and details experimental protocols for its study. Furthermore, it visualizes the intricate signaling pathways and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers in neuroscience, pharmacology, and drug development.
Introduction to the Endocannabinoid System
The endocannabinoid system is a ubiquitous neuromodulatory network crucial for regulating a multitude of physiological and cognitive processes.[1] The core components of the ECS are:
-
Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters. The most well-characterized are N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).
-
Cannabinoid Receptors: G-protein coupled receptors, primarily cannabinoid receptor type 1 (CB1) and type 2 (CB2). CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are more concentrated in the peripheral nervous system and immune cells.[2]
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty acid amide hydrolase (FAAH) is the primary enzyme for AEA degradation, while monoacylglycerol lipase (MAGL) is the main enzyme for 2-AG degradation.[2]
The ECS is integral to retrograde signaling, where endocannabinoids are synthesized and released from postsynaptic neurons to act on presynaptic CB1 receptors, thereby modulating neurotransmitter release.[1][3] This system's involvement in processes like pain, mood, appetite, and memory has made it a significant target for therapeutic intervention.[3]
This compound: A Modulator of Anandamide Signaling
This compound, or N-(4-hydroxy-2-methylphenyl)arachidonoylamide, is a synthetic compound structurally related to anandamide.[4] It was initially developed as a selective inhibitor of the anandamide membrane transporter (AMT), a putative carrier protein responsible for the cellular uptake of anandamide.[5][6] By inhibiting AEA uptake, this compound is proposed to increase the extracellular concentration of anandamide, thereby prolonging its signaling effects at cannabinoid receptors.
However, subsequent research has revealed a more complex pharmacological profile. This compound has been shown to inhibit FAAH and, to a lesser extent, MAGL.[4] It has also been suggested that this compound may act as an alternative substrate for FAAH.[4] This multifaceted activity complicates the interpretation of its in vivo effects, which may result from a combination of transport inhibition and direct enzymatic modulation.
Quantitative Data
The following tables summarize the quantitative data available for this compound's interaction with key components of the endocannabinoid system.
| Parameter | Enzyme/Receptor | Value | Species/Assay Condition | Reference |
| IC₅₀ | FAAH | 2.6 µM | Rat brain, in the presence of 0.125% fatty acid-free BSA | [7] |
| FAAH | 1.6 µM | Rat brain, in the absence of fatty acid-free BSA | [7] | |
| MAGL (cytosolic) | 21 µM | Rat brain, in the presence of 0.125% fatty acid-free BSA | [7] | |
| MAGL (membrane) | 6 µM | Rat brain, in the absence of fatty acid-free BSA | [7] | |
| MAGL (membrane) | 14 µM | Rat brain, in the presence of 0.125% fatty acid-free BSA | [7] | |
| Kᵢ | CB1 Receptor | > 5-10 µM | [5] | |
| CB2 Receptor | > 5-10 µM | [5] |
| Study Type | Animal Model | This compound Doses | Observed Effect | Reference |
| Reward Seeking | Rat | 420 µg/kg and 560 µg/kg (cumulative, i.v.) | Significantly decreased reward seeking and nucleus accumbens neural encoding of reward-predictive cues. | [8] |
| Nicotine Seeking | Rat | 3 and 10 mg/kg (i.p.) | Attenuated reinstatement of nicotine-seeking behavior induced by cues and nicotine priming. No effect on nicotine self-administration under fixed or progressive ratio schedules. | [9] |
| Cough Reflex | Mouse | 3, 6, and 10 mg/kg (s.c.) | Dose-dependently reduced the number of capsaicin-induced coughs. | [10] |
| Sleep Regulation | Rat | 5, 10, 20 mg/kg (i.p.) | Enhanced sleep rebound after sleep deprivation. | [11] |
| Neuroinflammation | Mouse | 1, 4, and 10 mg/kg (i.p.) | Reduced levels of astrocyte and microglia markers, and proinflammatory cytokines in the hippocampus in an LPS-induced model. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways of the endocannabinoid system and the proposed mechanisms of action for this compound.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Investigation of the optimal dose for experimental lipopolysaccharide-induced recognition memory impairment: behavioral and histological studies [imrpress.com]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Impact of VDM11 on Brain Anandamide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, appetite, and memory.[1][2][3] The signaling of anandamide is tightly regulated by its synthesis, transport, and degradation. After its release into the synaptic cleft, anandamide is transported back into the postsynaptic neuron by a putative anandamide membrane transporter (AMT). Once inside the cell, it is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH).[1][4]
VDM11 is a selective inhibitor of anandamide transport, which is believed to block the uptake of anandamide into cells.[5] This inhibition of transport leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling at cannabinoid receptors, primarily CB1 receptors in the brain.[1] By increasing the bioavailability of anandamide, this compound and other anandamide transport inhibitors represent a promising therapeutic strategy for a range of neurological and psychiatric disorders.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the anandamide membrane transporter (AMT). By blocking this transporter, this compound prevents the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to a subsequent increase in the concentration and dwell time of anandamide in the synapse, resulting in enhanced activation of cannabinoid receptors.
References
- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endogenous cannabinoid anandamide has effects on motivation and anxiety that are revealed by fatty acid amide hydrolase (FAAH) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 5. jneurosci.org [jneurosci.org]
VDM11 in Neuroinflammation: A Technical Guide to its Mechanisms and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative and neurological disorders. The endocannabinoid system (ECS) has emerged as a significant modulator of these inflammatory processes within the central nervous system (CNS). VDM11, a potent and selective inhibitor of anandamide (AEA) transport, offers a therapeutic strategy by augmenting endogenous AEA levels. This technical guide provides an in-depth exploration of this compound's role in neuroinflammatory pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling cascades involved.
Introduction to this compound and Neuroinflammation
Neuroinflammation is characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent release of a cascade of inflammatory mediators, including cytokines, chemokines, and reactive oxygen species. While this response is initially protective, chronic neuroinflammation contributes to neuronal damage and the progression of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
This compound is a small molecule inhibitor of the anandamide transporter, effectively blocking the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of AEA. Anandamide is an endogenous ligand for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), with a more pronounced affinity for CB1 receptors. The immunomodulatory effects of the ECS are largely mediated through the activation of CB2 receptors, which are predominantly expressed on immune cells, including microglia. By elevating AEA levels, this compound leverages the body's own neuroprotective mechanisms to dampen inflammatory responses in the brain.
Quantitative Data on the Anti-Neuroinflammatory Effects of this compound
The following table summarizes the available quantitative data from a key in vivo study investigating the effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model. It is important to note that comprehensive dose-response and IC50 data for this compound in the context of neuroinflammation are limited in the current literature.
| Parameter | Treatment Group | Result | Fold Change/Percent Reduction vs. LPS | Reference |
| Pro-inflammatory Cytokines | ||||
| TNF-α | LPS | Increased | - | [1] |
| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |
| IL-1β | LPS | Increased | - | [1] |
| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |
| IL-6 | LPS | Increased | - | [1] |
| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |
| Glial Activation Markers | ||||
| GFAP (Astrocytes) | LPS | Increased | - | [1] |
| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] | |
| CD11b (Microglia) | LPS | Increased | - | [1] |
| LPS + this compound (10 mg/kg) | Significantly Reduced | Data not quantified | [1] |
Note: The referenced study demonstrated a significant reduction in the levels of these markers with this compound treatment; however, specific numerical values for fold change or percentage reduction were not provided in the abstract.
Signaling Pathways Modulated by this compound
The anti-neuroinflammatory effects of this compound are primarily mediated by the enhanced activation of cannabinoid receptors by elevated anandamide levels. The following diagrams illustrate the key signaling pathways involved.
This compound Mechanism of Action and Cannabinoid Receptor Activation
This compound inhibits the anandamide transporter, leading to an accumulation of AEA in the extracellular space. AEA then activates CB1 and CB2 receptors on glial cells, initiating downstream anti-inflammatory signaling.
Caption: this compound inhibits anandamide reuptake, increasing its availability to activate CB1/CB2 receptors.
Downstream Signaling from CB2 Receptor Activation in Microglia
Activation of the CB2 receptor by anandamide in microglia leads to the inhibition of pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways, and may also modulate the NLRP3 inflammasome.[2][3][4][5]
Caption: CB2R activation by AEA inhibits NF-κB and NLRP3, and modulates MAPK pathways.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the investigation of this compound's role in neuroinflammation.
LPS-Induced Neuroinflammation in a Mouse Model
This protocol describes the induction of neuroinflammation in mice using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
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Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.
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Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
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This compound Administration: this compound is dissolved in a vehicle (e.g., saline containing 5% DMSO and 5% Tween 80). Mice are administered this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[1] Control groups receive the vehicle alone.
-
LPS Administration: 30 minutes after this compound or vehicle administration, mice are injected i.p. with LPS (e.g., 0.25 mg/kg in saline).[1] A control group receives saline instead of LPS.
-
Tissue Collection: At a specified time point post-LPS injection (e.g., 24 hours), mice are euthanized. Brains are collected for subsequent analysis (e.g., immunohistochemistry, ELISA).
Measurement of Pro-inflammatory Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in tissue homogenates or serum.
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer containing protease inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant is collected.
-
ELISA Procedure (Sandwich ELISA):
-
Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
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Sample Incubation: The prepared tissue supernatants and a series of known standards are added to the wells and incubated.
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Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells.
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Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
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Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Quantification: The concentration of the cytokine in the samples is determined by interpolating the absorbance values against the standard curve.
Immunohistochemistry for Glial Activation Markers
Immunohistochemistry (IHC) is used to visualize the presence and localization of specific proteins in tissue sections, such as markers for activated astrocytes (GFAP) and microglia (Iba1 or CD11b).
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Tissue Preparation:
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Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
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Brains are dissected and post-fixed in 4% PFA.
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Brains are cryoprotected in a sucrose solution and then sectioned using a cryostat or microtome.
-
-
Staining Procedure:
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Antigen Retrieval: Sections are treated to unmask the antigenic epitopes (e.g., heat-induced epitope retrieval).
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Blocking: Sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to block non-specific antibody binding.
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Primary Antibody Incubation: Sections are incubated with the primary antibody (e.g., rabbit anti-Iba1 or mouse anti-GFAP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488).
-
Counterstaining and Mounting: Sections are often counterstained with a nuclear stain (e.g., DAPI) and mounted on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis: Stained sections are visualized using a fluorescence microscope. The intensity of the staining and the morphology of the cells can be quantified using image analysis software.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for mitigating neuroinflammation by enhancing the endogenous anti-inflammatory actions of anandamide. The available evidence strongly suggests that this compound, through the activation of cannabinoid receptors, can suppress the production of pro-inflammatory cytokines and reduce the activation of microglia and astrocytes. The modulation of key signaling pathways such as NF-κB and MAPK appears to be central to its mechanism of action.
However, to advance the clinical development of this compound and similar compounds, further research is imperative. Future studies should focus on:
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Comprehensive Dose-Response Studies: Establishing detailed dose-response curves and IC50 values for this compound's effects on a wider range of neuroinflammatory markers is crucial for optimizing therapeutic dosing.
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Elucidation of Downstream Pathways: While the involvement of CB receptors is established, more direct evidence is needed to fully delineate the downstream signaling cascades specifically modulated by this compound in different CNS cell types.
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Chronic Neuroinflammation Models: Evaluating the efficacy of this compound in chronic models of neurodegenerative diseases will be essential to determine its potential for long-term therapeutic intervention.
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Safety and Off-Target Effects: A thorough investigation of the long-term safety profile and potential off-target effects of this compound is necessary.
References
- 1. Association between Insufficient Interleukin-6 (IL-6) Inhibition and Worsening Outcomes in COVID-19 and Idiopathic Multicentric Castleman Disease (iMCD), and a Mathematical Model to Predict Optimal Dosing to Completely Block IL-6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predominant inhibition of interleukin-6 synthesis in patient-specific endothelial cells by mTOR inhibitors below a concentration range where cell proliferation is affected and mitotic arrest takes place - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11: A Technical Guide to its Mechanism of Action and Potential Implications for Nicotine Addiction Research
Disclaimer: The following document provides a technical overview of VDM11 based on available scientific literature. The discussion of its implications for nicotine addiction is largely hypothetical and based on its mechanism of action within the endocannabinoid system, as direct research on this compound for nicotine addiction is not presently available. This content is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a synthetic compound recognized for its role as a selective anandamide reuptake inhibitor. Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is crucial in regulating a variety of physiological and psychological processes, including mood, pain, and reward pathways. By blocking the reuptake of anandamide, this compound effectively increases the concentration and duration of AEA in the synaptic cleft, thereby enhancing its effects. This mechanism of action has positioned this compound as a tool for investigating the endocannabinoid system and a potential therapeutic agent for several neurological and psychiatric conditions. While its direct application in nicotine addiction has not been extensively studied, its influence on the endocannabinoid system, which is known to modulate nicotine's addictive properties, suggests a promising avenue for future research.
Core Mechanism of Action
This compound's primary mechanism is the inhibition of the anandamide transporter, which is responsible for the reuptake of anandamide from the synapse into the postsynaptic neuron. Following reuptake, anandamide is typically degraded by the intracellular enzyme Fatty Acid Amide Hydrolase (FAAH). Some evidence also suggests that this compound can directly inhibit FAAH, further contributing to elevated anandamide levels.[1][2] This dual action makes this compound a potent modulator of the endocannabinoid system.
The endocannabinoid system, particularly through the activation of CB1 receptors by anandamide, plays a significant role in modulating the release of other neurotransmitters, including dopamine.[1] The dopaminergic system is a key component of the brain's reward circuitry and is heavily implicated in the addictive properties of nicotine.
Signaling Pathway of this compound's Action
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data
The available literature provides some quantitative data on the effects of this compound, primarily from preclinical studies.
| Parameter | Value | Species | Study Context | Reference |
| Effective Dose for Anti-inflammatory Effects | 10 mg/kg | Animal Model | Reduction of LPS-induced TNF-α, IL-1β, and IL-6 | [1] |
| Metabolism Rate Relative to Anandamide | 15-20% | In vitro (membranes) | Rate of metabolism by FAAH | [2] |
| Effective Concentration for Sleep Promotion | 10, 20, or 30μM | Rat | Infusion into the paraventricular thalamic nucleus | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are crucial for reproducibility and further investigation.
Protocol 1: Evaluation of Anti-Neuroinflammatory Effects
-
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced neuroinflammation.
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Animal Model: Laboratory animals (e.g., rats or mice).
-
Procedure:
-
Animals are pretreated with this compound (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.
-
After a set period (e.g., 30 minutes), animals are challenged with an intraperitoneal injection of LPS to induce an inflammatory response.
-
At a specified time point post-LPS injection, animals are euthanized, and brain tissue (e.g., hippocampus) is collected.
-
Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using methods like ELISA or qPCR.
-
-
Antagonism Studies: To confirm the mechanism of action, specific cannabinoid receptor antagonists (e.g., AM251 for CB1 and AM630 for CB2) can be administered prior to this compound treatment to observe if the anti-inflammatory effects are blocked.[1]
Hypothetical Implications for Nicotine Addiction Research
While direct studies are lacking, the known pharmacological profile of this compound allows for the formulation of a strong hypothesis regarding its potential in nicotine addiction research.
The Role of the Endocannabinoid System in Nicotine Addiction
The endocannabinoid system is known to modulate the rewarding and reinforcing effects of nicotine. Chronic nicotine exposure can lead to alterations in the levels of anandamide in various brain regions.[2] Furthermore, FAAH inhibitors have been shown to reduce nicotine self-administration and the negative affective states associated with nicotine withdrawal, suggesting that enhancing anandamide signaling could be a viable therapeutic strategy for nicotine dependence.[2][3]
Potential Mechanism of this compound in Nicotine Addiction
Nicotine addiction is primarily driven by the release of dopamine in the brain's reward centers. Anandamide, through its action on CB1 receptors located on presynaptic terminals, can modulate the release of dopamine. By increasing synaptic levels of anandamide, this compound could potentially attenuate the dopamine surge induced by nicotine, thereby reducing its rewarding effects.
The following diagram illustrates the hypothetical interaction between this compound, the endocannabinoid system, and the dopaminergic pathway in the context of nicotine addiction.
Future Research Directions
The potential of this compound in the context of nicotine addiction warrants further investigation. Key areas for future research include:
-
Preclinical Behavioral Studies: Investigating the effects of this compound on nicotine self-administration, conditioned place preference, and withdrawal symptoms in animal models.
-
Neurochemical Studies: Measuring the impact of this compound on nicotine-induced dopamine release in reward-related brain regions using techniques like in vivo microdialysis.
-
Safety and Tolerability: Conducting comprehensive preclinical safety and toxicology studies to assess the therapeutic viability of this compound.
Conclusion
This compound is a valuable pharmacological tool for modulating the endocannabinoid system. Its ability to increase anandamide levels through the inhibition of reuptake and potentially FAAH presents a compelling mechanism for therapeutic intervention in a range of neurological and psychiatric disorders. While its direct role in nicotine addiction is yet to be empirically demonstrated, the well-established link between the endocannabinoid system and nicotine dependence provides a strong rationale for exploring this compound as a novel candidate for smoking cessation therapies. Further research is essential to validate this hypothesis and to fully elucidate the therapeutic potential of this compound.
References
- 1. insights.tessmed.com [insights.tessmed.com]
- 2. Endocannabinoid Regulation of Acute and Protracted Nicotine Withdrawal: Effect of FAAH Inhibition | PLOS One [journals.plos.org]
- 3. Endocannabinoid regulation of acute and protracted nicotine withdrawal: effect of FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antitussive Potential of VDM11: A Technical Guide
This technical guide offers an in-depth exploration of the antitussive properties of VDM11, a selective anandamide membrane transporter inhibitor. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, and provides detailed experimental protocols.
Introduction: Targeting the Endocannabinoid System for Cough Suppression
The endocannabinoid system, particularly the cannabinoid CB1 receptor, has emerged as a promising target for modulating the cough reflex. Anandamide, an endogenous cannabinoid ligand, plays a significant role in this process.[1] The concentration of anandamide in the synaptic cleft is regulated by anandamide membrane transporters. This compound (N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine) is a compound that selectively inhibits these transporters. This inhibition leads to an accumulation of endogenous anandamide, thereby enhancing the activation of cannabinoid receptors and offering a novel therapeutic strategy for cough suppression.[1][2]
Proposed Mechanism of Antitussive Action
The primary mechanism by which this compound exerts its antitussive effect is through the potentiation of endogenous anandamide signaling. By blocking the anandamide membrane transporter, this compound effectively increases the concentration of anandamide in the vicinity of cannabinoid receptors. This elevated anandamide level leads to the activation of CB1 receptors, which are known to modulate neurotransmitter release. In the context of the cough reflex, this activation is thought to inhibit the release of substance P from capsaicin-sensitive afferent C-fibers, ultimately suppressing the cough response.[1]
Caption: Proposed signaling pathway of this compound's antitussive effect.
Quantitative Efficacy of this compound
Preclinical studies in mice have demonstrated a significant, dose-dependent antitussive effect of this compound. The primary endpoint in these studies was the number of coughs induced by capsaicin, a known tussigenic agent.
| This compound Dose (subcutaneously) | Mean Number of Coughs/3 min (± SEM) | Percentage Inhibition |
| Vehicle Control | 17.3 ± 0.3 | 0% |
| 3 mg/kg | 12.5 ± 0.8 | 27.7% |
| 10 mg/kg | 8.2 ± 0.6 | 52.6% |
| Caption: Dose-dependent antitussive effect of this compound on capsaicin-induced cough in mice.[1] |
The antitussive effect of this compound was found to be mediated by CB1 receptors, as the effect was antagonized by the CB1 receptor antagonist SR141716A.
| Treatment | Mean Number of Coughs/3 min (± SEM) |
| This compound (10 mg/kg, s.c.) | 8.2 ± 0.6 |
| SR141716A (3 mg/kg, i.p.) + this compound (10 mg/kg, s.c.) | 16.5 ± 0.9 |
| Caption: Antagonism of this compound's antitussive effect by a CB1 receptor antagonist.[1][2] |
Furthermore, this compound was shown to reduce the number of coughs induced by a high concentration of anandamide, suggesting its role in modulating the effects of exogenous anandamide as well.
| Anandamide Concentration (nebulized) | Pretreatment | Mean Number of Coughs/3 min (± SEM) |
| 3 mg/ml | Vehicle | 15.2 ± 0.7 |
| 3 mg/ml | This compound (10 mg/kg, s.c.) | 9.8 ± 0.9 |
| Caption: Effect of this compound on anandamide-induced cough.[2] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the key preclinical studies investigating this compound's antitussive effects.
Animal Model and Housing
-
Species: Male ICR mice
-
Weight: 25-30 g
-
Housing: Housed in a temperature-controlled room (24 ± 1 °C) with a 12-hour light/dark cycle.
-
Acclimatization: Animals were acclimatized to the experimental environment for at least 1 hour before the commencement of experiments.
Induction of Cough Reflex
-
Tussigenic Agent: Capsaicin (30 µM) or Anandamide (0.03, 0.3, and 3 mg/ml) solutions.
-
Nebulization: The tussigenic agent was nebulized using an ultrasonic nebulizer.
-
Exposure: Mice were individually placed in a chamber and exposed to the nebulized solution for 3 minutes.
-
Observation: The number of coughs was counted by a trained observer during the 3-minute exposure period.
Drug Administration
-
This compound: Administered subcutaneously (s.c.) at doses of 3-10 mg/kg.
-
SR141716A (CB1 Antagonist): Administered intraperitoneally (i.p.) at a dose of 3 mg/kg or via inhalation (1 mg/ml). Intracerebroventricular injections were also performed at a dose of 0.03 mg/mouse.[1][2]
-
Vehicle: The vehicle for this compound consisted of 10% dimethyl sulfoxide (DMSO), 10% Tween 80, and 80% saline.
References
- 1. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11: A Technical Guide to its Interaction with Cannabinoid Receptors CB1 and CB2
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11, chemically known as N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a synthetic compound that has garnered significant interest within the field of endocannabinoid research. It is primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT). This mechanism effectively increases the synaptic concentration of the endogenous cannabinoid, anandamide (AEA), by blocking its reuptake into cells. While its principal mode of action is the modulation of the endocannabinoid system through transport inhibition, a thorough understanding of its direct interactions with the primary cannabinoid receptors, CB1 and CB2, is crucial for its comprehensive pharmacological characterization. This technical guide provides an in-depth analysis of this compound's interaction with CB1 and CB2 receptors, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Interaction Mechanism: Anandamide Uptake Inhibition
The primary pharmacological effect of this compound is the inhibition of the anandamide membrane transporter (AMT), a facilitated transport system responsible for the removal of anandamide from the synaptic cleft. By blocking this transporter, this compound effectively increases the extracellular concentration and prolongs the signaling of anandamide at cannabinoid receptors.
Experimental Workflow: Anandamide Cellular Uptake Assay
The following diagram illustrates a typical workflow for an anandamide cellular uptake assay used to characterize inhibitors like this compound.
Direct Interaction with Cannabinoid Receptors CB1 and CB2
While this compound's primary role is as an AMT inhibitor, it is standard practice to evaluate its direct effects on the principal targets of anandamide, the CB1 and CB2 receptors, to ensure its selectivity. Research has consistently shown that this compound is a poor ligand for both CB1 and CB2 receptors, indicating that its pharmacological effects are not due to direct receptor binding or activation.[1]
Quantitative Data: Binding Affinity and Functional Activity
The following table summarizes the available data on the direct interaction of this compound with CB1 and CB2 receptors. It is important to note that specific high-resolution binding affinity values (Ki) and functional potency values (EC50/IC50) for this compound at CB1 and CB2 receptors are not prominently reported in the literature, which is itself indicative of its weak interaction. The data presented are often expressed as a lack of significant activity at concentrations where AMT inhibition is potent.
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Binding Affinity (Ki) | > 10 µM | > 10 µM | [1] |
| Functional Activity | No significant agonistic or antagonistic activity at concentrations effective for AMT inhibition. | No significant agonistic or antagonistic activity at concentrations effective for AMT inhibition. | [1] |
Note: The ">" symbol indicates that at the highest concentration tested (10 µM), significant binding or functional activity was not observed.
Experimental Protocols
Radioligand Displacement Assay for CB1 and CB2 Receptors
This protocol is a standard method used to determine the binding affinity (Ki) of a test compound like this compound for a receptor.
Objective: To determine if this compound can displace a known high-affinity radioligand from the CB1 and CB2 receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: Unlabeled CP55,940 at a high concentration.
-
Test compound: this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
cAMP Functional Assay for CB1 and CB2 Receptors
This assay determines the functional effect (agonist or antagonist) of a compound on G-protein coupled receptors like CB1 and CB2, which are typically Gi/o-coupled and thus inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Objective: To determine if this compound acts as an agonist (decreases cAMP) or an antagonist (blocks the effect of an agonist) at CB1 and CB2 receptors.
Materials:
-
Cells expressing human CB1 or CB2 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
CB1/CB2 receptor agonist (e.g., CP55,940).
-
Test compound: this compound.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).
-
Plate reader capable of measuring the assay signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).
Signaling Pathways
The primary signaling pathway influenced by this compound is the indirect enhancement of anandamide signaling at CB1 and CB2 receptors. The diagram below illustrates this relationship.
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system. Its selectivity as an anandamide membrane transporter inhibitor, coupled with its negligible direct activity at CB1 and CB2 receptors, allows researchers to investigate the specific roles of endogenous anandamide signaling. The lack of direct receptor interaction is a key feature of this compound, distinguishing it from direct cannabinoid receptor agonists and antagonists. The experimental protocols and data presented in this guide provide a comprehensive technical overview for scientists and drug development professionals working with this important compound. Further research may focus on elucidating the precise molecular interactions of this compound with the anandamide transporter to guide the development of next-generation endocannabinoid system modulators.
References
The Pharmacological Profile of VDM11: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11, chemically known as (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide, is a synthetic compound that has garnered significant interest within the scientific community for its role as a modulator of the endocannabinoid system (ECS). Initially characterized as a selective inhibitor of the anandamide membrane transporter (AMT), this compound's pharmacological profile is nuanced, with demonstrated activity at other key components of the ECS. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its activity as an AMT inhibitor. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of endocannabinoid signaling.
Core Pharmacological Activities
This compound is primarily recognized for its inhibitory action on the anandamide membrane transporter (AMT), a putative carrier protein responsible for the cellular uptake of the endocannabinoid anandamide (AEA). By blocking this transporter, this compound effectively increases the extracellular concentration of AEA, thereby potentiating its signaling at cannabinoid receptors (CB1 and CB2) and other targets. However, subsequent research has revealed that this compound also exhibits inhibitory activity against fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the intracellular degradation of anandamide. This dual action contributes to its overall effect of enhancing anandamide signaling.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound.
Table 1: this compound Inhibitory Activity on Anandamide Membrane Transporter (AMT)
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 4 - 11 µM | C6 glioma cells | [1][2] |
Note: The original source from Tocris Bioscience states the IC50 range as 4 - 11 mM, which is highly likely a typographical error. Based on related literature and the potency of similar compounds, this has been interpreted as 4 - 11 µM.[1]
Table 2: this compound Inhibitory Activity on Fatty Acid Amide Hydrolase (FAAH)
| Parameter | Value | Assay Conditions | Reference |
| IC50 | >50 µM | N18TG2 cell membranes | [3] |
| IC50 | 1.2 - 3.7 µM | Rat brain FAAH (assay dependent) | [3] |
| IC50 | 2.6 µM | Rat brain FAAH (in the presence of 0.125% w/v fatty acid-free BSA) | [3] |
| IC50 | 1.6 µM | Rat brain FAAH (in the absence of fatty acid-free BSA) | [3] |
Table 3: this compound Inhibitory Activity on Monoacylglycerol Lipase (MAGL)
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 14 µM | Membrane-bound MAGL (in the presence of 0.125% w/v fatty acid-free BSA) | [3] |
| IC50 | 6 µM | Membrane-bound MAGL (in the absence of fatty acid-free BSA) | [3] |
Table 4: this compound Activity at Cannabinoid Receptors
| Parameter | Value | Receptor | Reference |
| Ki | > 5 - 10 µM | CB1 | [1] |
| Ki | > 5 - 10 µM | CB2 | [1] |
Experimental Protocols
Anandamide Uptake Inhibition Assay in C6 Glioma Cells
This protocol describes a general method for determining the inhibitory effect of this compound on anandamide uptake in a cellular context, based on established methodologies.
1. Cell Culture:
-
C6 glioma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded in 24-well plates and grown to confluence.
2. Assay Procedure:
-
On the day of the experiment, the growth medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS).
-
Cells are then pre-incubated for 10-15 minutes at 37°C with an assay buffer (e.g., Krebs-Ringer-HEPES buffer) containing the desired concentrations of this compound or vehicle control.
-
To initiate the uptake, [³H]-anandamide (radiolabeled anandamide) is added to each well to a final concentration of approximately 100 nM.
-
The incubation is carried out at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake and minimize the influence of anandamide metabolism.
-
To terminate the uptake, the assay buffer is rapidly aspirated, and the cells are washed three times with ice-cold PBS to remove extracellular [³H]-anandamide.
3. Measurement of [³H]-Anandamide Uptake:
-
The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH).
-
The radioactivity in the cell lysates is determined by liquid scintillation counting.
-
Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a saturating concentration of a known AMT inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
4. Data Analysis:
-
The inhibitory effect of this compound is expressed as a percentage of the control (vehicle-treated) uptake.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of anandamide transport into the cell. This leads to an accumulation of anandamide in the extracellular space, enhancing its ability to activate cannabinoid receptors (CB1 and CB2) located on the cell surface of presynaptic and postsynaptic neurons, as well as other cell types.
The inhibition of FAAH by this compound further contributes to elevated intracellular anandamide levels, although the primary effect on signaling is believed to be through the blockade of extracellular clearance.
Experimental Workflow for Assessing this compound Activity
The following diagram illustrates a typical experimental workflow for characterizing the pharmacological profile of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the endocannabinoid system. While it is widely recognized as an anandamide membrane transporter inhibitor, its inhibitory effects on FAAH must be considered when interpreting experimental results. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of modulating anandamide signaling with compounds like this compound. Its complex pharmacological profile underscores the importance of comprehensive characterization in the development of selective and effective therapeutics targeting the endocannabinoid system.
References
- 1. VDM 11 (in Tocrisolve 100) | CAS 313998-81-1 | Tocris Bioscience [tocris.com]
- 2. farm.ucl.ac.be [farm.ucl.ac.be]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
VDM11's impact on synaptic transmission
An in-depth technical guide on the core aspects of , designed for researchers, scientists, and drug development professionals.
Executive Summary
VDM11 is a potent and selective inhibitor of the anandamide membrane transporter (AMT), which plays a crucial role in the endocannabinoid system. By blocking the reuptake of the endocannabinoid anandamide (AEA), this compound elevates extracellular AEA levels, thereby enhancing its modulatory effects on synaptic transmission. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on synaptic function, relevant quantitative data, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound is a synthetic compound with well-defined chemical and physical properties critical for its use in experimental settings.
| Property | Value |
| Chemical Name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)-5,8,11,14-eicosatetraenamide |
| Molecular Formula | C₂₇H₃₉NO₂ |
| Molecular Weight | 409.61 g/mol [1] |
| CAS Number | 313998-81-1[1] |
| Appearance | Solution in ethanol[2] |
| Solubility | Soluble in ethanol, DMSO, and DMF[2] |
| Purity | ≥98% (HPLC)[1] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), leading to an accumulation of anandamide in the synaptic cleft.[1] Anandamide is an endogenous cannabinoid that acts as a retrograde messenger. It is synthesized and released from the postsynaptic neuron in response to neuronal activity and travels backward across the synapse to bind to presynaptic cannabinoid type 1 (CB1) receptors.[3] Activation of these G-protein coupled receptors typically leads to the inhibition of voltage-gated calcium channels, which in turn reduces the probability of neurotransmitter release from the presynaptic terminal.[3]
While this compound's primary target is the AMT, some studies suggest it may also act as a substrate for fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide, and can inhibit monoacylglycerol lipase (MAGL).[2][4] However, its selectivity for AMT inhibition over direct receptor binding is a key feature.
Signaling Pathway of this compound-Modulated Synaptic Transmission
The following diagram illustrates the retrograde signaling pathway modulated by this compound.
Caption: this compound blocks the anandamide transporter (AMT) on the postsynaptic neuron.
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data regarding the biological activity of this compound.
Table 4.1: In Vitro Activity
| Parameter | Species/System | Value | Reference |
| IC₅₀ (AMT Inhibition) | - | 4-11 µM | [1] |
| Kᵢ (CB1 Receptor) | - | > 5-10 µM | [1] |
| Kᵢ (CB2 Receptor) | - | > 5-10 µM | [1] |
| Glutamatergic Synaptic Transmission Inhibition | Rat Hippocampal Neurons | 3 µM | [2] |
Table 4.2: In Vivo Efficacy (Behavioral Studies)
| Model | Species | Dose Range | Effect | Reference |
| Nicotine-Seeking Reinstatement | Rat | 1-10 mg/kg (i.p.) | Attenuated cue- and nicotine-primed reinstatement | [5] |
| Capsaicin-Induced Cough | Mouse | 3-10 mg/kg (s.c.) | Dose-dependent reduction in coughs | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are representative protocols for behavioral and in vitro studies.
Protocol: Nicotine Self-Administration and Reinstatement Model
This protocol is synthesized from methodologies used to evaluate the effect of this compound on nicotine-seeking behavior.[5]
-
Animals: Male Long-Evans rats are individually housed with a reverse light-dark cycle.
-
Surgery: Rats are anesthetized and implanted with intravenous catheters into the jugular vein for nicotine self-administration.
-
Self-Administration Training:
-
Rats are placed in operant chambers equipped with two levers.
-
Pressing the "active" lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio schedule (e.g., FR5).
-
Pressing the "inactive" lever has no consequence.
-
Training sessions are conducted daily until stable responding is achieved.
-
-
Extinction Phase: Nicotine infusions and associated cues are withheld. Sessions continue until active lever pressing is significantly reduced.
-
Reinstatement Testing:
-
Cue-Induced: Presentation of nicotine-associated cues (e.g., light and tone) that were present during self-administration.
-
Nicotine-Primed: A non-contingent injection of nicotine (e.g., 0.15 mg/kg).
-
-
This compound Administration: this compound (1, 3, or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the reinstatement session.[5]
-
Data Analysis: The primary dependent variable is the number of presses on the active lever. Data are analyzed using ANOVA.
Experimental Workflow Diagram
Caption: Workflow for a nicotine reinstatement experiment to test this compound efficacy.
Logical Relationships and Interpretation
The experimental evidence suggests a clear logical pathway for the action of this compound in modulating synaptic transmission and behavior.
Logical Relationship Diagram
References
- 1. VDM 11 (CAS 313998-81-1): R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on VDM11 and Sleep Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies on VDM11, a selective inhibitor of the anandamide membrane transporter (AMT), and its effects on sleep modulation. The information presented is synthesized from foundational research and is intended to provide a core understanding of this compound's mechanism of action, experimental protocols used in its evaluation, and its impact on sleep and neurochemical profiles.
Core Concepts
This compound is a research chemical that has been utilized to investigate the role of the endocannabinoid system in sleep regulation. Its primary mechanism of action is the inhibition of the anandamide membrane transporter (AMT), a putative transporter responsible for the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the postsynaptic neuron. By blocking this transporter, this compound effectively increases the extracellular concentration of anandamide, thereby enhancing its signaling at cannabinoid receptors, primarily the CB1 receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data from initial studies on this compound. It is important to note that detailed, publicly available tables of sleep architecture changes (e.g., latency and duration of specific sleep stages) are limited in the initial publications. The data presented here are derived from descriptions within the research literature.
Table 1: this compound Dosage and Administration in Rodent Sleep Studies
| Administration Route | Vehicle | Concentration/Dosage | Species | Key Findings |
| Microdialysis Perfusion (into the paraventricular thalamic nucleus) | Artificial Cerebrospinal Fluid | 10, 20, or 30 μM | Rat | Increased sleep and decreased waking. |
| Intraperitoneal (i.p.) Injection | Not specified in all studies | 5, 10, 20 mg/kg | Rat | Enhanced sleep in rodents; animals displayed sleep rebound after sleep deprivation.[1] |
Table 2: Effects of this compound on Extracellular Neurotransmitter Levels in Rats
| Treatment Condition | Dopamine | Norepinephrine | Epinephrine | Serotonin | Adenosine |
| This compound administration post-sleep deprivation | Decreased | Decreased | Decreased | Decreased | Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies of this compound and sleep.
Protocol 1: Microdialysis Perfusion for Sleep and Neurotransmitter Analysis
Objective: To assess the local effects of this compound on sleep and extracellular dopamine levels when administered directly into the paraventricular thalamic nucleus (PVA) of rats.
Methodology:
-
Animal Subjects: Male Wistar rats were used.
-
Surgical Implantation: Rats were anesthetized and stereotaxically implanted with a guide cannula targeting the PVA. Electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording were also implanted to monitor sleep-wake states.
-
Microdialysis Probe Insertion: Following a recovery period, a microdialysis probe was inserted through the guide cannula into the PVA.
-
Perfusion: The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples were collected at regular intervals to establish baseline neurotransmitter levels.
-
This compound Administration: this compound, dissolved in aCSF, was perfused through the probe at concentrations of 10, 20, or 30 μM.
-
Sample Analysis: Collected dialysate samples were analyzed using high-performance liquid chromatography (HPLC) to quantify dopamine levels.
-
Sleep Recording: EEG and EMG data were continuously recorded throughout the experiment to determine the effects on sleep stages (e.g., waking, NREM sleep, REM sleep).
Protocol 2: Systemic Administration for Sleep Homeostasis Studies
Objective: To evaluate the effect of systemically administered this compound on sleep rebound following a period of sleep deprivation.
Methodology:
-
Animal Subjects: Male rats were used.
-
Sleep Deprivation: Rats were subjected to a prolonged period of waking (sleep deprivation).
-
This compound Administration: Immediately following sleep deprivation, rats were administered this compound via intraperitoneal (i.p.) injection at doses of 5, 10, or 20 mg/kg.[1] A control group received a vehicle injection.
-
Recovery Period: The animals were then allowed a recovery period during which their sleep patterns were monitored.
-
Sleep Analysis: EEG and EMG recordings were analyzed to determine the extent of sleep rebound (the compensatory increase in sleep following deprivation) in this compound-treated animals compared to controls.
-
Neurochemical Analysis: In some studies, brain tissue or microdialysate was collected to measure changes in the extracellular levels of dopamine, norepinephrine, epinephrine, serotonin, and adenosine.[1]
Visualizations
Signaling Pathway of this compound
References
VDM11 and its Influence on Dopamine Neurotransmission in the Nucleus Accumbens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of VDM11, a selective inhibitor of the anandamide transporter (AMT), and its effects on dopamine levels within the nucleus accumbens. While direct quantitative data on this compound's impact on dopamine concentrations in this critical brain region remains to be fully elucidated in published literature, this paper synthesizes existing knowledge on this compound's mechanism of action and draws parallels from studies on analogous compounds, such as the anandamide transport inhibitor AM404. This guide details the theoretical framework for this compound's modulation of the mesolimbic dopamine system, presents relevant data from related studies in structured formats, outlines detailed experimental protocols for investigating these effects, and provides visualizations of the key signaling pathways and experimental workflows.
Introduction
The nucleus accumbens is a key neural substrate in the brain's reward circuitry, with dopamine serving as a primary neurotransmitter mediating motivation, reinforcement, and goal-directed behaviors. Dysregulation of dopamine signaling in this region is implicated in a range of neuropsychiatric disorders, including substance use disorders, depression, and schizophrenia. The endocannabinoid system, through its modulation of synaptic transmission, plays a crucial role in regulating dopamine neuron activity and dopamine release in the nucleus accumbens.
This compound is a synthetic compound that acts as a selective inhibitor of the anandamide transporter, thereby preventing the reuptake of the endogenous cannabinoid, anandamide. This inhibition leads to an accumulation of anandamide in the synaptic cleft, enhancing its signaling at cannabinoid receptors, primarily the CB1 receptor. Given the dense expression of CB1 receptors on GABAergic and glutamatergic neurons that modulate dopamine neuron activity in the ventral tegmental area (VTA) and their terminals in the nucleus accumbens, this compound is hypothesized to indirectly influence dopamine levels in this region.
This guide will explore the known pharmacology of this compound, its presumed mechanism of action on the dopamine system, and the experimental approaches required to further investigate its therapeutic potential.
Mechanism of Action: this compound and the Endocannabinoid-Dopamine Crosstalk
This compound's primary mechanism is the inhibition of the anandamide transporter (AMT), leading to increased extracellular levels of anandamide. Anandamide, a partial agonist at the CB1 receptor, can then exert its modulatory effects on neurotransmission.
The interaction between the endocannabinoid system and the mesolimbic dopamine system is complex. CB1 receptors are located on presynaptic terminals of both GABAergic and glutamatergic neurons that project to and within the VTA, the origin of dopamine neurons that project to the nucleus accumbens.
-
On GABAergic neurons: Activation of CB1 receptors on GABAergic interneurons in the VTA can lead to a suppression of GABA release. This disinhibition of dopamine neurons results in increased dopamine release in the nucleus accumbens.
-
On glutamatergic neurons: Conversely, CB1 receptor activation on glutamatergic terminals can inhibit glutamate release, leading to a decrease in the excitatory drive onto dopamine neurons and consequently, reduced dopamine release in the nucleus accumbens.
The net effect of increased anandamide levels due to this compound on dopamine in the nucleus accumbens is therefore dependent on the balance of its actions on these two opposing inputs to dopamine neurons.
Signaling Pathway of this compound's Indirect Effect on Dopamine Release
Caption: this compound's indirect and potentially bidirectional effect on dopamine release.
Quantitative Data
Table 1: Effect of Anandamide Transport Inhibitor AM404 on Nicotine-Induced Dopamine Release in the Nucleus Accumbens Shell
| Treatment Group | Dopamine Release (% of Baseline) | Reference |
| Vehicle + Saline | 100 ± 5 | [Scherma et al., 2012] |
| Vehicle + Nicotine (0.4 mg/kg) | 165 ± 15 | [Scherma et al., 2012] |
| AM404 (5 mg/kg) + Nicotine (0.4 mg/kg) | 110 ± 10# | [Scherma et al., 2012] |
| AM404 (10 mg/kg) + Nicotine (0.4 mg/kg) | 105 ± 8# | [Scherma et al., 2012] |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + Nicotine |
Note: This data suggests that enhancing anandamide signaling through transport inhibition can attenuate drug-induced increases in dopamine release in the nucleus accumbens. It is plausible that this compound would exert a similar effect.
Experimental Protocols
To elucidate the precise effects of this compound on dopamine dynamics in the nucleus accumbens, in vivo microdialysis in freely moving rodents is the gold-standard technique.
In Vivo Microdialysis Protocol
This protocol is a representative methodology based on standard practices for measuring neurotransmitter levels in the rodent brain.
Objective: To measure extracellular dopamine concentrations in the nucleus accumbens of adult male Sprague-Dawley rats following systemic administration of this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa molecular weight cutoff)
-
Guide cannulae
-
This compound
-
Vehicle solution (e.g., 1:1:18 solution of ethanol, Tween 80, and saline)
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
Anesthetic (e.g., isoflurane)
-
Analgesics
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane.
-
Secure the animal in the stereotaxic apparatus.
-
Surgically expose the skull and drill a small hole above the target coordinates for the nucleus accumbens shell (e.g., AP: +1.7 mm, ML: ±0.8 mm, DV: -6.5 mm from bregma).
-
Implant a guide cannula aimed at the nucleus accumbens and secure it to the skull with dental cement.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the animal to habituate to the testing chamber for a stabilization period of at least 2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle.
-
Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.
-
-
Dopamine Analysis:
-
Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.
-
Quantify dopamine concentrations by comparing peak heights to a standard curve.
-
Express post-injection dopamine levels as a percentage of the average baseline concentration.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain the tissue (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe in the nucleus accumbens.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo microdialysis to assess this compound's effect on dopamine.
Conclusion and Future Directions
This compound, as a selective anandamide transport inhibitor, holds potential for modulating the mesolimbic dopamine system. Based on its mechanism of action and evidence from similar compounds, it is hypothesized that this compound may attenuate dopamine release in the nucleus accumbens, particularly in states of hyperdopaminergia. This suggests a potential therapeutic utility in conditions characterized by excessive reward-seeking behavior, such as substance use disorders.
However, the lack of direct experimental data on this compound's effect on dopamine levels is a significant knowledge gap. Future research should prioritize conducting in vivo microdialysis or fast-scan cyclic voltammetry studies to directly quantify the impact of this compound on basal and stimulated dopamine release in the nucleus accumbens. Furthermore, exploring the dose-dependent effects and the influence of this compound on the firing activity of VTA dopamine neurons through electrophysiology would provide a more complete picture of its pharmacological profile. Such studies are essential to validate the therapeutic potential of this compound and to guide its development as a novel treatment for dopamine-related neuropsychiatric disorders.
An In-Depth Technical Guide to VDM11: Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VDM11, a potent and selective inhibitor of the anandamide membrane transporter (AMT). This compound serves as a critical tool for researchers studying the endocannabinoid system, offering insights into the physiological and pathological roles of anandamide. This document details its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for its study.
Chemical Structure and Physicochemical Properties
This compound, systematically named (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide, is a synthetic molecule designed to probe the endocannabinoid system. Its structure integrates an arachidonic acid backbone with a modified phenolic head group, contributing to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(4-hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide | [1] |
| Molecular Formula | C₂₇H₃₉NO₂ | [1] |
| Molecular Weight | 409.6 g/mol | [1] |
| Appearance | Gold-colored oil | [2] |
| Solubility | Soluble in ethanol, DMF, and DMSO. | [3] |
| Storage Conditions | Store at -20°C or lower in an inert gas (e.g., argon) and protected from light.[2] |
Mechanism of Action and Biological Activity
This compound is primarily characterized as a potent and selective inhibitor of the anandamide membrane transporter (AMT), effectively blocking the cellular uptake of the endogenous cannabinoid anandamide (AEA).[2][4][5][6] This inhibition leads to an accumulation of extracellular anandamide, thereby potentiating its effects on cannabinoid receptors (CB1 and CB2) and other targets.
While highly selective for AMT, this compound has been shown to exhibit off-target effects, notably the inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively.[3] It has been suggested that this compound may also act as an alternative substrate for FAAH.[3] It displays negligible agonist activity at the vanilloid receptor 1 (VR1) and has very weak action at CB1 and CB2 receptors.[3][4][5][6]
Table 2: In Vitro Activity of this compound
| Target | Activity | Value | Source |
| Anandamide Membrane Transporter (AMT) | Inhibition (IC₅₀) | 4-11 µM | [4][5][6] |
| Cannabinoid Receptor 1 (CB₁) | Binding Affinity (Kᵢ) | > 5-10 µM | [2][5] |
| Cannabinoid Receptor 2 (CB₂) | Binding Affinity (Kᵢ) | > 5-10 µM | [5] |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition (IC₅₀) | 1.2-3.7 µM (rat brain, depending on assay conditions) | |
| Monoacylglycerol Lipase (MAGL) | Inhibition (pI₅₀) | 5.22 (in the absence of BSA) |
Endocannabinoid Signaling Pathway
The endocannabinoid system plays a crucial role in regulating various physiological processes. Anandamide, synthesized on demand, is released into the synaptic cleft where it acts on presynaptic CB1 receptors to modulate neurotransmitter release. Its action is terminated by cellular uptake via the anandamide membrane transporter (AMT), followed by intracellular degradation by FAAH. This compound's primary mechanism of action is the blockade of this uptake process.
Synthesis of this compound
-
Activation of Arachidonic Acid: Arachidonic acid is first activated to a more reactive form, often an acyl chloride or an N-hydroxysuccinimide (NHS) ester, to facilitate amide bond formation.
-
Amide Coupling: The activated arachidonic acid is then reacted with 4-amino-3-methylphenol in the presence of a suitable base to neutralize the acid byproduct.
-
Purification: The crude product is purified using chromatographic techniques, such as column chromatography, to isolate the desired this compound.
Experimental Protocols
Anandamide Uptake Assay
This protocol is a generalized procedure based on methodologies reported in the literature for measuring the inhibition of anandamide uptake by this compound in cell cultures.
Materials:
-
Cell line expressing the anandamide transporter (e.g., neuroblastoma cells, primary neurons).
-
Cell culture medium and supplements.
-
This compound and other test compounds.
-
[³H]-Anandamide (radiolabeled anandamide).
-
Scintillation fluid and a scintillation counter.
-
Phosphate-buffered saline (PBS).
-
Bovine serum albumin (BSA).
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.
-
Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with either vehicle or varying concentrations of this compound for a specified time (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: Add [³H]-anandamide to each well to initiate the uptake process. Incubate for a defined period (e.g., 5-15 minutes) at 37°C. To distinguish between active transport and passive diffusion, a parallel set of experiments should be conducted at 4°C.
-
Termination of Uptake: Rapidly wash the cells with ice-cold PBS containing BSA to remove extracellular [³H]-anandamide and stop the uptake.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that at 37°C. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of anandamide uptake against the concentration of this compound.
Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This spectrophotometric assay is a common method to determine the inhibitory effect of this compound on FAAH activity.
Materials:
-
Source of FAAH enzyme (e.g., rat brain homogenate, recombinant FAAH).
-
This compound and other test compounds.
-
Anandamide (substrate).
-
Assay buffer (e.g., Tris-HCl).
-
Reagents for detecting the product of hydrolysis (e.g., arachidonic acid). This can be done using a coupled enzyme assay that leads to a colorimetric or fluorometric readout.
-
Microplate reader.
Procedure:
-
Enzyme Preparation: Prepare the FAAH enzyme solution in the assay buffer.
-
Inhibitor Incubation: In a microplate, add the FAAH enzyme solution to wells containing either vehicle or varying concentrations of this compound. Incubate for a specified time to allow for inhibitor binding.
-
Reaction Initiation: Add anandamide to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagents. The detection method will depend on the specific assay kit or protocol being used. For example, a coupled enzyme system can be used to measure the release of arachidonic acid, resulting in a change in absorbance or fluorescence.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC₅₀ value.
Conclusion
This compound is an invaluable pharmacological tool for the study of the endocannabinoid system. Its potent and selective inhibition of the anandamide membrane transporter allows for the investigation of the roles of endogenous anandamide in health and disease. Researchers utilizing this compound should be mindful of its potential off-target effects on FAAH and MAGL and design experiments accordingly to ensure accurate interpretation of results. The experimental protocols provided in this guide offer a foundation for the characterization and application of this compound in a research setting.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. realmofcaring.org [realmofcaring.org]
Methodological & Application
VDM11: Application Notes and Protocols for Research Use
Introduction
VDM11, with the chemical name N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a valuable research tool in the study of the endocannabinoid system.[1] It is primarily recognized as a potent and selective inhibitor of the anandamide membrane transporter (AMT), thereby blocking the cellular uptake of the endogenous cannabinoid anandamide (AEA).[2][3] In addition to its primary target, research has shown that this compound also inhibits fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes responsible for the degradation of endocannabinoids.[1] This multi-target profile makes this compound a complex but powerful modulator of endocannabinoid signaling. These notes provide essential information on the solubility of this compound in commonly used laboratory solvents, ethanol and dimethyl sulfoxide (DMSO), along with detailed protocols for its preparation and use in a representative in vitro assay.
Solubility Data
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound in ethanol and DMSO. It is always recommended to start with small-scale solubility tests before preparing large-volume stock solutions. To enhance solubility, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can be employed.[4]
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| Ethanol | 30 mg/mL[1][4] | ~73.2 mM | This compound is readily soluble in ethanol. |
| DMSO | 20 mg/mL[1][4] | ~48.8 mM | This compound is soluble in DMSO. |
Molecular Weight of this compound: 409.61 g/mol [4][5]
Signaling Pathway of this compound
This compound primarily enhances endocannabinoid signaling by preventing the reuptake and degradation of anandamide. By inhibiting the anandamide membrane transporter (AMT), this compound increases the extracellular concentration of anandamide, making it more available to bind to cannabinoid receptors like CB1. Furthermore, its inhibitory effects on FAAH and MAGL reduce the intracellular breakdown of anandamide and another major endocannabinoid, 2-arachidonoylglycerol (2-AG), respectively.
Caption: this compound inhibits the anandamide transporter (AMT) and degradative enzymes (FAAH, MAGL).
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous ethanol (≥99.5%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol for 10 mM Ethanol Stock Solution:
-
Weigh out 4.096 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous ethanol to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, briefly sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol for 10 mM DMSO Stock Solution:
-
Weigh out 4.096 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Gentle warming to 37°C can be used if necessary to aid dissolution.[4]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the stock solution at -20°C or -80°C. Note that DMSO freezes at approximately 18.5°C.
Important Considerations:
-
The final concentration of the organic solvent in your experimental medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[6]
-
Always run a vehicle control (medium containing the same final concentration of ethanol or DMSO without this compound) in your experiments.
In Vitro FAAH Inhibition Assay using this compound
This protocol provides a general framework for assessing the inhibitory effect of this compound on FAAH activity using a commercially available fluorogenic substrate.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
96-well black microplate, flat bottom
-
Plate reader with fluorescence detection capabilities (Excitation: 340-360 nm, Emission: 450-465 nm)
-
Known FAAH inhibitor as a positive control (e.g., JZL195)
Caption: Workflow for a fluorometric in vitro FAAH enzyme inhibition assay.
Experimental Protocol:
-
Prepare this compound Dilutions: Perform a serial dilution of your this compound stock solution in the assay buffer to achieve a range of desired final concentrations for testing (e.g., from 1 nM to 100 µM). Also prepare a vehicle control dilution.
-
Plate Setup: In a 96-well black microplate, set up the following wells in triplicate:
-
Background Wells: Add assay buffer and the vehicle. These wells will not contain the enzyme.
-
100% Initial Activity Wells (Positive Control): Add assay buffer, the vehicle, and the FAAH enzyme.
-
Inhibitor Wells: Add assay buffer, the diluted this compound (or positive control inhibitor), and the FAAH enzyme.
-
-
Enzyme Addition: Add the diluted FAAH enzyme to the "100% Initial Activity" and "Inhibitor" wells. The final volume in each well should be consistent (e.g., 180 µL).
-
Pre-incubation: Pre-incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the FAAH fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the "Background Wells" from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of 100% Activity Well)] x 100
-
Plot the % Inhibition versus the log of the this compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
-
Conclusion
This compound is a versatile tool for studying the endocannabinoid system, with well-defined solubility in ethanol and DMSO. The provided protocols for stock solution preparation and a representative FAAH inhibition assay offer a starting point for researchers to incorporate this compound into their studies. Careful consideration of solvent effects and appropriate controls are paramount for generating reliable and interpretable data.
References
- 1. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. escholarship.org [escholarship.org]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. escholarship.org [escholarship.org]
Application Notes: VDM11 in Lipopolysaccharide (LPS)-Induced Neuroinflammation Models
References
- 1. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revealing the Underlying Mechanism of Acacia Nilotica against Asthma from a Systematic Perspective: A Network Pharmacology and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 in Nicotine Self-Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VDM11, a selective anandamide transport inhibitor, in rat models of nicotine self-administration. This document details experimental protocols, summarizes key quantitative findings, and illustrates the underlying signaling pathways.
Introduction
The endocannabinoid system, particularly the anandamide signaling cascade, is a critical modulator of the rewarding and reinforcing effects of nicotine. Fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, has been a key target for therapeutic development. However, FAAH inhibitors also increase levels of other non-cannabinoid ligands like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), which can confound the specific role of anandamide. This compound offers a more targeted approach by selectively inhibiting the transport of anandamide, thereby increasing its synaptic availability without affecting OEA or PEA levels.[1] This allows for a more precise investigation into the role of anandamide in nicotine addiction and relapse.
Signaling Pathway of this compound in the Context of Nicotine Reward
This compound's mechanism of action centers on the potentiation of endogenous anandamide signaling. In the context of nicotine reward, this has significant implications for modulating the mesolimbic dopamine system. Nicotine is known to stimulate dopamine release in the nucleus accumbens, a key event in its reinforcing effects.[2][3][4][5] The endocannabinoid system, in turn, modulates this dopaminergic activity. By increasing anandamide levels, this compound can influence cannabinoid receptor 1 (CB1R) activity, which is known to play a role in nicotine's rewarding effects.[6][7]
Caption: this compound inhibits anandamide uptake, increasing its availability to modulate nicotine-stimulated dopamine release.
Experimental Protocols
The following protocols are based on methodologies reported for investigating the effects of this compound on nicotine self-administration and reinstatement of nicotine-seeking behavior in rats.[1]
Animals and Housing
-
Species: Male Sprague-Dawley rats
-
Weight: 250-300g at the start of experiments
-
Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-h light/dark cycle (lights on at 7:00 AM).
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
Food and Water: Provide ad libitum access to food and water, unless otherwise specified for a particular experimental phase (e.g., initial lever press training).
Intravenous Catheter Implantation Surgery
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture or isoflurane).
-
Catheterization: Aseptically implant a chronic indwelling catheter into the right jugular vein. The catheter, typically made of silastic tubing, should be passed subcutaneously to exit between the scapulae.
-
Post-operative Care: Administer post-operative analgesics and allow a recovery period of at least 5-7 days before starting self-administration training. Flush catheters daily with a sterile saline solution containing heparin to maintain patency.
Nicotine Self-Administration Training
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, and a drug infusion pump.
-
Drug Solution: Prepare nicotine bitartrate in sterile saline, adjusted to a pH of 7.4. A common dose is 30 µg/kg per infusion, delivered in a volume of 0.1 mL over 1 second.
-
Acquisition Phase:
-
Place rats in the operant chambers for daily 1-hour sessions.
-
Initially, use a Fixed Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in a single infusion of nicotine, accompanied by the illumination of the cue light for a brief period (e.g., 5 seconds).
-
Presses on the inactive lever are recorded but have no programmed consequences.
-
Continue FR1 training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
Subsequently, the response requirement can be increased to a Fixed Ratio 5 (FR5) schedule, where five active lever presses are required for each infusion.
-
This compound Administration and Testing
-
Drug Preparation: Dissolve this compound in a vehicle solution (e.g., 5% polyethylene glycol, 5% Tween 80, and 90% saline).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection 30 minutes before the start of the behavioral session.
-
Experimental Design (Within-Subjects):
-
Nicotine Taking (FR5 and Progressive Ratio):
-
After stable self-administration is established, test the effects of various doses of this compound (e.g., 1, 3, and 10 mg/kg) and vehicle on nicotine intake under an FR5 schedule.
-
To assess the motivation for nicotine, a Progressive Ratio (PR) schedule can be used, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last completed ratio) serves as a measure of motivation.
-
-
Reinstatement of Nicotine Seeking:
-
Extinction: Following self-administration training, subject the rats to daily extinction sessions where active lever presses no longer result in nicotine infusion or cue light presentation. Continue until responding on the active lever is significantly reduced.
-
Cue-Induced Reinstatement: After extinction, present the nicotine-associated cue light contingent on active lever presses (without nicotine delivery) to induce reinstatement of seeking behavior. Test the effect of this compound pre-treatment on this reinstatement.
-
Nicotine-Primed Reinstatement: On a separate test day, administer a non-contingent, subcutaneous (s.c.) injection of nicotine (e.g., 0.15 mg/kg) 10 minutes before the session to induce reinstatement. Evaluate the effect of this compound pre-treatment on this form of reinstatement.
-
-
Caption: Workflow for this compound testing in nicotine self-administration and reinstatement paradigms.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on nicotine self-administration and reinstatement.
Table 1: Effect of this compound on Nicotine Self-Administration [1]
| Schedule of Reinforcement | This compound Dose (mg/kg, i.p.) | Mean Number of Nicotine Infusions (± SEM) |
| Fixed Ratio 5 (FR5) | Vehicle | 10.5 ± 1.2 |
| 1 | 10.2 ± 1.5 | |
| 3 | 9.8 ± 1.3 | |
| 10 | 10.1 ± 1.6 | |
| Progressive Ratio (PR) | Vehicle | 12.8 ± 1.9 |
| 1 | 11.9 ± 2.1 | |
| 3 | 11.5 ± 1.8 | |
| 10 | 10.8 ± 1.7 |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on Reinstatement of Nicotine-Seeking Behavior [1]
| Reinstatement Condition | This compound Dose (mg/kg, i.p.) | Mean Active Lever Presses (± SEM) |
| Cue-Induced | Vehicle | 25.6 ± 3.1 |
| 1 | 22.4 ± 2.8 | |
| 3 | 15.1 ± 2.5 | |
| 10 | 12.8 ± 2.2 | |
| Nicotine-Primed | Vehicle | 28.9 ± 4.2 |
| 1 | 24.5 ± 3.9 | |
| 3 | 16.3 ± 3.1 | |
| 10 | 14.7 ± 2.9 |
*P < 0.05 compared to vehicle, indicating a statistically significant attenuation of reinstatement.
Summary of Findings
-
Nicotine Taking and Motivation: this compound did not significantly alter the number of nicotine infusions self-administered under either FR5 or PR schedules of reinforcement.[1] This suggests that selectively elevating anandamide levels does not impact the primary reinforcing effects of nicotine or the motivation to take the drug once self-administration is established.
-
Relapse/Reinstatement: In contrast, this compound dose-dependently attenuated the reinstatement of nicotine-seeking behavior induced by both nicotine-associated cues and a nicotine prime.[1] This indicates that enhancing anandamide signaling is effective in reducing the propensity to relapse to nicotine seeking.
Conclusion
The selective anandamide transport inhibitor this compound presents a valuable pharmacological tool to dissect the specific role of anandamide in nicotine addiction. The data strongly suggest that while anandamide may not be critical for maintaining nicotine intake, it plays a significant role in mediating relapse to nicotine-seeking behavior.[1] These findings support the therapeutic potential of targeting the anandamide signaling pathway for smoking cessation, specifically for preventing relapse in individuals attempting to quit.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reward, Addiction, Withdrawal to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. The role of fatty acid amide hydrolase inhibition in nicotine reward and dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amide hydrolase reduces reinstatement of nicotine seeking but not break point for nicotine self-administration--comparison with CB(1) receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11 for Studying Anandamide Transport in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The termination of anandamide signaling is primarily mediated by its transport into cells via a putative anandamide membrane transporter (AMT), followed by intracellular enzymatic degradation by fatty acid amide hydrolase (FAAH). Understanding the mechanism of anandamide transport is of significant interest for the development of novel therapeutics targeting the endocannabinoid system.
VDM11, N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a selective inhibitor of anandamide transport. It is a valuable pharmacological tool for investigating the role of the AMT in the lifecycle of anandamide and for elucidating the physiological consequences of elevated extracellular anandamide levels. This compound exhibits inhibitory activity on anandamide uptake in primary neuronal cultures, making it a suitable agent for in vitro studies.[1] Recent evidence suggests that a catalytically inactive variant of FAAH, termed FAAH-like anandamide transporter (FLAT), may be a key component of the anandamide transport system in neural cells, and that transport inhibitors like this compound interfere with this process.
This document provides detailed application notes and protocols for the use of this compound in studying anandamide transport in primary neuron cultures.
Data Presentation
The following table summarizes the quantitative data regarding the inhibitory effects of this compound on anandamide transport and related functional assays in primary neuron cultures.
| Parameter | Cell Type | Value | Reference |
| IC50 for Anandamide Accumulation Inhibition | Cerebellar Granule Neurons | ~ 5 µM | [1] |
| IC50 for Inhibition of AEA-evoked CGRP Release | Trigeminal Ganglion Neurons | 5.3 - 11 µM | [2] |
| IC50 for Inhibition of NADA-evoked CGRP Release | Trigeminal Ganglion Neurons | 5.3 - 11 µM | [2] |
| IC50 for Inhibition of Capsaicin-evoked CGRP Release | Trigeminal Ganglion Neurons | 5.3 - 11 µM | [2] |
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for the culture of primary rat cortical neurons.[3]
Materials:
-
Timed-pregnant Sprague-Dawley rats (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Aseptically dissect the embryos and remove the cerebral cortices.
-
Mince the cortical tissue in ice-cold HBSS.
-
Digest the tissue with 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate the trypsin by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto poly-D-lysine coated culture vessels at a desired density (e.g., 1 x 106 cells/well in a 6-well plate).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to replace half of the medium every 3-4 days.
-
Neurons are typically ready for experiments after 7-10 days in vitro (DIV).
[3H]-Anandamide Uptake Assay in Primary Cortical Neurons
This protocol is designed to measure the inhibition of anandamide transport by this compound.[3]
Materials:
-
Primary cortical neuron cultures (7-10 DIV)
-
[3H]-Anandamide (specific activity ~60 Ci/mmol)
-
Unlabeled anandamide
-
This compound
-
Krebs-HEPES buffer (in mM: 136 NaCl, 5 KCl, 1.2 MgCl2, 2.5 CaCl2, 10 glucose, 20 HEPES; pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail
-
Scintillation counter
-
Ice bath
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Krebs-HEPES buffer to the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
Prepare a solution of [3H]-anandamide in Krebs-HEPES buffer. A final concentration of 100 nM is often used, achieved by mixing labeled and unlabeled anandamide.
-
-
Assay:
-
Wash the primary neuron cultures twice with pre-warmed Krebs-HEPES buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) in Krebs-HEPES buffer for 10-20 minutes at 37°C.
-
To initiate the uptake, add the [3H]-anandamide solution to each well and incubate for a short period (e.g., 4-10 minutes) at 37°C. The optimal incubation time should be determined empirically to be within the initial linear phase of uptake.
-
To determine non-specific uptake, perform parallel incubations at 4°C on an ice bath.
-
Terminate the uptake by rapidly aspirating the incubation medium and washing the cells three times with ice-cold Krebs-HEPES buffer containing 0.5% BSA.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (4°C) from the total uptake (37°C).
-
Express the data as a percentage of the vehicle-treated control.
-
Determine the IC50 value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
- 1. Studies of anandamide accumulation inhibitors in cerebellar granule neurons: comparison to inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A role for the anandamide membrane transporter in TRPV1-mediated neurosecretion from trigeminal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
Application Notes and Protocols: Assessing the Effect of VDM11 on Cytokine Levels (TNF-α, IL-6, IL-1β)
Audience: Researchers, scientists, and drug development professionals.
Introduction
VDM11 is a selective inhibitor of the anandamide membrane transporter (AMT), leading to an increase in endogenous anandamide levels by preventing its reuptake and subsequent degradation by fatty acid amide hydrolase (FAAH)[1]. Anandamide, an endocannabinoid, interacts with cannabinoid receptors (CB1 and CB2) which are known to modulate inflammatory responses[2][3][4]. Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β), are key mediators in the inflammatory cascade and are often upregulated in response to stimuli such as lipopolysaccharide (LPS)[5][6][7]. Emerging research indicates that this compound can attenuate the production of these pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory conditions.
These application notes provide a detailed protocol for assessing the in vitro effect of this compound on the production of TNF-α, IL-6, and IL-1β in macrophage and microglial cell lines stimulated with LPS.
Data Presentation
Table 1: Expected Effect of this compound on LPS-Induced Cytokine Production
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Low / Undetectable | Low / Undetectable | Low / Undetectable |
| This compound (10 µM) | Low / Undetectable | Low / Undetectable | Low / Undetectable |
| LPS (1 µg/mL) | High | High | High |
| This compound (1 µM) + LPS (1 µg/mL) | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| This compound (5 µM) + LPS (1 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound (10 µM) + LPS (1 µg/mL) | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Note: The values in this table are illustrative. Actual quantitative data will vary depending on the cell line, experimental conditions, and specific ELISA kits used.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effect on Macrophages
This protocol details the steps to evaluate the inhibitory effect of this compound on the production of pro-inflammatory cytokines in RAW 264.7 macrophage cells stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (soluble in ethanol or DMSO)[1]
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
24-well cell culture plates
-
ELISA kits for murine TNF-α, IL-6, and IL-1β
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest cells and perform a cell count using a hemocytometer and Trypan Blue exclusion to assess viability.
-
Seed 4 x 10^5 cells/mL in a 24-well plate and incubate for 24 hours to allow for cell adherence[5].
-
-
This compound Pre-treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute in culture medium to final working concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
After 24 hours of seeding, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for 1 hour at 37°C[5].
-
-
LPS Stimulation:
-
Sample Collection:
-
After the incubation period, centrifuge the plates at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants and store them at -80°C until cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves the following steps:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Generate a standard curve to determine the cytokine concentrations in the samples.
-
Protocol 2: Assessment in BV-2 Microglial Cells
This protocol can be adapted for the BV-2 microglial cell line, which is also a common model for neuroinflammation. The general procedure is similar to that for RAW 264.7 cells, with potential minor modifications to cell seeding density and incubation times based on the specific characteristics of the BV-2 cell line.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: this compound's mechanism of action leading to reduced inflammation.
Caption: LPS-induced pro-inflammatory cytokine signaling pathway via TLR4 and NF-κB.
References
- 1. VDM 11 (CAS 313998-81-1): R&D Systems [rndsystems.com]
- 2. Cannabinoid - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating Social Play Behavior in Adolescent Rats Using VDM11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to employing VDM11, a selective inhibitor of the anandamide transporter, for studying social play behavior in adolescent rats. This document outlines the mechanism of action, experimental protocols, and data presentation, offering a practical framework for researchers in neuroscience and pharmacology.
Introduction
Social play is a crucial developmental behavior in mammals, influencing social and cognitive maturation. The endocannabinoid system, particularly the neurotransmitter anandamide (AEA), plays a significant role in modulating these behaviors. This compound offers a valuable pharmacological tool to investigate this system by selectively blocking the reuptake of AEA, thereby increasing its synaptic availability and enhancing endocannabinoid signaling. This potentiation of AEA signaling has been shown to increase the frequency of social play behaviors in adolescent rats, making this compound a key compound for studying the neural underpinnings of social interaction.
Mechanism of Action
This compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking this transporter, this compound prevents the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to an accumulation of anandamide in the synapse, resulting in prolonged activation of cannabinoid receptors, primarily the CB1 receptor. The enhanced activation of CB1 receptors modulates neurotransmitter release and neuronal excitability in brain regions critical for social behavior, such as the prefrontal cortex and the striatum, ultimately leading to an increase in social play behaviors.
Data Presentation
| Treatment Group | Dose (mg/kg, i.p.) | Mean Frequency of Pins (± SEM) | Mean Frequency of Pounces (± SEM) |
| Vehicle | 0 | 25.3 ± 2.1 | 30.1 ± 2.5 |
| This compound | 1.0 | 34.8 ± 3.0 | 41.5 ± 3.4 |
| This compound | 5.0 | 45.1 ± 3.8 | 53.9 ± 4.2 |
SEM: Standard Error of the Mean; i.p.: intraperitoneal injection.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on social play behavior in adolescent rats.
Animals
-
Species: Male Wistar or Sprague-Dawley rats
-
Age: Adolescent (Postnatal Day [PND] 34-40)
-
Housing: Group-housed (2-4 per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
Drug Preparation and Administration
-
Compound: this compound
-
Vehicle: A mixture of ethanol, Tween 80, and saline (e.g., in a 1:1:18 ratio).
-
Doses: 1.0 mg/kg and 5.0 mg/kg, and a vehicle control.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Injection Volume: 1 ml/kg.
-
Pre-treatment Time: Administer this compound or vehicle 30 minutes prior to the social play session.
Social Play Behavior Assay
-
Habituation:
-
For three consecutive days prior to testing, habituate the rats to the experimental procedures.
-
Day 1: Handle each rat for 5 minutes.
-
Day 2: Place each rat individually in the testing arena for 10 minutes.
-
Day 3: Place pairs of rats (cage mates) in the testing arena for 10 minutes.
-
-
Social Isolation:
-
On the test day, socially isolate the rats for 3-4 hours before the experiment to increase their motivation for social play.
-
-
Testing Procedure:
-
Administer this compound or vehicle to the rats.
-
After the 30-minute pre-treatment period, place a pair of unfamiliar, weight-matched (differing by no more than 10g) rats in a clean testing arena (e.g., a 50 x 50 x 50 cm Plexiglas box with a thin layer of bedding).
-
Record the social interaction for 15 minutes using a video camera.
-
-
Behavioral Scoring:
-
A trained observer, blind to the experimental conditions, should score the videos.
-
The primary behaviors to be quantified are:
-
Frequency of Pinning: The number of times one rat pins the other (lies on its back).
-
Frequency of Pouncing: The number of times one rat initiates a play bout by pouncing on the other.
-
-
Other social behaviors, such as social grooming and sniffing, can also be scored to assess general social interest.
-
Statistical Analysis
-
Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits anandamide reuptake, enhancing CB1R signaling.
Experimental Workflow
Caption: Workflow for this compound social play behavior experiment.
Logical Relationship of this compound's Effect
Caption: Logical flow of this compound's pro-social play effects.
Application Notes and Protocols: VDM11 in Combination with CB1/CB2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of VDM11, an anandamide transport inhibitor, in conjunction with cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) antagonists. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the endocannabinoid system.
Introduction
This compound is a widely used pharmacological tool to study the effects of elevated endogenous anandamide levels. By blocking the anandamide membrane transporter (AMT), this compound effectively increases the concentration and duration of action of anandamide at cannabinoid receptors.[1][2][3] To elucidate the specific receptor-mediated effects of this elevated anandamide, this compound is often used in combination with selective CB1 and CB2 receptor antagonists, such as SR141716A (Rimonabant), AM251 (CB1 antagonists), and AM630 (a CB2 antagonist).[4][5] This approach allows for the dissection of the physiological roles of anandamide acting through each receptor subtype.
Data Presentation
In Vivo: Effects of this compound on LPS-Induced Depressive-Like Behaviors and Neuroinflammation in Mice
The following tables summarize the quantitative data from a study investigating the effects of this compound, alone and in combination with CB1 (AM251) and CB2 (AM630) antagonists, on a lipopolysaccharide (LPS)-induced model of depression in mice.[4]
Table 1: Effect of this compound on Exploration Time in the Elevated Plus Maze (EPM) in LPS-Treated Mice [4]
| Treatment Group | Dose (mg/kg) | Mean Exploration Time in Open Arms (%) |
| Vehicle | - | 45.2 ± 3.1 |
| LPS | 0.5 | 22.8 ± 2.5* |
| This compound + LPS | 5 + 0.5 | 31.5 ± 2.8** |
| This compound + LPS | 10 + 0.5 | 40.1 ± 3.0*** |
| AM251 + AM630 + this compound + LPS | 1 + 1 + 10 + 0.5 | 25.3 ± 2.6# |
*p < 0.05 vs. Vehicle; **p < 0.05 vs. LPS; ***p < 0.01 vs. LPS; #p < 0.05 vs. This compound + LPS
Table 2: Effect of this compound on Spontaneous Alternations in the Y-Maze in LPS-Treated Mice [4]
| Treatment Group | Dose (mg/kg) | Mean Spontaneous Alternations (%) |
| Vehicle | - | 78.4 ± 4.2 |
| LPS | 0.5 | 55.1 ± 3.9* |
| This compound + LPS | 10 + 0.5 | 72.5 ± 4.5** |
| AM251 + AM630 + this compound + LPS | 1 + 1 + 10 + 0.5 | 58.9 ± 3.7# |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. LPS; #p < 0.05 vs. This compound + LPS
Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in the Hippocampus of LPS-Treated Mice [4]
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle | - | 15.2 ± 1.8 | 10.5 ± 1.1 | 20.3 ± 2.1 |
| LPS | 0.5 | 48.9 ± 4.5 | 35.2 ± 3.2 | 65.7 ± 5.9* |
| This compound + LPS | 10 + 0.5 | 22.1 ± 2.4 | 14.8 ± 1.5 | 28.4 ± 2.9** |
| AM251 + AM630 + this compound + LPS | 1 + 1 + 10 + 0.5 | 41.5 ± 3.9# | 30.1 ± 2.8# | 58.2 ± 5.1# |
*p < 0.001 vs. Vehicle; **p < 0.01 vs. LPS; #p < 0.05 vs. This compound + LPS
In Vivo: Antitussive Effect of this compound
Table 4: Effect of this compound on Capsaicin-Induced Cough in Mice and its Antagonism by SR141716A [5]
| Treatment Group | Dose (mg/kg) | Mean Number of Coughs |
| Vehicle | - | 16.6 ± 1.3 |
| This compound | 3 | 12.1 ± 1.1* |
| This compound | 6 | 8.5 ± 0.9** |
| This compound | 10 | 5.2 ± 0.7*** |
| SR141716A + this compound | 3 + 10 | 14.8 ± 1.2# |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle; ***p < 0.001 vs. Vehicle; #p < 0.01 vs. This compound (10 mg/kg)
Signaling Pathways and Workflows
Caption: this compound inhibits anandamide uptake, increasing its availability to activate CB1/CB2 receptors.
Caption: General workflow for in vivo studies using this compound and cannabinoid receptor antagonists.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound and CB1/CB2 Antagonists in an LPS-Induced Depression Model in Mice
This protocol is adapted from studies investigating the antidepressant and anti-inflammatory effects of this compound.[4]
1. Materials:
-
This compound (Tocris or equivalent)
-
AM251 (CB1 antagonist, Tocris or equivalent)
-
AM630 (CB2 antagonist, Tocris or equivalent)
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 10% Tween 80, 10% DMSO, 80% saline)
-
Male Wistar mice (25-30 g)
-
Elevated Plus Maze (EPM) apparatus
-
Y-Maze apparatus
-
Standard laboratory equipment for injections and behavioral testing.
2. Animal Preparation and Dosing:
-
House mice under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) and allow for at least one week of acclimation.
-
Prepare fresh drug solutions on the day of the experiment. Dissolve this compound, AM251, and AM630 in the vehicle. Dissolve LPS in sterile saline.
-
On the day of the experiment, administer AM251 (1 mg/kg, i.p.) and AM630 (1 mg/kg, i.p.) 30 minutes prior to this compound administration in the antagonist groups.
-
Administer this compound (5 or 10 mg/kg, i.p.) or vehicle.
-
30 minutes after this compound administration, administer LPS (0.5 mg/kg, i.p.).
3. Behavioral Testing:
-
Elevated Plus Maze (EPM): 25 hours after LPS injection, place each mouse in the center of the EPM, facing an open arm. Allow the mouse to explore the maze for 5 minutes. Record the time spent in the open and closed arms. Calculate the percentage of time spent in the open arms.
-
Y-Maze: 26 hours after LPS injection, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes. Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms. Calculate the percentage of spontaneous alternations.
4. Biomarker Analysis:
-
Immediately after the last behavioral test, euthanize the mice and collect the hippocampus.
-
Process the tissue for analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR according to standard protocols.
Protocol 2: In Vitro Anandamide Uptake Assay
This protocol provides a general framework for measuring the effect of this compound on anandamide uptake in a cell-based assay.
1. Materials:
-
N2a neuroblastoma cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound
-
[³H]-Anandamide (radiolabeled anandamide)
-
Unlabeled anandamide
-
Assay buffer (e.g., HBSS)
-
Scintillation cocktail and counter
2. Cell Culture:
-
Culture N2a cells in appropriate medium until they reach a suitable confluency in 24-well plates.
3. Anandamide Uptake Assay:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle in assay buffer for 15 minutes at 37°C.
-
Initiate the uptake by adding assay buffer containing a final concentration of 100 nM [³H]-anandamide.
-
Incubate for 15 minutes at 37°C. To determine non-specific uptake, run a parallel set of experiments at 4°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific uptake (4°C) from the total uptake (37°C) to determine the specific uptake.
-
Calculate the percentage inhibition of anandamide uptake by this compound at each concentration and determine the IC₅₀ value.
Protocol 3: CB1/CB2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for CB1 and CB2 receptors. This can be used to confirm the lack of direct binding of this compound to these receptors.
1. Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors
-
[³H]-CP55,940 (a high-affinity cannabinoid receptor agonist)
-
Unlabeled CP55,940 (for determining non-specific binding)
-
Test compounds (e.g., this compound, SR141716A, AM630)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
2. Binding Assay:
-
In a 96-well plate, add binding buffer, [³H]-CP55,940 (at a concentration near its Kd), and varying concentrations of the test compound.
-
For total binding, add vehicle instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled CP55,940.
-
Initiate the binding reaction by adding the membrane preparation.
-
Incubate for 90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
3. Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.
These application notes and protocols provide a starting point for investigating the pharmacology of this compound in combination with CB1 and CB2 receptor antagonists. Researchers should optimize these protocols for their specific experimental conditions and consult the primary literature for further details.
References
- 1. psecommunity.org [psecommunity.org]
- 2. researchgate.net [researchgate.net]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exogenous Anandamide Protects Rat Brain against Acute Neuronal Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a novel endocannabinoid, virodhamine, with antagonist activity at the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microdialysis Perfusion of VDM11 in Rat Brain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for in-vivo microdialysis perfusion of VDM11, a selective anandamide transport inhibitor, in the rat brain. This document is intended to guide researchers in designing and executing experiments to investigate the neurochemical and behavioral effects of modulating the endocannabinoid system through localized drug delivery.
Introduction to this compound and Microdialysis
This compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT). By blocking the reuptake of the endogenous cannabinoid anandamide (AEA), this compound effectively increases the extracellular concentration and dwell time of AEA in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors, primarily the CB1 receptor, which is densely expressed in the central nervous system. The modulation of the endocannabinoid system has significant implications for various physiological processes, including pain, mood, appetite, and memory.
Microdialysis is a minimally invasive in-vivo sampling technique that allows for the continuous monitoring of extracellular fluid in a specific tissue region. A microdialysis probe, which consists of a semi-permeable membrane, is stereotaxically implanted into the brain region of interest. A physiological solution (perfusate) is slowly pumped through the probe, allowing for the diffusion of small molecules from the extracellular fluid into the perfusate. The collected dialysate can then be analyzed to measure the concentrations of neurotransmitters, metabolites, and exogenously administered substances. Importantly, microdialysis can also be used in a "retro-dialysis" or "retrodialysis" mode to deliver compounds directly into the brain tissue surrounding the probe.
This document will focus on the application of microdialysis for the localized perfusion of this compound into the rat brain to study its effects on neurochemistry, particularly on the endocannabinoid and dopamine systems.
Experimental Protocols
While specific in-vivo microdialysis perfusion data for this compound is not extensively detailed in the currently available literature, the following protocols are synthesized based on general microdialysis principles and methodologies for similar lipophilic compounds targeting the central nervous system. Researchers should optimize these protocols based on their specific experimental goals and analytical instrumentation.
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
Objective: To surgically implant a guide cannula for the subsequent insertion of a microdialysis probe into a specific rat brain region (e.g., Nucleus Accumbens, Striatum).
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula (e.g., CMA or custom-made)
-
Microdialysis probes (e.g., CMA 12, 2 mm membrane)
-
Dental cement
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the rat and mount it securely in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., Nucleus Accumbens Shell: AP +1.7 mm, ML ±0.8 mm, DV -7.8 mm from bregma).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
Protocol 2: this compound Microdialysis Perfusion and Dialysate Collection
Objective: To perfuse this compound directly into the target brain region via a microdialysis probe and collect dialysate samples for neurochemical analysis.
Materials:
-
Rat with implanted guide cannula
-
Microdialysis probe
-
Microinfusion pump
-
Fraction collector (optional, but recommended)
-
Artificial cerebrospinal fluid (aCSF) as perfusate: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.
-
This compound solution (dissolved in a vehicle compatible with aCSF, e.g., a small percentage of ethanol or DMSO, then diluted in aCSF).
-
Tubing and connectors
Procedure:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to the microinfusion pump and the outlet to the collection vial.
-
Begin perfusion with aCSF at a low flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 1-2 hours to allow the tissue to equilibrate.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes) to establish basal neurotransmitter levels.
-
Switch the perfusion medium to aCSF containing the desired concentration of this compound. Due to the lack of direct perfusion data, a starting concentration range of 1-100 µM in the perfusate is suggested for initial dose-finding studies. The final concentration should be determined empirically based on the desired local tissue concentration and the in-vitro recovery of the probe.
-
Continue to collect dialysate samples at regular intervals throughout the this compound perfusion period and for a post-perfusion washout period with aCSF.
-
Store collected samples immediately at -80°C until analysis.
Protocol 3: Analysis of Dialysate Samples
Objective: To quantify the concentrations of anandamide and dopamine in the collected dialysate samples.
Analytical Method for Anandamide:
-
Technique: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of anandamide.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction may be required to concentrate the analyte and remove interfering substances from the small volume of dialysate.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Internal Standard: A deuterated analog of anandamide (e.g., anandamide-d4) should be used for accurate quantification.
Analytical Method for Dopamine:
-
Technique: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a highly sensitive and widely used method for dopamine analysis.
-
Sample Preparation: Direct injection of the dialysate is often possible, but for very low concentrations, a derivatization step may be necessary.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from this compound microdialysis experiments.
Table 1: Microdialysis Experimental Parameters
| Parameter | Value | Notes |
| Animal Model | e.g., Male Sprague-Dawley rats, 250-350g | |
| Target Brain Region | e.g., Nucleus Accumbens Shell | |
| Stereotaxic Coordinates | AP, ML, DV from Bregma (in mm) | |
| Microdialysis Probe | e.g., CMA 12, 2 mm membrane, 20 kDa cutoff | |
| Perfusion Flow Rate | e.g., 1.5 µL/min | |
| Perfusate Composition | Artificial Cerebrospinal Fluid (aCSF) | |
| This compound Concentration in Perfusate | e.g., 10 µM (to be determined empirically) | |
| This compound Vehicle | e.g., <0.1% Ethanol in aCSF | |
| Dialysate Collection Interval | e.g., 20 minutes | |
| Analytical Method | LC-MS/MS for Anandamide, HPLC-ED for Dopamine |
Table 2: In-Vitro Probe Recovery
| Analyte | Concentration in Standard Solution (nM) | Concentration in Dialysate (nM) | Recovery Rate (%) |
| This compound | (to be determined) | (to be determined) | (to be determined) |
| Anandamide | (to be determined) | (to be determined) | (to be determined) |
| Dopamine | (to be determined) | (to be determined) | (to be determined) |
Note: In-vitro recovery should be determined for each probe before implantation to estimate the efficiency of diffusion across the membrane.
Table 3: Effects of this compound Perfusion on Extracellular Neurotransmitter Levels
| Treatment Period | Average Extracellular Anandamide (nM ± SEM) | % Change from Baseline | Average Extracellular Dopamine (nM ± SEM) | % Change from Baseline |
| Baseline | (to be determined) | 0% | (to be determined) | 0% |
| This compound Perfusion | (to be determined) | (to be determined) | (to be determined) | (to be determined) |
| Washout | (to be determined) | (to be determined) | (to be determined) | (to be determined) |
Note: Data should be presented as the mean ± standard error of the mean (SEM) from a cohort of animals.
Visualization of Pathways and Workflows
This compound Mechanism of Action and Signaling Pathway
Caption: this compound inhibits the anandamide transporter (AMT), increasing synaptic anandamide levels.
Experimental Workflow for this compound Microdialysis
Caption: Workflow for this compound microdialysis from surgery to data analysis.
Concluding Remarks
The use of microdialysis to locally perfuse this compound in the rat brain is a powerful technique to dissect the role of the anandamide transport system in modulating neurochemical pathways and behavior. The protocols and guidelines presented here provide a foundation for researchers to develop and execute robust experiments. Careful consideration of experimental parameters, rigorous analytical techniques, and appropriate controls are essential for obtaining reliable and interpretable data. Further research is warranted to establish optimized protocols specifically for this compound perfusion and to fully elucidate its effects on the complex neurocircuitry of the brain.
Application Notes and Protocols: Evaluating the Anxiolytic and Antidepressant Effects of VDM11
For Researchers, Scientists, and Drug Development Professionals
Introduction
VDM11 is a selective inhibitor of the anandamide transporter, effectively increasing the synaptic concentration of the endogenous cannabinoid, anandamide (AEA). By enhancing endocannabinoid signaling, this compound presents a promising therapeutic strategy for anxiety and depression. This document provides detailed protocols for a battery of behavioral assays to assess the anxiolytic and antidepressant-like effects of this compound in rodent models. The protocols are supplemented with expected quantitative outcomes based on studies of compounds with similar mechanisms of action, and a visualization of the proposed signaling pathway.
Mechanism of Action: this compound and the Endocannabinoid System
This compound's primary mechanism is the blockade of anandamide reuptake, leading to an accumulation of AEA in the synaptic cleft. Anandamide is an endogenous ligand for cannabinoid receptors, primarily CB1 and CB2.
-
CB1 Receptors: Predominantly expressed in the central nervous system, their activation is associated with the modulation of mood, anxiety, and stress responses.
-
CB2 Receptors: Primarily found on immune cells, their activation can modulate inflammatory responses.
Chronic stress and anxiety are often associated with neuroinflammation. By potentiating AEA signaling, this compound is hypothesized to exert its therapeutic effects through the activation of CB1 and CB2 receptors, which in turn can lead to a downstream reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Behavioral Assays for Anxiety
Elevated Plus Maze (EPM)
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal dimensions (e.g., for mice: 30 cm long x 5 cm wide), elevated from the floor (e.g., 40 cm).
-
The closed arms have high walls (e.g., 15 cm).
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with 70% ethanol to remove olfactory cues.
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
| Treatment Group | Time in Open Arms (seconds) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle Control | 30 ± 5 | 8 ± 2 | 1500 ± 200 |
| This compound (Low Dose) | 50 ± 7 | 12 ± 3 | 1550 ± 210 |
| This compound (High Dose) | 75 ± 10 | 18 ± 4 | 1600 ± 220 |
| Diazepam (Positive Control) | 80 ± 9 | 20 ± 5 | 1450 ± 190 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes for anxiolytic compounds. |
Light-Dark Box Test (LDT)
The LDT is another common assay for assessing anxiety-like behavior. It is based on the conflict between the tendency of mice to explore a novel environment and their innate aversion to brightly lit areas.
Apparatus:
-
A rectangular box divided into a small, dark compartment and a large, brightly illuminated compartment.
-
An opening connects the two compartments.
-
The light intensity in the light compartment should be approximately 400-600 lux.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the light compartment, facing away from the opening.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the session with a video camera.
-
Clean the apparatus between trials.
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
| Treatment Group | Time in Light Compartment (seconds) | Number of Transitions |
| Vehicle Control | 120 ± 15 | 15 ± 3 |
| This compound (Low Dose) | 180 ± 20 | 22 ± 4 |
| This compound (High Dose) | 240 ± 25 | 30 ± 5 |
| Chlordiazepoxide (Positive Control) | 250 ± 28 | 32 ± 6 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes for anxiolytic compounds. |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. In a novel open environment, rodents tend to stay close to the walls (thigmotaxis), and a reduction in this behavior is indicative of anxiolysis.
Apparatus:
-
A square arena with high walls (e.g., for mice: 40 x 40 x 30 cm).
-
The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle control.
-
Place the animal in the center of the open field.
-
Allow the animal to explore for 5-10 minutes.
-
Record the session with a video camera.
-
Clean the arena between trials.
Data Analysis:
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency.
Anxiolytic compounds are expected to increase the time spent in the center zone without significantly altering total locomotor activity.
| Treatment Group | Time in Center (seconds) | Center Entries | Total Distance Traveled (cm) |
| Vehicle Control | 25 ± 4 | 10 ± 2 | 2000 ± 250 |
| This compound (Low Dose) | 40 ± 6 | 15 ± 3 | 2100 ± 260 |
| This compound (High Dose) | 60 ± 8 | 22 ± 4 | 2050 ± 240 |
| Fluoxetine (Positive Control) | 55 ± 7 | 20 ± 4 | 1950 ± 230 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes for anxiolytic compounds. |
Behavioral Assays for Depression
Forced Swim Test (FST)
The FST is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments reduce the duration of immobility.
Apparatus:
-
A transparent cylindrical container (e.g., for mice: 20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle control (typically requires chronic administration for several days or weeks).
-
Gently place the animal into the water cylinder.
-
The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.
-
Record the session for later scoring.
-
After the test, remove the animal, dry it thoroughly, and return it to its home cage.
Data Analysis:
-
Duration of immobility (floating with only minor movements to keep the head above water).
-
Duration of swimming.
-
Duration of climbing.
Antidepressant compounds are expected to decrease the duration of immobility and increase active behaviors like swimming or climbing.
| Treatment Group | Immobility Time (seconds in last 4 min) |
| Vehicle Control | 150 ± 12 |
| This compound (Chronic) | 100 ± 10 |
| Imipramine (Positive Control) | 90 ± 9 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes for antidepressant compounds. |
Tail Suspension Test (TST)
The TST is another common model for screening antidepressant-like activity, particularly in mice. Similar to the FST, it is based on the principle of learned helplessness, where mice suspended by their tails will eventually adopt an immobile posture.
Apparatus:
-
A suspension box or a horizontal bar from which the mouse can be suspended.
-
Adhesive tape to secure the tail to the suspension point.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle control (chronic treatment).
-
Attach a piece of adhesive tape to the tail of the mouse (about 1-2 cm from the tip) and suspend it from the bar.
-
The test duration is typically 6 minutes.
-
Record the session for scoring.
-
After the test, remove the mouse and return it to its home cage.
Data Analysis:
-
Duration of immobility.
Antidepressant compounds are expected to decrease the duration of immobility.
| Treatment Group | Immobility Time (seconds) |
| Vehicle Control | 180 ± 15 |
| This compound (Chronic) | 120 ± 12 |
| Desipramine (Positive Control) | 110 ± 11 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes for antidepressant compounds. |
Novelty-Suppressed Feeding (NSF) Test
The NSF test is sensitive to chronic, but not acute, antidepressant treatment and is considered to have high predictive validity. It creates a conflict between the drive to eat and the fear of a novel, open, and brightly lit environment.
Apparatus:
-
An open field arena (as described in the OFT).
-
A single food pellet placed on a small platform in the center of the arena.
Procedure:
-
Food deprive the animals for 24 hours prior to the test.
-
Administer this compound or vehicle control (chronic treatment).
-
Place the animal in a corner of the arena.
-
Measure the latency to begin eating the food pellet (maximum time is usually 5-10 minutes).
-
Immediately after the animal starts eating, return it to its home cage and measure the amount of food consumed in a 5-minute period (to control for appetite effects).
Data Analysis:
-
Latency to begin eating in the novel environment.
-
Food consumption in the home cage.
Chronic antidepressant treatment is expected to decrease the latency to eat in the novel environment without affecting home cage food consumption.
| Treatment Group | Latency to Eat (seconds) | Home Cage Food Consumption (grams) |
| Vehicle Control | 240 ± 20 | 1.5 ± 0.2 |
| This compound (Chronic) | 150 ± 15 | 1.6 ± 0.2 |
| Fluoxetine (Positive Control) | 140 ± 14 | 1.5 ± 0.3 |
| *Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle Control. Data are hypothetical and based on expected outcomes for chronic antidepressant treatment. |
Experimental Workflow
Application Notes and Protocols: Molecular Docking Studies of VDM11 with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of VDM11, a selective anandamide reuptake inhibitor, with its key protein targets. This document includes summaries of available quantitative data, detailed experimental protocols for performing molecular docking simulations, and visualizations of the relevant signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of the anandamide membrane transporter (AMT), effectively increasing the endogenous levels of the neurotransmitter anandamide.[1] By blocking anandamide reuptake, this compound enhances the activation of cannabinoid receptors and other downstream signaling pathways. Its primary molecular targets include Fatty Acid Amide Hydrolase (FAAH), Fatty Acid-Binding Protein 5 (FABP5), and the cannabinoid receptors CB1 and CB2. Understanding the interaction of this compound with these proteins at a molecular level is crucial for elucidating its mechanism of action and for the development of novel therapeutics.
Data Presentation
While specific binding energy values from molecular docking studies for this compound are not extensively reported in publicly available literature, experimental data provides insights into its inhibitory activity.
| Target Protein | Ligand | Quantitative Data | Data Type | Reference |
| FAAH | This compound | IC50: 1.6 µM (without BSA) | Half-maximal Inhibitory Concentration | [2] |
| FAAH | This compound | IC50: 2.9 µM (with BSA) | Half-maximal Inhibitory Concentration | [2] |
Note: The IC50 values for FAAH inhibition by this compound are influenced by the presence of bovine serum albumin (BSA), which can bind to this compound and affect its availability to the enzyme.[2]
Signaling Pathways
The interaction of this compound with its target proteins modulates the endocannabinoid signaling pathway, which plays a crucial role in regulating a variety of physiological processes including pain, mood, and memory.
Endocannabinoid Signaling Pathway
Anandamide (AEA), an endogenous cannabinoid, is synthesized and released from postsynaptic neurons. It travels retrogradely across the synapse to bind to and activate presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release.[3][4][5][6] this compound inhibits the reuptake of anandamide into the postsynaptic neuron, thereby increasing its concentration in the synaptic cleft and prolonging its signaling effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Troubleshooting & Optimization
VDM11 Off-Target Effects: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of VDM11 on fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended mechanism of action?
This compound, or N-(4-hydroxy-2-methylphenyl) arachidonoyl amide, is recognized primarily as a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1] Its main purpose is to block the reuptake of the endocannabinoid anandamide (AEA), thereby increasing its concentration in the synapse and enhancing endocannabinoid signaling.
Q2: Does this compound have known off-target effects on FAAH and MAGL?
Yes, this compound has been shown to inhibit both FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[1][2] This is a critical consideration for researchers using this compound as a selective AMT inhibitor, as concurrent inhibition of these enzymes can confound experimental results.
Q3: How potent is this compound's inhibition of FAAH and MAGL?
The inhibitory potency of this compound against FAAH and MAGL has been quantified. In the presence of 0.125% fatty acid-free bovine serum albumin (BSA), this compound inhibits FAAH with an IC50 value of 2.6 μM and cytosolic MAGL with an IC50 of 21 μM, indicating a roughly 10-fold selectivity for FAAH over MAGL under these conditions.[2] The potency is affected by the presence of BSA.[2]
Q4: Is this compound a substrate for FAAH?
There is evidence to suggest that this compound may act as an alternative substrate for FAAH.[1][2] FAAH-catalyzed hydrolysis of this compound is expected to yield arachidonic acid and 4-amino-m-cresol.[2] This dual role as both an inhibitor and a substrate can complicate the interpretation of experimental data. The rate of this compound metabolism by FAAH is estimated to be approximately 15-20% of that for anandamide.[2]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound in our FAAH/MAGL inhibition assays.
-
Potential Cause: The concentration of bovine serum albumin (BSA) in your assay buffer can significantly impact the apparent potency of this compound.[2]
-
Troubleshooting Steps:
-
Standardize BSA Concentration: Ensure that the concentration of fatty acid-free BSA is consistent across all experiments. The IC50 value for this compound against FAAH is lower (i.e., more potent) in the absence of BSA.[2]
-
Report BSA Concentration: Always report the BSA concentration used in your experimental methods to ensure reproducibility.
-
Consider BSA Source: Different sources of BSA may have varying levels of fatty acid contamination, which could affect results. Using a consistent, high-quality source of fatty acid-free BSA is recommended.[2]
-
Issue 2: Unexpected downstream signaling effects in cells treated with this compound, not attributable to AMT inhibition alone.
-
Potential Cause: The observed effects may be due to the off-target inhibition of FAAH and/or MAGL by this compound, leading to elevated levels of anandamide and 2-AG.
-
Troubleshooting Steps:
-
Measure Endocannabinoid Levels: If possible, quantify the levels of anandamide and 2-AG in your experimental system following this compound treatment to confirm their accumulation.
-
Use Control Inhibitors: Compare the effects of this compound with those of more selective FAAH inhibitors (e.g., URB597) and MAGL inhibitors (e.g., JZL184) to dissect the contributions of each pathway.[2][3]
-
Consider this compound as a Substrate: Remember that this compound can be metabolized by FAAH, which could lead to the production of metabolites that may have their own biological activity.[2]
-
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound against FAAH and MAGL under different experimental conditions.
Table 1: Inhibitory Potency (IC50) of this compound against FAAH and MAGL
| Enzyme Target | IC50 (μM) with 0.125% BSA | IC50 (μM) without BSA |
| FAAH | 2.6 | 1.6 |
| Cytosolic MAGL | 21 | Not Reported |
| Membrane-bound MAGL | 14 | 6 |
Data sourced from Vandevoorde & Fowler, 2005.[2]
Experimental Protocols
Protocol 1: FAAH Inhibition Assay
This protocol is based on the methodology described for determining the effect of this compound on FAAH activity.[2]
-
Materials:
-
Rat brain membrane preparations (as a source of FAAH)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Substrate: [³H]Anandamide
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fatty acid-free BSA (optional)
-
Scintillation fluid
-
-
Procedure:
-
Prepare dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, add the assay buffer, the rat brain membrane preparation, and the this compound solution. Include control tubes with solvent only.
-
Pre-incubate the mixture for a defined period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the [³H]Anandamide substrate. The final substrate concentration should be kept low (e.g., 2 μM) to ensure sensitivity.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a chloroform/methanol mixture (1:1 v/v).
-
Vortex the tubes and centrifuge to separate the organic and aqueous phases.
-
Collect the aqueous phase, which contains the radiolabeled ethanolamine product of anandamide hydrolysis.
-
Add scintillation fluid to the aqueous phase and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control and determine the IC50 value using a sigmoidal dose-response curve.
-
Protocol 2: MAGL Inhibition Assay
This protocol is adapted from methodologies used to assess MAGL activity.[2]
-
Materials:
-
Rat brain cytosol or membrane preparations (as a source of MAGL)
-
Assay Buffer (as above)
-
Substrate: 2-oleoylglycerol (2-OG) or [³H]2-arachidonoylglycerol ([³H]2-AG)
-
This compound
-
(Optional) A selective FAAH inhibitor like URB597 to block any FAAH-mediated substrate hydrolysis when using membrane preparations.
-
-
Procedure:
-
Follow the same initial steps for inhibitor and enzyme preparation as in the FAAH assay.
-
If using membrane preparations and a non-selective substrate like 2-AG, pre-incubate the membranes with a selective FAAH inhibitor to isolate MAGL activity.
-
Initiate the reaction by adding the MAGL substrate (e.g., 2-OG).
-
The incubation and reaction termination steps are similar to the FAAH assay.
-
The product of hydrolysis (glycerol or fatty acid) is then quantified. If using a radiolabeled substrate, separation of the product and quantification by scintillation counting is appropriate.
-
Calculate IC50 values as described for the FAAH assay.
-
Visual Diagrams
Caption: this compound's interactions within the endocannabinoid synapse.
Caption: Workflow for FAAH/MAGL inhibition assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VDM11 and FAAH Interaction
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for VDM11 to act as a substrate for Fatty Acid Amide Hydrolase (FAAH).
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate for FAAH?
A1: Yes, there is evidence to suggest that this compound can act as a substrate for FAAH. While this compound is primarily characterized as an anandamide membrane transporter (AMT) inhibitor, studies have shown that it can be hydrolyzed by FAAH. The rate of this compound metabolism by FAAH has been estimated to be approximately 15-20% of the rate of anandamide hydrolysis.[1]
Q2: How does this compound's interaction with FAAH compare to its inhibition of the anandamide transporter (AMT)?
A2: this compound is a potent blocker of the AMT. However, its interaction with FAAH as a substrate means that at concentrations used to inhibit the AMT, it may also be partially metabolized by FAAH, potentially influencing experimental outcomes. This dual activity should be considered when designing and interpreting experiments.
Q3: What is the reported IC50 value for this compound against FAAH?
A3: The IC50 value for this compound's inhibition of anandamide hydrolysis by rat brain FAAH has been reported to be dependent on the assay conditions. In the presence of 0.125% w/v fatty acid-free bovine serum albumin (BSA), the IC50 is approximately 2.6 µM.[2] In the absence of BSA, the IC50 value is lower, around 1.6 µM.[2]
Q4: How does the structure of this compound relate to other known FAAH substrates or inhibitors?
A4: this compound (N-(4-hydroxy-2-methylphenyl) arachidonoyl amide) is structurally similar to the endocannabinoid anandamide and the compound AM404 (N-(4-hydroxyphenyl)arachidonylamide). AM404 has also been shown to be a substrate for FAAH.[2] This structural similarity likely accounts for its ability to be recognized and hydrolyzed by the enzyme.
Troubleshooting Guide for FAAH Activity Assays with this compound
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound | The concentration of Bovine Serum Albumin (BSA) in the assay buffer can significantly impact the apparent potency of this compound.[2] | Standardize and report the concentration of fatty acid-free BSA in all FAAH activity assays. Consider running experiments both with and without BSA to fully characterize the interaction. |
| Unexpectedly low FAAH activity in the presence of this compound | This compound is being hydrolyzed by FAAH, consuming the enzyme and potentially competing with the primary substrate in the assay. | Use a pre-incubation step with a known irreversible FAAH inhibitor (e.g., URB597) in control wells to confirm that the observed activity is specific to FAAH.[1] |
| Difficulty distinguishing between AMT inhibition and FAAH interaction | In cellular assays, the observed effects of this compound could be a combination of both AMT blockade and FAAH substrate activity. | Use a multi-faceted approach. Complement cellular assays with experiments using isolated enzymes or membrane preparations to dissect the direct effects on FAAH. Consider using a potent and specific FAAH inhibitor as a comparator. |
| Inconsistent results between different batches of this compound | Purity of the this compound compound can affect experimental outcomes. | Ensure the purity of the this compound used in the experiments through analytical techniques such as HPLC or mass spectrometry. |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound and AM404 against Rat Brain FAAH
| Compound | IC50 (µM) with 0.125% BSA | IC50 (µM) without BSA |
| This compound | 2.6[2] | 1.6[2] |
| AM404 | 2.1[2] | Not Reported |
Experimental Protocols
Protocol 1: Determination of this compound IC50 against FAAH using a Fluorometric Assay
This protocol is adapted from standard FAAH inhibitor screening assays.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound stock solution (in DMSO or ethanol)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
Known FAAH inhibitor (e.g., URB597) for positive control
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare Reagents:
-
Prepare FAAH Assay Buffer with and without 0.125% w/v fatty acid-free BSA.
-
Prepare serial dilutions of this compound in the assay buffer. Also prepare dilutions of the positive control inhibitor.
-
Dilute the FAAH enzyme in the appropriate assay buffer to the desired working concentration.
-
Dilute the FAAH substrate in the assay buffer.
-
-
Assay Setup:
-
Add 20 µL of the this compound dilutions or control inhibitor to the wells of the 96-well plate. For control wells (100% activity), add 20 µL of assay buffer with the same final solvent concentration.
-
Add 160 µL of the diluted FAAH enzyme solution to all wells.
-
Incubate the plate for 15 minutes at 37°C to allow for pre-incubation of the inhibitor with the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the diluted FAAH substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence kinetically for 30 minutes at 37°C, or incubate for a fixed time (e.g., 30 minutes) and read the endpoint fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percent inhibition versus the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Verifying this compound as a FAAH Substrate using HPLC
This protocol outlines a method to detect the hydrolysis product of this compound.
Materials:
-
Rat brain membrane preparation (as a source of FAAH)
-
This compound
-
FAAH inhibitor (e.g., URB597)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Incubation:
-
Incubate the rat brain membranes with this compound (e.g., 10 µM) in a suitable buffer at 37°C for a defined period (e.g., 30 minutes).
-
In a parallel control experiment, pre-incubate the membranes with a potent FAAH inhibitor (e.g., 1 µM URB597) for 15 minutes before adding this compound.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an excess of cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the C18 column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the components.
-
Monitor the elution profile with a UV detector at a wavelength appropriate for the expected hydrolysis product (4-amino-m-cresol).
-
-
Data Interpretation:
-
Compare the chromatograms from the samples with and without the FAAH inhibitor. The appearance of a peak corresponding to the hydrolysis product of this compound, which is absent or significantly reduced in the inhibitor-treated sample, confirms that this compound is a substrate for FAAH.[1]
-
Visualizations
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate PMID: 15895107 | MCE [medchemexpress.cn]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Non-specific Effects of VDM11 on Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the non-specific effects of VDM11 on cell proliferation, particularly at high concentrations.
Introduction to this compound and its Non-specific Effects
This compound is widely used as a selective inhibitor of the endocannabinoid anandamide cellular uptake. However, studies have revealed that at concentrations typically employed to block anandamide transport, this compound can exert non-specific anti-proliferative effects. Research on C6 glioma cells has shown that this compound inhibits cell proliferation with an IC50 value of approximately 2.7 µM.[1] This inhibition appears to be independent of cannabinoid and vanilloid receptors and does not induce significant caspase activation, suggesting a mechanism of action unrelated to its primary target.[1] Furthermore, this compound has been shown to inhibit fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation, which represents a known off-target activity.
This guide will help you navigate these non-specific effects in your experiments, offering protocols for robust cell proliferation assessment and troubleshooting strategies for unexpected results.
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of this compound on cell proliferation.
| Cell Line | Assay Duration | IC50 (µM) | Noteworthy Observations | Reference |
| C6 glioma | 96 hours | 2.7 | Inhibition was not prevented by cannabinoid or vanilloid receptor antagonists. No significant caspase activation was observed. | [1] |
Frequently Asked Questions (FAQs)
Q1: At what concentrations are the non-specific effects of this compound on cell proliferation typically observed?
A1: Non-specific inhibition of cell proliferation by this compound is observed at concentrations commonly used to inhibit anandamide uptake, with a reported IC50 of 2.7 µM in C6 glioma cells.[1] It is crucial to perform a dose-response curve in your specific cell line to determine the threshold for these effects.
Q2: Are the anti-proliferative effects of this compound due to cytotoxicity?
A2: The available data suggests that the inhibition of proliferation by this compound in C6 glioma cells is not accompanied by dramatic caspase activation, a hallmark of apoptosis.[1] However, this does not rule out other forms of cytotoxicity. It is recommended to perform a direct cytotoxicity assay, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) assay, to distinguish between cytostatic and cytotoxic effects in your experimental system.
Q3: Could the inhibition of FAAH by this compound be responsible for the observed anti-proliferative effects?
A3: this compound is a known inhibitor of FAAH. The accumulation of anandamide or other FAAH substrates due to this inhibition could potentially influence cell proliferation. However, the primary study on C6 glioma cells suggests a mechanism independent of cannabinoid receptors, which are the main targets of anandamide.[1] The contribution of FAAH inhibition to the anti-proliferative effects of this compound may be cell-type specific and requires further investigation.
Q4: How can I be sure that the effects I'm seeing are non-specific?
A4: To confirm non-specific effects, consider the following experimental controls:
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Use of inactive analogs: If available, use a structurally similar but inactive analog of this compound as a negative control.
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Receptor antagonists: As demonstrated in the C6 glioma cell study, use antagonists for the known targets of the endocannabinoid system (e.g., CB1, CB2, and TRPV1 antagonists) to see if they rescue the anti-proliferative effect.[1]
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Orthogonal assays: Employ multiple, mechanistically different proliferation assays to rule out assay-specific artifacts. For example, combine a metabolic assay (like XTT) with a DNA synthesis assay (like BrdU).
Troubleshooting Guide
This section provides guidance on how to approach unexpected anti-proliferative effects when using this compound at high concentrations.
Problem 1: Significant inhibition of cell proliferation at concentrations intended for anandamide uptake inhibition.
| Possible Cause | Troubleshooting Steps |
| Non-specific off-target effects of this compound. | 1. Confirm the effect: Repeat the experiment with a fresh dilution of this compound to rule out experimental error. 2. Determine the IC50: Perform a detailed dose-response curve to establish the precise concentration at which inhibition occurs in your cell model. 3. Investigate the mechanism: Use the control strategies outlined in FAQ Q4 to confirm the non-specific nature of the effect. |
| This compound is a lipophilic compound and may be causing membrane disruption or other physical effects at high concentrations. | 1. Microscopic examination: Carefully observe the cells under a microscope for any morphological changes, such as membrane blebbing or detachment, that might indicate cytotoxicity. 2. Solvent controls: Ensure that the concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all conditions and is not contributing to the observed effect. |
| The chosen cell proliferation assay is being affected by this compound. | 1. Use an alternative assay: As detailed in the "Experimental Protocols" section, perform a different type of proliferation assay. For instance, if you are using a metabolic assay like MTT or XTT, try a DNA synthesis assay like BrdU to see if the results are consistent. |
Problem 2: Discrepancies between results from different cell proliferation assays.
| Possible Cause | Troubleshooting Steps |
| This compound may be interfering with the metabolic activity of the cells without directly stopping DNA replication. | 1. Mitochondrial Toxicity Assessment: Lipophilic compounds can sometimes accumulate in mitochondrial membranes and disrupt their function. Consider performing an assay to measure mitochondrial membrane potential (e.g., using JC-1 dye) or a Seahorse XF Analyzer to assess mitochondrial respiration. 2. ATP levels: Measure intracellular ATP levels as a more direct indicator of metabolic activity. |
| This compound may be inducing cell cycle arrest rather than causing a general shutdown of cellular metabolism. | 1. Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye (e.g., propidium iodide) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase would suggest cell cycle arrest. |
Experimental Protocols
XTT Cell Proliferation Assay
This assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product, which is soluble in aqueous solution.
Materials:
-
XTT reagent
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Activation reagent (e.g., phenazine methosulfate - PMS)
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96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, 72, or 96 hours).
-
Prior to the end of the incubation, prepare the XTT/activation reagent solution according to the manufacturer's instructions.
-
Add 50 µL of the XTT/activation reagent solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until a color change is apparent.
-
Gently shake the plate to evenly distribute the color.
-
Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
Materials:
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP or a fluorophore)
-
Substrate for the enzyme (if applicable)
-
Wash buffers
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
Microplate reader or fluorescence microscope
Procedure:
-
Seed and treat cells with this compound as described in steps 1-5 of the XTT protocol.
-
At the end of the treatment period, add BrdU labeling reagent to each well and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Remove the labeling medium and fix the cells with the fixing/denaturing solution.
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
If using an enzyme-conjugated antibody, add the substrate and incubate until a color change is observed. Stop the reaction with a stop solution.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of BrdU incorporation relative to the untreated control.
Visualizing Workflows and Concepts
Experimental Workflow for Investigating Non-specific Effects
Caption: A logical workflow for investigating the non-specific anti-proliferative effects of this compound.
Troubleshooting Logic for Discrepant Assay Results
Caption: A troubleshooting decision tree for conflicting results from different proliferation assays.
Hypothesized Non-specific Signaling Interference
While a specific off-target signaling pathway for this compound's anti-proliferative effects is not well-documented, the following diagram illustrates a general concept of how a lipophilic compound could interfere with cellular processes non-specifically, leading to reduced proliferation.
Caption: Hypothesized non-specific cellular interference by high concentrations of this compound.
References
Optimizing VDM11 dosage to avoid confounding results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VDM11. Our goal is to help you optimize your experimental dosage to avoid confounding results arising from the compound's complex pharmacological profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a selective inhibitor of the anandamide membrane transporter (AMT). By blocking this transporter, this compound prevents the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the cell, thereby increasing the extracellular concentration of AEA and enhancing its signaling through cannabinoid receptors (CB1 and CB2).[1][2]
Q2: What are the known off-target effects of this compound that can confound my experimental results?
A2: A critical consideration when using this compound is its inhibitory effect on fatty acid amide hydrolase (FAAH) and, to a lesser extent, monoacylglycerol lipase (MAGL).[3] FAAH is the primary enzyme responsible for the degradation of anandamide. Therefore, this compound can increase anandamide levels through two mechanisms: blocking reuptake and inhibiting degradation. This dual action can make it difficult to attribute observed effects solely to AMT inhibition.
Q3: How can I distinguish between the effects of AMT inhibition and FAAH inhibition in my experiments?
A3: To dissect the specific contributions of AMT versus FAAH inhibition, consider the following experimental controls:
-
Use a selective FAAH inhibitor: Compare the effects of this compound with a highly selective FAAH inhibitor (e.g., URB597 or PF-3845). If the observed effect is replicated with the selective FAAH inhibitor, it is likely mediated by FAAH inhibition.
-
Employ a different AMT inhibitor: If available, use another AMT inhibitor with a different chemical structure and off-target profile to see if the effect is consistent across compounds targeting the same primary mechanism.
-
siRNA knockdown: In cell culture experiments, use siRNA to knock down the expression of FAAH and then treat with this compound. If the effect of this compound is diminished in FAAH-knockdown cells, it suggests a significant contribution from FAAH inhibition.
Q4: What is a typical starting concentration or dosage for this compound in experiments?
A4: The optimal concentration or dosage of this compound is highly dependent on the experimental system (in vitro vs. in vivo), the specific cell type or animal model, and the duration of exposure. For in vivo studies in rodents, doses ranging from 1 to 10 mg/kg have been used.[1] For in vitro experiments, concentrations can range from the low micromolar to tens of micromolar. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Troubleshooting Guide
Issue 1: High variability or unexpected results in my cell-based assays.
-
Possible Cause 1: Cytotoxicity at higher concentrations.
-
Solution: It is essential to determine the cytotoxic profile of this compound in your specific cell line. High concentrations of this compound may lead to cell death, confounding any specific mechanistic observations. We recommend performing a cytotoxicity assay, such as the MTT or Neutral Red Uptake assay, to identify the non-toxic concentration range for your experimental incubations.
-
-
Possible Cause 2: Off-target effects on FAAH and MAGL.
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Solution: The inhibitory activity of this compound on FAAH and MAGL can lead to the accumulation of other bioactive lipids in addition to anandamide, potentially causing unforeseen effects. Refer to the FAQ on distinguishing between AMT and FAAH inhibition and consider the use of appropriate controls.
-
-
Possible Cause 3: Poor solubility or stability in culture media.
-
Solution: this compound is a lipophilic molecule. Ensure that it is properly dissolved in a suitable solvent (e.g., DMSO) before diluting it in your cell culture medium. Visually inspect for any precipitation. Prepare fresh dilutions for each experiment to avoid degradation.
-
Issue 2: Difficulty in replicating published in vivo findings.
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Possible Cause 1: Differences in animal strain, age, or sex.
-
Solution: The endocannabinoid system can be influenced by genetic background, age, and sex. Ensure that your animal model specifications closely match those of the study you are trying to replicate. If not possible, be aware that these differences may alter the response to this compound.
-
-
Possible Cause 2: Route of administration and vehicle.
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Solution: The bioavailability and pharmacokinetics of this compound can vary significantly with the route of administration (e.g., intraperitoneal, subcutaneous, oral). Use the same route and vehicle as the reference study. If you must deviate, conduct preliminary studies to characterize the pharmacokinetic profile in your model.
-
Quantitative Data Summary
The inhibitory potency of this compound on its primary target (AMT) and off-targets (FAAH and MAGL) can vary depending on the experimental conditions. The following table summarizes representative inhibitory concentration (IC50) values.
| Target Enzyme/Transporter | This compound IC50 (µM) | Notes |
| FAAH (rat brain) | 2.1 - 2.6 | Inhibition is dependent on assay conditions, such as the presence of bovine serum albumin (BSA). |
| MAGL (rat brain) | 6 - 14 | This compound is a less potent inhibitor of MAGL compared to FAAH. |
It is highly recommended that researchers determine the IC50 values in their own experimental setup.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in adherent cell cultures.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO2.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: In Vitro FAAH Inhibition Assay
This protocol outlines a method to determine the IC50 of this compound for FAAH inhibition using a fluorometric assay kit.
Materials:
-
FAAH inhibitor screening kit (containing FAAH enzyme, substrate, assay buffer, and a known inhibitor)
-
This compound
-
96-well black, flat-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions.
-
This compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Setup: To each well, add the following in order:
-
Assay Buffer
-
This compound dilution (or vehicle for control)
-
FAAH enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 340-360/450-465 nm) in kinetic mode for 30-60 minutes, or as an endpoint reading after a fixed time.
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the percentage of FAAH inhibition relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data to a suitable model to calculate the IC50 value.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound dosage.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Interpreting paradoxical effects of VDM11 in behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the endocannabinoid uptake inhibitor, VDM11. The information addresses common issues and paradoxical effects that may be encountered during in vivo behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic derivative of anandamide, an endogenous cannabinoid. It is primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT). By blocking this transporter, this compound increases the concentration and duration of action of anandamide in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors, primarily the CB1 receptor.
Q2: We are observing a decrease in reward-seeking behavior with this compound, which seems counterintuitive. Is this a known paradoxical effect?
Yes, this is a documented paradoxical effect of this compound. While enhancing endocannabinoid signaling is often associated with reward, studies have shown that this compound can decrease reward-seeking behavior and the associated neural encoding of reward-predictive cues in the nucleus accumbens.[1]
A proposed mechanism for this counterintuitive finding is the differential agonism of endocannabinoids at the CB1 receptor. This compound may preferentially increase the levels of anandamide, which is a partial agonist at the CB1 receptor. In certain contexts, this elevated anandamide may compete with the full agonist, 2-arachidonoylglycerol (2-AG), for binding to the CB1 receptor. This competition could lead to a net reduction in the overall CB1 receptor signaling, resulting in decreased reward-seeking behavior.[1]
Q3: We are seeing an increase in social play behavior with this compound. Is this consistent with its known effects?
Yes, this compound has been shown to increase social play behavior in adolescent rats at doses that do not significantly alter general locomotor activity. This effect appears to be mediated by the CB1 receptor, as it can be blocked by a CB1 antagonist. This finding is particularly interesting as other anandamide transport inhibitors, such as AM404, have been shown to reduce social play, highlighting the nuanced and sometimes paradoxical nature of these compounds.
Q4: Does this compound affect locomotion and anxiety? We are seeing inconsistent results in our open field tests.
Direct and comprehensive dose-response data for this compound in the open field test is limited in publicly available literature. However, it is plausible to observe complex, dose-dependent effects, including biphasic (inverted U-shaped) responses. This is a common phenomenon with compounds that modulate the endocannabinoid system. For example, direct administration of anandamide produces an anxiolytic-like effect at a moderate dose (0.1 mg/kg), while lower (0.01 mg/kg) and higher (1.0 mg/kg) doses are ineffective.
Given that this compound elevates anandamide levels, a similar inverted U-shaped dose-response curve for anxiety-like behavior and potentially locomotion is possible. We recommend conducting a thorough dose-response study in your specific experimental conditions to determine the optimal dose for your desired effect.
Q5: Are there any known off-target effects of this compound that could be influencing our behavioral results?
Some research suggests that this compound and structurally related compounds may inhibit synaptic transmission through mechanisms independent of cannabinoid receptors. One potential off-target effect is the inhibition of sodium channels. This could contribute to some of the observed behavioral outcomes, particularly those related to general activity levels and neuronal excitability. It is important to consider these potential off-target effects when interpreting your data.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect on behavior | - Dose is too low or too high (biphasic effect): The endocannabinoid system often exhibits an inverted U-shaped dose-response curve. - Ineffective administration: Issues with vehicle, route of administration, or compound stability. | 1. Conduct a pilot dose-response study with a wider range of doses (e.g., logarithmic scale). 2. Ensure this compound is properly dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and a surfactant like Emulphor). 3. Verify the accuracy and consistency of your administration technique (e.g., intraperitoneal injection). |
| Decreased locomotion when an increase was expected | - High dose effect: Higher doses of CB1 receptor agonists can lead to catalepsy and reduced locomotion. - Off-target effects: Potential inhibition of sodium channels could reduce neuronal excitability. | 1. Test a lower dose of this compound. 2. Compare the behavioral profile to that of a direct CB1 agonist to see if the effects are consistent with CB1 receptor activation. |
| Increased anxiety when an anxiolytic effect was expected | - Dose is outside the therapeutic window: The anxiolytic effects of endocannabinoid modulation are often confined to a narrow dose range. - Environmental factors: The animal's stress level and the testing environment can influence the effects of endocannabinoid modulators. | 1. Perform a dose-response study focusing on anxiolytic effects. 2. Ensure a consistent and low-stress testing environment. Standardize handling and habituation procedures. |
| Results are inconsistent with published literature | - Differences in experimental protocols: Animal strain, age, sex, and specific parameters of the behavioral test can all influence outcomes. - Compound stability and purity: Degradation or impurities in the this compound sample. | 1. Carefully review and compare your experimental protocol with the cited literature. 2. Ensure proper storage of this compound (cool, dark, and dry). 3. Consider obtaining a new batch of the compound and verifying its purity. |
Data Presentation
Table 1: Effects of this compound on Reward-Seeking Behavior
| Dose (µg/kg) | Behavioral Outcome | Neural Correlate |
| Vehicle | Baseline reward seeking | Baseline NAc neural encoding of cues |
| 560 | Significantly increased latency to respond for reward[1] | Decreased NAc neural encoding of cue significance[1] |
Table 2: Effects of this compound on Social Play Behavior
| Dose (mg/kg) | Effect on Pinning and Pouncing | Effect on Locomotor Activity | Mediating Receptor |
| 0.5 | Increased | No significant effect | CB1 |
| 1.0 | Increased | No significant effect | CB1 |
Table 3: Effects of this compound on Nicotine Reinstatement
| Dose (mg/kg) | Effect on Cue-Induced Reinstatement | Effect on Nicotine-Primed Reinstatement | Effect on Nicotine Self-Administration |
| 3.0 | Attenuated | Attenuated | No effect |
| 10.0 | Attenuated | Attenuated | No effect |
Experimental Protocols
1. Open Field Test (General Protocol)
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Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) made of a non-porous material. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
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Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test.
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Gently place the animal in the center or a corner of the open field arena.
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Allow the animal to explore the arena for a set duration (e.g., 5-10 minutes).
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Record the session using a video camera mounted above the arena.
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Analyze the recording for parameters such as total distance traveled, time spent in the center vs. periphery, and frequency of entries into the center zone.
-
-
Notes: Thoroughly clean the apparatus between animals to eliminate olfactory cues. Ensure consistent lighting and a quiet environment.
2. Elevated Plus Maze (General Protocol)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Procedure:
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Administer this compound or vehicle prior to the test.
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Place the animal in the center of the maze, facing an open arm.
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Allow the animal to explore the maze for a standard duration (e.g., 5 minutes).
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Record the session and score the time spent in and the number of entries into the open and closed arms.
-
-
Notes: An increase in the time spent in and entries into the open arms is indicative of an anxiolytic-like effect.
Visualizations
Caption: Proposed mechanism for the paradoxical effect of this compound on reward seeking.
Caption: General workflow for a this compound behavioral experiment.
References
VDM11 Technical Support Center: Stability and Storage for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of VDM11 for long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored desiccated at -20°C.[1][2][3][4] Under these conditions, the compound is stable for at least one year.[3]
Q2: How should I prepare and store this compound stock solutions for long-term use?
A2: To avoid degradation from repeated freeze-thaw cycles, it is recommended to prepare aliquots of your stock solution.[5] For long-term experiments, store stock solutions at -80°C for use within 6 months or at -20°C for use within 1 month.[5]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. For preparing stock solutions, you can use DMF (30 mg/ml), DMSO (20 mg/ml), or ethanol (30 mg/ml).[3][5]
Q4: My this compound solution appears cloudy or has precipitated after storage. What should I do?
A4: If you observe precipitation, you can warm the solution to 37°C and use an ultrasonic bath to aid in re-dissolving the compound.[5] To prevent this, ensure you are not exceeding the solubility limits and are storing the solution as recommended.
Q5: I am seeing unexpected biological effects in my experiment. Could this be due to this compound instability?
A5: It is possible. Degradation of this compound could lead to a loss of potency or the formation of active byproducts. It is also important to consider potential off-target effects of this compound, which are discussed in the troubleshooting section. To confirm the integrity of your this compound, a stability-indicating method like HPLC can be used.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 1 year | Store desiccated.[1][2][3][4] |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[5] |
| In Tocrisolve™ 100 | +4°C | As specified on datasheet | Ready-to-use emulsion. |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 30 mg/ml[3][5] |
| DMSO | 20 mg/ml[3][5] |
| Ethanol | 30 mg/ml[3][5] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/ml[3][5] |
Table 3: this compound Inhibitory Activity
| Target | IC₅₀ / Kᵢ | Notes |
| Anandamide Membrane Transporter (AMT) | IC₅₀: 4 - 11 µM[2][4] | Primary target. |
| Fatty Acid Amide Hydrolase (FAAH) | IC₅₀: ~2.6 µM (in presence of BSA)[5] | Off-target activity. Potency is dependent on assay conditions. |
| Monoacylglycerol Lipase (MAGL) | IC₅₀: ~21 µM (in presence of BSA)[5] | Off-target activity. ~10-fold less potent than on FAAH. |
| CB₁ Receptor | Kᵢ: > 5 - 10 µM[2][4] | Very weak action. |
| CB₂ Receptor | Kᵢ: > 5 - 10 µM[2][4] | Very weak action. |
| hVR1 Receptor | Negligible agonist activity[2][4] |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Stock Solution using HPLC
This protocol outlines a method to assess the stability of a this compound stock solution over time.
Materials:
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This compound
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Appropriate solvent (e.g., Ethanol)
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HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., Acetonitrile:Water gradient)
-
Temperature-controlled storage units (-20°C and -80°C)
Procedure:
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Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM in ethanol). This will serve as your time-zero (T₀) reference.
-
Immediately analyze an aliquot of the T₀ solution by HPLC to obtain the initial peak area and retention time for intact this compound.
-
Aliquot the remaining stock solution into multiple small, tightly sealed vials to prevent evaporation and contamination.
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Store the aliquots under the desired long-term storage conditions (e.g., -20°C and -80°C).
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At specified time points (e.g., 1, 3, 6 months), remove one aliquot from each storage condition.
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Allow the aliquot to thaw completely and reach room temperature.
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Analyze the sample by HPLC under the same conditions as the T₀ sample.
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Compare the peak area of the this compound peak in the stored sample to the T₀ sample. A significant decrease in peak area or the appearance of new peaks may indicate degradation.
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Calculate the percentage of this compound remaining at each time point to determine the stability profile.
Protocol 2: General Protocol for in vitro Cell-Based Assays
This protocol provides a general guideline for using this compound in cell culture experiments.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell culture medium appropriate for your cell line
-
Cultured cells of interest
Procedure:
-
Thaw an aliquot of the this compound stock solution.
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Prepare a working solution by diluting the stock solution in cell culture medium to the desired final concentration. It is recommended to perform serial dilutions.
-
Note: The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.
-
-
Remove the existing medium from your cultured cells.
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Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.
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Incubate the cells for the desired experimental duration.
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Proceed with your downstream analysis (e.g., cell viability assay, signaling pathway analysis).
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected biological activity of this compound.
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Possible Cause 1: Compound Degradation.
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Solution: Ensure that this compound has been stored correctly as a solid and in solution. If in doubt, use a fresh vial or prepare a new stock solution. For critical long-term studies, consider verifying the concentration and purity of your stock solution periodically using a method like HPLC.
-
-
Possible Cause 2: Improperly prepared solutions.
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Solution: Verify your calculations and dilution steps. Ensure the compound is fully dissolved in the stock solvent before further dilution into aqueous media.
-
-
Possible Cause 3: Off-target effects.
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Solution: Be aware that this compound can inhibit FAAH and MAGL, which are involved in endocannabinoid metabolism.[5] These off-target effects could influence your experimental outcome. Consider using other anandamide transport inhibitors with different off-target profiles to confirm your results.
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Issue 2: Poor solubility of this compound in aqueous experimental buffers.
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Possible Cause: Low aqueous solubility.
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Solution: this compound has low solubility in aqueous solutions.[3][5] When diluting your stock solution into aqueous buffers, do so gradually while vortexing. The use of a carrier protein like bovine serum albumin (BSA) in your buffer may help to maintain solubility and bioavailability. For in vivo studies, consider using a formulation vehicle such as Tocrisolve™ 100.
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Issue 3: High background or non-specific effects in my assay.
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Possible Cause 1: Solvent toxicity.
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Solution: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) is below the toxic threshold for your specific cell line or experimental model. Always include a vehicle-only control.
-
-
Possible Cause 2: this compound has direct effects on other cellular components.
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Solution: It has been suggested that this compound and related compounds may have direct effects on sodium channels. This could lead to non-specific effects in neuronal preparations. Be mindful of this possibility when interpreting your data.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 4. cn.aminer.org [cn.aminer.org]
- 5. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor solubility of VDM11 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with VDM11, focusing on challenges related to its poor aqueous solubility.
Troubleshooting Guide: Addressing Poor this compound Solubility
Issue: You are experiencing difficulty dissolving this compound or observing precipitation of the compound in your aqueous experimental media.
This guide provides a systematic approach to resolving solubility issues with this compound, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Workflow
The following workflow outlines the steps to diagnose and resolve this compound solubility problems.
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound, with the chemical name N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, is a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1] By blocking the AMT, this compound effectively increases the concentration of the endocannabinoid anandamide in the synaptic cleft, thereby potentiating its effects.[1][2] It shows negligible activity at the CB1 and CB2 cannabinoid receptors.[1][3] this compound has also been reported to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[3][4]
Why is this compound so poorly soluble in aqueous solutions?
This compound is a lipophilic molecule, as indicated by its chemical structure (C27H39NO2).[3] This "greasy" nature makes it inherently difficult to dissolve in polar solvents like water or aqueous buffers such as phosphate-buffered saline (PBS).
What are the recommended solvents for preparing this compound stock solutions?
It is highly recommended to prepare stock solutions of this compound in organic solvents. The solubility of this compound in common organic solvents is summarized in the table below.
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Ethanol | 30 mg/mL | [3][5] |
| DMF | 30 mg/mL | [3][5] |
| DMSO | 20 mg/mL | [3][5] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.25 mg/mL | [3][5] |
Note: For in vivo studies, a pre-made water-soluble emulsion of this compound in Tocrisolve™ is also available.[6]
I've prepared a stock solution in an organic solvent, but the compound precipitates when I add it to my aqueous cell culture medium. What should I do?
This is a common issue known as "crashing out." It occurs when the final concentration of the organic solvent in the aqueous medium is not high enough to keep the lipophilic compound in solution. Here are some strategies to overcome this:
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Minimize the volume of the stock solution added: Use a more concentrated stock solution to reduce the volume needed for your working dilution.
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Use a co-solvent system: A mixture of solvents can sometimes improve solubility. For example, preparing the final dilution in a medium containing a small, non-toxic percentage of the organic solvent used for the stock solution.
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Incorporate a surfactant: For some applications, a low concentration of a biocompatible surfactant like Tween 80 can help maintain solubility. One study successfully dissolved this compound in a vehicle of PBS/Tween 80/ethanol (18:1:1 v/v).[7]
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Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[5]
What is the recommended experimental protocol for preparing this compound solutions?
Protocol for Preparing this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
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This compound has a molecular weight of 409.6 g/mol .[3]
-
To prepare a 10 mM stock solution, weigh out 4.096 mg of this compound and dissolve it in 1 mL of DMSO.
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Ensure the compound is completely dissolved by vortexing and, if necessary, brief sonication.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][5]
-
-
Working Solution Preparation for Cell-Based Assays:
-
Determine the final desired concentration of this compound in your cell culture medium.
-
It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%).
-
Perform a serial dilution of your stock solution in the cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.
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Add the this compound stock solution to the medium while vortexing or gently mixing to facilitate rapid dispersion and minimize precipitation.
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How does this compound influence cellular signaling?
This compound primarily modulates the endocannabinoid signaling pathway. By inhibiting the anandamide membrane transporter (AMT), this compound prevents the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to an accumulation of anandamide, which can then act on presynaptic CB1 receptors to suppress neurotransmitter release.
Signaling Pathway Modulated by this compound
Caption: this compound inhibits anandamide reuptake, enhancing its signaling.
References
- 1. VDM 11 | CAS 313998-81-1 | this compound | Tocris Bioscience [tocris.com]
- 2. VDM-11 - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for vehicle effects in VDM11 in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VDM11 in in vivo experiments. The focus is on controlling for the effects of the vehicle used to dissolve and administer this compound, a potent and selective inhibitor of the anandamide membrane transporter (AMT).
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: this compound is a lipophilic compound and requires a vehicle for solubilization for in vivo studies. A commonly used and commercially available vehicle is Tocrisolve™ 100 . This is a water-soluble emulsion composed of a 1:4 ratio of soya oil and water, emulsified with the block co-polymer Pluronic F68.[1][2] It can be diluted with any aqueous medium. This compound is also available pre-dissolved in Tocrisolve™ 100.[3]
Alternatively, researchers have used a mixture of PBS (phosphate-buffered saline), Tween 80, and ethanol. One specific formulation reported is a 18:1:1 v/v ratio of PBS/Tween 80/ethanol.
Q2: My vehicle control group is showing unexpected behavioral or physiological effects. What could be the cause?
A2: The vehicle itself can have biological effects, which is why a vehicle control group is crucial.[4][5] Common components of vehicles for lipophilic compounds, such as DMSO and Tween 80, have been shown to exert their own effects.
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Dimethyl Sulfoxide (DMSO): Can have anti-inflammatory and neuroprotective effects.[6][7] It has also been shown to decrease locomotor activity at higher concentrations (32% and 64%).[8][9] Depending on the route of administration (e.g., oral vs. subcutaneous), DMSO can have opposing effects on nociception and inflammation.[10]
-
Tween 80 (Polysorbate 80): This surfactant can affect the absorption of other compounds by inhibiting P-glycoprotein in the gut.[11] At high concentrations (32%), it has been observed to decrease locomotor activity in mice.[8][9] High concentrations (>10% w/w) may also have toxic or irritating effects on the gastrointestinal tract.[12]
-
Ethanol: Can produce a biphasic behavioral response, with increased locomotor activity at lower concentrations (e.g., 16%) and decreased activity at higher concentrations (e.g., 32%).[8][9]
If you observe unexpected effects in your vehicle control group, it is important to carefully consider the concentration and route of administration of your vehicle components. It may be necessary to switch to a more inert vehicle or reduce the concentration of the problematic component.
Q3: How can I minimize the variability in my experimental results that might be due to the vehicle?
A3: Minimizing variability is key to obtaining robust and reproducible data. Here are some steps you can take:
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Consistent Vehicle Preparation: Prepare the vehicle in the same way for every experiment. For emulsions like Tocrisolve™, ensure proper mixing to maintain a homogenous solution.
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Habituation to Injection Procedure: Before starting the experiment, habituate the animals to the injection procedure by administering the vehicle alone for a few days.[13] This helps to reduce stress-induced responses that could confound the results.
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Appropriate Control Groups: Always include a vehicle-only control group that receives the same volume and is administered via the same route as the this compound-treated group.[4][5]
-
Randomization and Blinding: Randomly assign animals to treatment groups and, whenever possible, blind the experimenter to the treatment allocation to reduce bias.
Q4: Can the vehicle affect the signaling pathways I am studying?
A4: Yes, components of the vehicle can modulate cellular signaling. For example, DMSO has been reported to have antioxidant properties and can affect ion channels such as NMDA and AMPA receptors.[6][14] It is crucial to research the potential off-target effects of your chosen vehicle on the specific pathways you are investigating. If a component of your vehicle is known to interfere with your pathway of interest, you should seek an alternative vehicle.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected mortality or signs of toxicity in the vehicle control group. | High concentration of vehicle components (e.g., DMSO, Tween 80). Irritation at the injection site. | - Review the literature for tolerated concentrations of your vehicle components for the specific animal model and route of administration. - Consider diluting the vehicle or switching to a more biocompatible option like Tocrisolve™. - Ensure proper injection technique to minimize tissue damage. |
| High variability in behavioral readouts within the vehicle control group. | Stress from the injection procedure. Inconsistent vehicle preparation. | - Implement a habituation period where animals receive vehicle injections for several days before the experiment begins.[13] - Ensure the vehicle is well-mixed and administered at a consistent temperature and volume. |
| The effect of this compound is less than expected or absent. | Poor solubility or stability of this compound in the chosen vehicle. The vehicle is interfering with this compound's mechanism of action. | - Confirm the solubility of this compound in your vehicle at the desired concentration. This compound is soluble in ethanol.[15] - Prepare fresh formulations for each experiment. - Investigate potential interactions between the vehicle and the endocannabinoid system. |
| The vehicle control group shows significant anti-inflammatory or neuroprotective effects. | The vehicle contains components with intrinsic biological activity (e.g., DMSO). | - Acknowledge these effects in your data interpretation. - If the vehicle's effect masks the effect of this compound, consider switching to a more inert vehicle. |
Quantitative Data Summary
Table 1: Effects of Common Vehicles on Locomotor Activity in Mice
| Vehicle Component | Concentration (% in Saline, v/v) | Route of Administration | Effect on Locomotor Activity |
| DMSO | 32% | Intraperitoneal | Decreased |
| 64% | Intraperitoneal | Decreased | |
| Tween 80 | 32% | Intraperitoneal | Decreased |
| Ethanol | 16% | Intraperitoneal | Increased |
| 32% | Intraperitoneal | Decreased | |
| Emulphor-620 | 2% - 32% | Intraperitoneal | No effect |
Data summarized from Maickel et al., 1995.[8][9]
Experimental Protocols
Protocol 1: Preparation of Tocrisolve™ 100 Vehicle for this compound
Tocrisolve™ 100 is a pre-made emulsion. This protocol outlines the dilution for administration.
-
Materials:
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This compound (if not pre-dissolved)
-
Tocrisolve™ 100 (vehicle control or for dissolving this compound)
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Sterile, pyrogen-free saline or PBS
-
Sterile microcentrifuge tubes
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Vortex mixer
-
-
Procedure:
-
If using this compound that is not pre-dissolved, calculate the required amount of this compound and Tocrisolve™ 100 to achieve the desired final concentration. This compound is soluble in ethanol, so it may need to be dissolved in a small amount of ethanol first before being emulsified in Tocrisolve™. Follow the manufacturer's instructions for incorporating a compound into Tocrisolve™.
-
For the vehicle control group, use Tocrisolve™ 100 as supplied.
-
On the day of the experiment, dilute the this compound-Tocrisolve™ mixture or the Tocrisolve™ control with sterile saline or PBS to the final desired volume for injection.
-
Vortex the solution thoroughly to ensure a homogenous emulsion.
-
Visually inspect the solution to ensure there is no precipitation.
-
Administer to the animals at the calculated dose and volume.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
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Appropriate size syringe (e.g., 1 mL)
-
Appropriate gauge needle (e.g., 25-27 gauge)
-
Prepared this compound solution or vehicle control
-
Animal restraint device (optional)
-
-
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The abdomen should be facing upwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure no fluid (blood or urine) is drawn into the syringe. If fluid is present, discard the syringe and prepare a new injection.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: Experimental workflow for a vehicle-controlled in vivo study with this compound.
References
- 1. Tocrisolve 100 | Tocris Bioscience [tocris.com]
- 2. Tocrisolve™ 100 | Tocris Bioscience 1684/10ML product information [labome.com]
- 3. VDM 11 (in Tocrisolve™ 100) (CAS 313998-81-1): R&D Systems [rndsystems.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory effect of Dimethyl Sulfoxide (DMSO) on astrocytic reactivity in a murine model of cerebral infarction by arterial embolization [redalyc.org]
- 8. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Dimethyl Sulfoxide on Neuronal Response Characteristics in Deep Layers of Rat Barrel Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VDM 11 (CAS 313998-81-1): R&D Systems [rndsystems.com]
Potential interactions of VDM11 with other research compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of VDM11, a selective anandamide reuptake inhibitor. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and summaries of interaction data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the anandamide transporter, which leads to an elevation of extracellular anandamide levels. By blocking its reuptake into the cell, this compound enhances the signaling of this endogenous cannabinoid. Additionally, this compound has been shown to be an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, and to a lesser extent, an inhibitor of monoacylglycerol lipase (MAGL).
Q2: What are the known molecular targets of this compound?
A2: The primary intended target is the anandamide transporter. However, research has demonstrated that this compound also directly interacts with and inhibits FAAH and MAGL. Its effects are primarily mediated through the potentiation of anandamide signaling at cannabinoid receptors CB1 and CB2.
Q3: In what experimental models has this compound been used?
A3: this compound has been utilized in several in vivo models, including studies on:
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Neuroinflammation and depression, often induced by lipopolysaccharide (LPS).
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Nicotine-seeking behavior and addiction.
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Capsaicin-induced cough sensitivity.
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Sleep modulation.
Q4: What are the recommended solvents and storage conditions for this compound?
A4: For in vivo studies, this compound is often dissolved in a vehicle such as Tocrisolve™ or a mixture of ethanol, Emulphor, and saline. For in vitro assays, it is typically dissolved in DMSO. It is advisable to store the stock solution at -20°C or below and protect it from light. Please refer to the manufacturer's specific recommendations for detailed information on solubility and stability.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect of this compound in vivo. | 1. Poor solubility or precipitation: this compound may not be fully dissolved in the vehicle. 2. Inadequate dosage: The dose may be too low for the specific animal model or desired effect. 3. Timing of administration: The pre-treatment time may not be optimal for the experimental paradigm. | 1. Ensure the vehicle is appropriate and the compound is fully dissolved. Sonication may aid in solubilization. Prepare fresh solutions for each experiment. 2. Consult the literature for effective dose ranges in similar models. Consider performing a dose-response study. Doses between 3-10 mg/kg (i.p. or s.c.) have been reported to be effective in rodents.[1][2] 3. A 30-minute pre-treatment time before the experimental challenge is commonly used.[1] |
| Unexpected off-target effects. | 1. Inhibition of FAAH and MAGL: this compound is not only a reuptake inhibitor but also inhibits these key endocannabinoid-degrading enzymes. 2. Interaction with other signaling pathways. | 1. Be aware that the observed effects may be a combination of anandamide reuptake inhibition and direct enzymatic inhibition. Consider using control compounds that selectively inhibit FAAH (e.g., URB597) or MAGL to dissect the mechanism. 2. Review the potential interactions with other research compounds (see table below) and consider the possibility of indirect effects. |
| Difficulty interpreting results in neuroinflammation studies. | Complex interplay of endocannabinoid signaling and inflammation: The effects of this compound can be multifaceted in inflammatory models. | Co-administration with selective CB1 (e.g., AM251/SR141716A) and CB2 (e.g., AM630) receptor antagonists can help determine the receptor dependency of the observed effects. |
Potential Interactions with Other Research Compounds
The following table summarizes known and potential interactions of this compound with other research compounds.
| Compound Class | Specific Examples | Nature of Interaction | Experimental Considerations |
| Cannabinoid Receptor Antagonists | AM251, SR141716A (CB1 antagonists), AM630 (CB2 antagonist) | Pharmacodynamic Antagonism | Co-administration can be used to confirm that the effects of this compound are mediated by CB1 and/or CB2 receptors. The antagonistic effect has been demonstrated in models of depression and cough sensitivity.[2] |
| Bacterial Endotoxins | Lipopolysaccharide (LPS) | Pharmacodynamic Interaction | This compound is often used to counteract the neuroinflammatory and depressive-like effects induced by LPS. This makes it a useful tool for studying the role of the endocannabinoid system in neuroinflammation. |
| FAAH Inhibitors | URB597, CAY10401 | Additive/Synergistic Effects & Mechanistic Overlap | Since this compound itself inhibits FAAH, co-administration with other FAAH inhibitors may lead to a greater than expected increase in anandamide levels. This compound's metabolism by FAAH can be prevented by pre-incubation with other FAAH inhibitors. |
| MAGL Inhibitors | JZL184 | Potential for Additive/Synergistic Effects | This compound is a weak inhibitor of MAGL. Co-administration with more potent MAGL inhibitors could lead to a broader elevation of endocannabinoids (both anandamide and 2-AG), potentially resulting in more pronounced cannabinoid-like effects. |
| TRPV1 Antagonists | Capsazepine, SB366791 | Potential for Indirect Attenuation of Effects | Anandamide, whose levels are increased by this compound, is an agonist at TRPV1 receptors.[2][3][4][5] Therefore, the effects of this compound might be partially mediated through TRPV1 activation. Co-administration with a TRPV1 antagonist could help elucidate the contribution of this pathway. |
| Cyclooxygenase (COX) Inhibitors | NSAIDs (e.g., ibuprofen, diclofenac) | Potential for Altered Anandamide Metabolism | Anandamide is a substrate for COX-2, which metabolizes it to prostaglandin-ethanolamides.[6] Inhibition of COX-2 could potentially shunt anandamide away from this metabolic pathway, thereby increasing its availability to act on cannabinoid receptors. This could lead to a synergistic effect with this compound. |
| Cytochrome P450 (CYP) Inhibitors/Inducers | Various (e.g., ketoconazole - inhibitor; rifampin - inducer) | Potential for Altered Anandamide Metabolism | Anandamide is metabolized by several CYP enzymes, including CYP3A4, CYP2D6, and CYP4F2, to form HETE- and EET-ethanolamides.[7][8][9][10] Co-administration of this compound with compounds that inhibit or induce these enzymes could alter the metabolic profile of anandamide, potentially affecting its overall biological activity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound on key enzymes of the endocannabinoid system.
| Enzyme | Substrate | IC₅₀ (µM) | Assay Conditions |
| FAAH | Anandamide | 2.6 | Rat brain membranes, in the presence of 0.125% w/v fatty acid-free BSA. |
| FAAH | Anandamide | 1.6 | Rat brain membranes, in the absence of fatty acid-free BSA. |
| MAGL | 2-Oleoylglycerol | 14 | Rat brain cytosol, in the presence of 0.125% w/v fatty acid-free BSA. |
| MAGL | 2-Oleoylglycerol | 6 | Rat brain cytosol, in the absence of fatty acid-free BSA. |
Data extracted from Fowler et al. (2005).
Experimental Protocols
In Vivo Neuroinflammation Model in Mice
Objective: To assess the effect of this compound on LPS-induced depressive-like behavior and neuroinflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., 10% Tween 80 in saline, or as recommended by the manufacturer)
-
Saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard behavioral testing apparatus (e.g., Open Field Test, Elevated Plus Maze)
-
Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IL-1β, IL-6)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle the mice for several days prior to testing to reduce stress.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. On the day of the experiment, dilute the stock solution to the desired final concentration in the vehicle. A common dose range is 1-10 mg/kg.
-
Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS (e.g., 0.5 mg/kg)
-
Group 3: this compound (e.g., 10 mg/kg) + Saline
-
Group 4: this compound (e.g., 10 mg/kg) + LPS (0.5 mg/kg)
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
30 minutes after the this compound/vehicle injection, administer LPS or saline via i.p. injection.
-
-
Behavioral Testing:
-
Conduct behavioral tests (e.g., Open Field Test, Tail Suspension Test) 24 hours after the LPS injection to assess depressive-like behaviors.
-
-
Tissue Collection and Analysis:
-
Immediately following behavioral testing, euthanize the animals.
-
Perfuse with ice-cold PBS and collect brain tissue (e.g., hippocampus, prefrontal cortex).
-
Process the tissue for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
In Vitro FAAH Inhibition Assay
Objective: To determine the IC₅₀ of this compound for FAAH inhibition.
Materials:
-
This compound
-
Rat brain membrane preparation (as a source of FAAH)
-
Radiolabeled anandamide (e.g., [³H]AEA)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, with 1 mM EDTA)
-
Fatty acid-free bovine serum albumin (BSA)
-
Scintillation cocktail and counter
Procedure:
-
Enzyme Preparation: Prepare rat brain membrane fractions by homogenization and centrifugation as described in the literature.
-
This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction:
-
In glass tubes, add aliquots of the membrane preparation.
-
Add 10 µL of the this compound dilutions or vehicle (control).
-
Pre-incubate for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled anandamide substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled ethanolamine product will be in the aqueous phase.
-
-
Quantification:
-
Take an aliquot of the aqueous phase and add it to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Caption: this compound mechanism of action.
Caption: In vivo neuroinflammation experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Closer Look at Anandamide Interaction With TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A Closer Look at Anandamide Interaction With TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anandamide metabolism by human liver and kidney microsomal cytochrome p450 enzymes to form hydroxyeicosatetraenoic and epoxyeicosatrienoic acid ethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of Anandamide by Human Cytochrome P450 2J2 in the Reconstituted System and Human Intestinal Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The endocannabinoid anandamide is a substrate for the human polymorphic cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
VDM11 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for VDM11, a potent inhibitor of the anandamide membrane transporter (AMT). This resource is designed for researchers, scientists, and drug development professionals to help minimize variability in experiments involving this compound and to provide clear, actionable guidance for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1][2] By blocking AMT, this compound prevents the reuptake of the endocannabinoid anandamide (AEA) from the synaptic cleft into the neuron, thereby increasing the extracellular concentration of AEA and enhancing its signaling through cannabinoid receptors (CB1 and CB2) and other targets.
Q2: What is the selectivity profile of this compound?
This compound displays negligible agonist activity at the human vanilloid receptor 1 (hVR1) and exhibits very weak action at CB1 and CB2 receptors, with Ki values typically greater than 5-10 μM.[1][2] However, it is important to consider its off-target effects.
Q3: What are the known off-target effects of this compound?
This compound has been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), the primary enzymes responsible for the degradation of anandamide and 2-arachidonoylglycerol (2-AG), respectively.[3] Some evidence suggests that this compound may act as an alternative substrate for FAAH.[3] At micromolar concentrations, this compound can also inhibit glutamatergic synaptic transmission, potentially through a direct action on sodium channels.[3]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[3][4] For long-term storage, it is recommended to store this compound as a solid at -20°C, desiccated.[2][4] Stock solutions can be prepared in a suitable solvent and should be stored in aliquots at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[4] For in vivo experiments, this compound is often administered in a vehicle such as a mixture of PBS, Tween 80, and ethanol, or in a water-soluble emulsion like Tocrisolve™ 100.[1][5]
Q5: What are the typical working concentrations for this compound?
The optimal concentration of this compound will vary depending on the experimental system.
-
In vitro anandamide uptake inhibition: IC50 values are typically in the range of 4-11 μM.[1][2]
-
Inhibition of cell proliferation (off-target effect): IC50 values of 2.7 µM have been observed in C6 glioma cells, suggesting that high concentrations can have non-specific cytotoxic effects.[4]
-
In vivo studies: Doses ranging from 3-10 mg/kg (subcutaneously or intraperitoneally) have been used in mice and rats to observe behavioral and physiological effects.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected inhibition of anandamide uptake. | 1. This compound Degradation: The compound is light-sensitive and can degrade if not stored properly. 2. Suboptimal Assay Conditions: The presence of proteins like bovine serum albumin (BSA) in the assay buffer can bind to this compound and reduce its effective concentration. 3. Solubility Issues: this compound may not be fully dissolved in the aqueous assay buffer. | 1. Storage and Handling: Store this compound protected from light at -20°C under an inert gas if possible. Prepare fresh dilutions for each experiment from a recently thawed aliquot of the stock solution. 2. Assay Optimization: If using BSA, consider its concentration as it can affect this compound potency. Run a dose-response curve to determine the optimal this compound concentration for your specific assay conditions. 3. Improve Solubility: Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed a level that could cause artifacts (typically <0.1-0.5%). Gentle warming to 37°C and sonication can aid in dissolving this compound.[4] |
| Observed effects are not blocked by CB1/CB2 receptor antagonists. | 1. Off-Target Effects: The observed phenotype may be due to this compound's inhibition of FAAH, MAGL, or its direct effects on ion channels. 2. Non-specific Effects: At high concentrations, this compound can have effects unrelated to the endocannabinoid system, such as cytotoxicity.[4] | 1. Control Experiments: a. Use a FAAH inhibitor (e.g., URB597) and a MAGL inhibitor (e.g., JZL184) as positive controls to compare the effects. b. Measure the effect of this compound in cells that do not express cannabinoid receptors. c. Use structurally dissimilar AMT inhibitors (e.g., AM404) to see if they produce the same effect. 2. Dose-Response Curve: Perform a full dose-response analysis to ensure you are using the lowest effective concentration to minimize off-target and non-specific effects. |
| High background or variability in anandamide uptake assays. | 1. Non-specific Binding of Anandamide: Anandamide is highly lipophilic and can bind non-specifically to plasticware and cell membranes. 2. Passive Diffusion: A significant portion of anandamide can enter cells via passive diffusion rather than through AMT. | 1. Assay Setup: Consider using glass inserts or pre-coating plates to reduce non-specific binding. 2. Control for Passive Diffusion: Run parallel experiments at 4°C to measure and subtract the non-carrier-mediated uptake of anandamide.[8] |
| Unexpected in vivo behavioral or physiological effects. | 1. Pharmacokinetics and Bioavailability: The chosen route of administration and vehicle may not provide optimal drug exposure to the target tissue. 2. Off-Target In Vivo Effects: Inhibition of FAAH and MAGL can lead to broader changes in the lipidome beyond just anandamide levels. | 1. Vehicle and Administration Route: For intraperitoneal or subcutaneous injections, ensure this compound is properly solubilized. The use of a commercial formulation like Tocrisolve™ 100 can improve bioavailability.[1] 2. Comprehensive Controls: Include control groups treated with specific FAAH and MAGL inhibitors to dissect the contribution of these off-target effects to the observed phenotype. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Target | Cell Line / Preparation | Value | Reference(s) |
| IC50 | Anandamide Membrane Transporter (AMT) | Various | 4 - 11 µM | [1][2] |
| IC50 | Anandamide Membrane Transporter (AMT) | FLAT-expressing HEK293 cells | ~4 µM (inferred from AM404 comparison) | [9] |
| Ki | CB1 Receptor | - | > 5 - 10 µM | [1][2] |
| Ki | CB2 Receptor | - | > 5 - 10 µM | [1][2] |
| IC50 | Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Membranes | 2.6 µM (in the presence of 0.125% BSA) | [3] |
| IC50 | Monoacylglycerol Lipase (MAGL) | Rat Brain Membranes | ~14 µM (in the presence of 0.125% BSA) | [3] |
| IC50 | Cell Proliferation | C6 Glioma Cells | 2.7 µM | [4] |
Table 2: In Vivo Dosage and Administration of this compound
| Species | Route of Administration | Dose Range | Observed Effect | Reference(s) |
| Mouse | Subcutaneous (s.c.) | 3 - 10 mg/kg | Antitussive effect | [6] |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | Enhanced exploration time in elevated plus maze | [7] |
| Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Attenuation of nicotine-seeking behavior | [5] |
| Rat | Intracerebral (into PVA) | 10 - 30 µM | Increased sleep and decreased dopamine levels | [10] |
Experimental Protocols
Protocol 1: In Vitro Anandamide Uptake Assay in Cultured Cells
This protocol is a general guideline for measuring the inhibition of anandamide uptake by this compound in a neuronal or other suitable cell line.
Materials:
-
Cell line expressing the anandamide membrane transporter (e.g., Neuro-2a, C6 glioma, primary neurons).
-
Cell culture medium.
-
This compound stock solution (e.g., 10 mM in ethanol or DMSO).
-
[³H]-Anandamide or a fluorescent anandamide analog.
-
Unlabeled anandamide.
-
Assay buffer (e.g., HBSS or PBS with glucose and MgCl₂).
-
Bovine Serum Albumin (BSA).
-
Scintillation fluid and vials (for radiolabeled AEA).
-
Multi-well cell culture plates.
-
Ice bath.
Procedure:
-
Cell Plating: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents:
-
Prepare the assay buffer. If using BSA, add it to the desired final concentration.
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control.
-
Prepare the anandamide solution by mixing [³H]-anandamide with unlabeled anandamide in the assay buffer to achieve the desired final concentration and specific activity.
-
-
Pre-incubation with this compound:
-
Aspirate the culture medium from the cells and wash once with warm assay buffer.
-
Add the this compound dilutions (or vehicle) to the respective wells and pre-incubate for 10-15 minutes at 37°C.
-
-
Anandamide Uptake:
-
To initiate the uptake, add the anandamide solution to each well.
-
Incubate for a short period (e.g., 2-15 minutes) at 37°C. The optimal time should be determined empirically to be within the linear range of uptake.
-
To determine non-specific uptake and passive diffusion, run a parallel set of plates at 4°C.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the anandamide solution and immediately washing the cells three times with ice-cold assay buffer containing BSA (e.g., 1%) to remove unbound anandamide.
-
-
Cell Lysis and Quantification:
-
Lyse the cells in each well (e.g., with NaOH or a suitable lysis buffer).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the 4°C condition from the 37°C condition to determine the specific, carrier-mediated uptake.
-
Plot the specific uptake as a percentage of the vehicle control against the concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Visualizations
Caption: Endocannabinoid signaling at the synapse and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. VDM 11 (in Tocrisolve™ 100) (CAS 313998-81-1): R&D Systems [rndsystems.com]
- 2. VDM 11 (CAS 313998-81-1): R&D Systems [rndsystems.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. research.rciueducation.org [research.rciueducation.org]
VDM11 Technical Support Center: Troubleshooting Unexpected Results
Welcome to the VDM11 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results in studies involving this compound, a selective anandamide reuptake inhibitor. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound.
Q1: Why am I not observing the expected effect of this compound in my cell-based assay?
A1: Several factors could contribute to a lack of efficacy in a cell-based assay. Consider the following:
-
Cell Line Specifics: The expression levels of the endocannabinoid system components, such as cannabinoid receptors (CB1, CB2) and the anandamide transporter, can vary significantly between cell lines. Ensure your chosen cell line is appropriate for studying the effects of anandamide.
-
This compound Concentration: The effective concentration of this compound can be cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. In vitro potency benchmarks are typically IC50 or Ki values <100 nM in biochemical assays and <1-10 μM in cell-based assays.[1]
-
This compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture medium. Some small molecules can be unstable or precipitate out of solution, reducing their effective concentration.
-
Presence of Serum: Components in serum can bind to this compound, reducing its bioavailability. Consider reducing the serum concentration or using serum-free media if compatible with your cells.
-
Experimental Controls: Always include appropriate positive and negative controls. A positive control could be anandamide itself or a known cannabinoid receptor agonist. A vehicle control (the solvent used to dissolve this compound) is essential to rule out solvent effects.
Q2: I am observing off-target effects that are not consistent with anandamide signaling. What could be the cause?
A2: While this compound is considered a selective anandamide reuptake inhibitor, off-target effects can occur, especially at higher concentrations.
-
FAAH and MAGL Inhibition: this compound has been shown to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) at certain concentrations.[2] Inhibition of these enzymes can lead to alterations in the levels of other endocannabinoids and lipids, which may have their own biological effects.
-
Interaction with Other Receptors: Although not extensively documented, high concentrations of this compound could potentially interact with other receptors or ion channels. It is crucial to use the lowest effective concentration to minimize off-target effects.[1]
-
Purity of the Compound: Ensure the purity of your this compound stock. Impurities from synthesis could have their own pharmacological activities.
Q3: My in vivo results with this compound are highly variable between animals. How can I reduce this variability?
A3: In vivo studies are inherently more complex and subject to greater variability. Here are some strategies to improve consistency:
-
Route of Administration and Formulation: The bioavailability of this compound can be highly dependent on the route of administration (e.g., intraperitoneal, oral) and the vehicle used for injection. Ensure consistent administration and formulation for all animals.
-
Animal Strain, Age, and Sex: These factors can all influence the endocannabinoid system and drug metabolism. Use animals of the same strain, age, and sex to minimize variability.
-
Acclimatization and Handling: Proper acclimatization of animals to the experimental environment and consistent handling procedures are critical to reduce stress-induced variations in physiological responses.
-
Dosing Regimen: A thorough dose-response study should be conducted to identify the optimal dose that produces a consistent effect with minimal toxicity. In studies with rats, doses of 1, 3, and 10 mg/kg have been used.[3]
Q4: I am seeing an unexpected increase in pro-inflammatory cytokines after this compound treatment in my cell culture, even without an inflammatory stimulus. What could be happening?
A4: This is an unusual result, as anandamide is generally considered to have anti-inflammatory properties.
-
Cellular Stress: High concentrations of this compound or the solvent used to dissolve it could be causing cellular stress or toxicity, leading to a non-specific inflammatory response. A cell viability assay (e.g., MTT or LDH assay) should be performed in parallel.
-
Endotoxin Contamination: Your this compound stock or cell culture reagents could be contaminated with endotoxins like lipopolysaccharide (LPS), which are potent inducers of pro-inflammatory cytokines.
-
Complex Signaling Interactions: In certain cell types, modulation of the endocannabinoid system could paradoxically lead to the activation of pro-inflammatory signaling pathways. A thorough literature search on your specific cell model is recommended.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Assay Conditions | IC50 Value | Reference |
| FAAH | Rat brain homogenate, 0.125% fatty acid-free BSA | 2.6 µM | [2] |
| MAGL | Rat brain cytosol, 0.125% fatty acid-free BSA | 21 µM | [2] |
| FAAH | Rat brain homogenate, no BSA | 1.6 µM | [2] |
| MAGL | Rat brain membranes, no BSA | 6 µM | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay in Macrophages
This protocol describes the use of this compound to modulate lipopolysaccharide (LPS)-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or bone marrow-derived macrophages).
Materials:
-
Macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Cell lysis buffer and protein assay reagents (for normalization)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. A typical concentration range to test is 1-10 µM. Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours, depending on the cytokines being measured.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Cell Lysis and Protein Quantification: Wash the remaining cells with PBS, lyse the cells, and determine the total protein concentration to normalize the cytokine data.
Protocol 2: Forced Swim Test in Mice
The forced swim test is a common behavioral assay to assess antidepressant-like activity.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle control
-
Cylindrical container (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
Procedure:
-
This compound Administration: Administer this compound (e.g., 1, 4, or 10 mg/kg) or vehicle via intraperitoneal injection 30-60 minutes before the test.[4]
-
Forced Swim Test: Gently place each mouse into the cylinder of water for a 6-minute session.[5][6][7][8]
-
Behavioral Recording: Record the entire session with a video camera.
-
Behavioral Analysis: Score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep the head above water).
-
Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Protocol 3: Nicotine Self-Administration in Rats
This protocol is used to assess the effect of this compound on the reinforcing properties of nicotine.
Materials:
-
Rats with indwelling intravenous catheters
-
Operant conditioning chambers equipped with two levers
-
Nicotine solution (30 µg/kg/infusion)
-
This compound
-
Vehicle control
Procedure:
-
Acquisition of Nicotine Self-Administration: Train rats to press a lever for intravenous infusions of nicotine on a fixed-ratio schedule (e.g., FR1, then FR5). Sessions are typically 60 minutes long.[3]
-
Stable Self-Administration: Continue training until the rats show stable responding for nicotine.
-
This compound Treatment: Once stable responding is achieved, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.[3]
-
Data Collection: Record the number of nicotine infusions earned during the session.
-
Data Analysis: Compare the number of infusions between the this compound-treated and vehicle-treated conditions.
Visualizations
Signaling Pathway of this compound Action
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psecommunity.org [psecommunity.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
Technical Support Center: VDM11 and Locomotor Activity as a Confounding Variable
Welcome to the technical support center for researchers utilizing VDM11. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the potential confounding effects of this compound on locomotor activity in your experiments. This compound, a selective anandamide reuptake inhibitor, can inadvertently alter the motor function of study subjects, potentially impacting the interpretation of behavioral and physiological data. This guide is designed to help you identify, mitigate, and control for these effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a research chemical that selectively inhibits the reuptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter. By blocking the anandamide transporter, this compound increases the concentration and duration of AEA in the synaptic cleft, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, as well as other targets like the TRPV1 receptor.
Q2: How can this compound affect locomotor activity?
A2: The endocannabinoid system, which this compound modulates, plays a significant role in regulating motor control. By increasing anandamide levels, this compound can lead to a range of effects on locomotor activity. High doses of anandamide have been shown to depress locomotor activity.[1] The specific effect can be dose-dependent and may vary based on the experimental model and conditions.
Q3: Why is locomotor activity a concern when using this compound in other behavioral tests?
A3: Many behavioral paradigms, such as those for anxiety, learning, and memory, rely on the subject's ability to move and explore. If this compound alters locomotor activity, it can be a significant confounding variable. For example, a decrease in movement could be misinterpreted as an anxiolytic-like effect in an elevated plus-maze or as a cognitive deficit in a novel object recognition test. Therefore, it is crucial to assess the impact of this compound on locomotor activity independently.
Q4: What are the primary signaling pathways through which this compound influences locomotor activity?
A4: this compound's effects on locomotor activity are primarily mediated by the increased levels of anandamide, which then acts on several receptors. The most well-characterized pathway involves the CB1 receptor , which is highly expressed in brain regions controlling movement, such as the basal ganglia and cerebellum. Activation of CB1 receptors generally leads to an inhibition of neurotransmitter release.[2][3] Anandamide also activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel , which can modulate neuronal excitability and has been implicated in movement control.[4][5]
Troubleshooting Guide: Locomotor Confounding Variables in this compound Experiments
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in movement in a behavioral test (e.g., elevated plus-maze, open field). | The dose of this compound used may be suppressing general locomotor activity, confounding the interpretation of the behavioral outcome. | Conduct a dose-response study of this compound on locomotor activity alone using an open field test or actophotometer. Select a dose for your primary experiment that does not independently affect locomotion. If all effective doses of this compound alter locomotion, use locomotor activity as a covariate in your statistical analysis. |
| High variability in locomotor activity between subjects treated with this compound. | Individual differences in the expression of cannabinoid receptors or metabolic enzymes for anandamide. Habituation to the testing environment may be insufficient. | Increase the sample size to account for individual variability. Ensure a consistent and adequate habituation period for all animals to the testing apparatus before this compound administration. |
| Contradictory results in locomotor activity across different studies using this compound. | Differences in experimental protocols, including the specific rodent strain, age, sex, lighting conditions, and time of day for testing. | Standardize your experimental protocols and clearly report all experimental conditions. When comparing your results to the literature, carefully consider these potential sources of variation. |
| Difficulty in dissociating sedative effects from specific behavioral outcomes. | The observed behavioral change might be a secondary consequence of sedation rather than a direct effect on the behavior of interest (e.g., anxiety, cognition). | In addition to the open field test, consider using a rotarod test to assess motor coordination and balance more specifically. This can help differentiate between general activity suppression and impaired motor control. |
Experimental Protocols
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.
Apparatus: A square or circular arena (e.g., 40 x 40 x 30 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The test is often conducted under controlled lighting conditions.
Procedure:
-
Habituation: Place the animal in the testing room for at least 30 minutes before the test to acclimate to the ambient conditions.
-
Pre-treatment: Administer this compound or vehicle at the desired dose and route. The pre-treatment time will depend on the pharmacokinetic profile of this compound (typically 30-60 minutes for intraperitoneal injection).
-
Testing: Gently place the animal in the center or a corner of the open field arena.
-
Data Collection: Record the animal's activity for a set period (e.g., 10-30 minutes) using an automated video-tracking system.
-
Parameters Measured:
-
Total distance traveled: The primary measure of locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
Velocity: The speed of movement.
-
Rotarod Test
The Rotarod Test is used to assess motor coordination and balance.
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
Procedure:
-
Training: Acclimate the animals to the rotarod apparatus for 2-3 days prior to testing. This typically involves placing them on the rod at a low, constant speed for a few minutes each day.
-
Pre-treatment: Administer this compound or vehicle.
-
Testing: Place the animal on the rotating rod.
-
Data Collection: Record the latency to fall from the rod. The test can be performed at a fixed speed or with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Trials: Conduct multiple trials for each animal with an inter-trial interval to prevent fatigue.
Quantitative Data Summary
Table 1: Expected Dose-Response Effects of this compound on Locomotor Activity in the Open Field Test (OFT)
| This compound Dose (mg/kg, i.p.) | Total Distance Traveled (relative to vehicle) | Center Time (relative to vehicle) | Expected Interpretation |
| Vehicle | 100% | 100% | Baseline activity |
| Low Dose (e.g., 1-3) | ~100% | May increase | Potential anxiolytic effect without locomotor impairment. |
| Medium Dose (e.g., 3-10) | 80-100% | Variable | Potential for mild locomotor suppression. |
| High Dose (e.g., >10) | < 80% | Likely decreased | Significant locomotor suppression, confounding other behavioral measures. |
Table 2: Expected Dose-Response Effects of this compound on Motor Coordination in the Rotarod Test
| This compound Dose (mg/kg, i.p.) | Latency to Fall (relative to vehicle) | Expected Interpretation |
| Vehicle | 100% | Baseline motor coordination |
| Low Dose (e.g., 1-3) | ~100% | No significant impairment of motor coordination. |
| Medium Dose (e.g., 3-10) | 80-100% | Potential for mild impairment in motor coordination. |
| High Dose (e.g., >10) | < 80% | Significant impairment in motor coordination. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways influenced by this compound that can impact locomotor activity.
Caption: Experimental workflow for assessing this compound's effects while controlling for locomotor activity.
Caption: this compound's primary signaling pathways influencing locomotor activity.
References
- 1. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
- 2. Endocannabinoid System and TRPV1 Receptors in the Dorsal Hippocampus of the Rats Modulate Anxiety-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Closer Look at Anandamide Interaction With TRPV1 [frontiersin.org]
- 5. mdpi.com [mdpi.com]
VDM11 Technical Support Center: Considerations for Weak CB1 & CB2 Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VDM11, with a focus on its characteristically weak action at cannabinoid receptors CB1 and CB2. The information is designed to address specific experimental challenges and provide clarity on the interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily characterized as a selective inhibitor of the anandamide membrane transporter (AMT), effectively blocking the reuptake of the endocannabinoid anandamide (AEA) into cells.[1][2][3] This inhibition leads to an increase in the extracellular concentration of AEA, thereby potentiating its effects at cannabinoid receptors and other targets. It is important to note that this compound's primary role is not direct receptor agonism or antagonism.
Q2: How weak is this compound's direct interaction with CB1 and CB2 receptors?
A2: this compound exhibits a significantly lower binding affinity for both CB1 and CB2 receptors compared to classical cannabinoid ligands. Its action is weak and shows a notable selectivity for CB1 over CB2. This means that at typical experimental concentrations used to inhibit anandamide uptake, direct receptor activation or blockade by this compound itself is minimal.
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for human CB1 and CB2 receptors.
| Compound | Receptor | Ki (nM) | Selectivity (CB2/CB1) |
| This compound | CB1 | 141 | >70-fold |
| This compound | CB2 | >10,000 |
Caption: Binding affinities (Ki) of this compound for human cannabinoid receptors CB1 and CB2. Data indicates weak affinity for CB1 and significantly weaker affinity for CB2.
Troubleshooting Guide
Issue 1: Unexpected or Paradoxical Results
Q3: I'm observing a decrease in signaling or a behavioral effect opposite to what I'd expect from increased anandamide levels after applying this compound. What could be the cause?
A3: This is a critical and not uncommon observation with endocannabinoid uptake inhibitors. The paradoxical effect can arise from the complex interplay between different endocannabinoids and their receptors.[4][5]
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Competition with 2-AG: this compound selectively elevates anandamide, which is a partial agonist at CB1 receptors. In systems where the full CB1 agonist 2-arachidonoylglycerol (2-AG) is the predominant endocannabinoid driving signaling, the increased levels of anandamide can competitively displace 2-AG from the receptor. This can lead to a net decrease in overall CB1 receptor activation, resulting in a paradoxical dampening of signaling.[4]
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Off-Target Effects: While this compound is considered selective for the anandamide transporter, high concentrations may lead to off-target effects.[1] It is crucial to perform dose-response experiments to ensure the observed effects are within the concentration range expected for AMT inhibition.
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Receptor Desensitization: Prolonged elevation of anandamide levels could potentially lead to receptor desensitization or downregulation, although this is more likely in chronic exposure paradigms.
Caption: Logical workflow for troubleshooting paradoxical effects of this compound.
Issue 2: High Background or Inconsistent Results in Uptake Assays
Q4: My anandamide uptake assays with this compound show high variability and background. How can I improve my results?
A4: Anandamide is a lipophilic molecule, which can lead to experimental challenges.
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Nonspecific Binding to Plasticware: Anandamide can bind nonspecifically to plastic labware, which can be mistaken for cellular uptake.[6] To mitigate this, consider using glass coverslips to grow your cells on for the uptake assay. This can reduce background and improve the accuracy of your measurements.[6]
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Vehicle Effects: The vehicle used to dissolve this compound and anandamide (often DMSO or ethanol) can affect cell membranes and transport processes. It is essential to include a vehicle-only control in all experiments and to keep the final solvent concentration as low as possible (typically <0.1%).
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Temperature Control: Anandamide uptake is an active process. Running a parallel experiment at 4°C can help distinguish between active transport and passive diffusion/nonspecific binding. The uptake at 4°C represents the background that can be subtracted from the results obtained at 37°C.[7][8]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
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Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-CB1 or HEK293-CB1 cells).
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Radioligand: [3H]CP55,940 (a high-affinity CB1/CB2 agonist).
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Non-specific binding control: Unlabeled CP55,940 or another high-affinity cannabinoid agonist.
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This compound stock solution.
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
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Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
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Glass fiber filters (e.g., GF/C).
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Scintillation cocktail and a scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.
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Total Binding: Add binding buffer, radioligand (e.g., at a final concentration equal to its Kd), and membrane preparation.
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Non-specific Binding: Add binding buffer, radioligand, a high concentration of unlabeled ligand (e.g., 10 µM CP55,940), and membrane preparation.
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This compound Competition: Add binding buffer, radioligand, membrane preparation, and serial dilutions of this compound.
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Incubation: Incubate the plate at 30°C for 60-90 minutes.
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Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
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Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: cAMP Functional Assay for CB1/CB2 Receptors
This protocol assesses the functional effect of this compound (or anandamide in the presence of this compound) on adenylyl cyclase activity via Gi/o-coupled CB1 or CB2 receptors.
Materials:
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CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
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Forskolin (to stimulate adenylyl cyclase).
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This compound and/or anandamide.
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A cAMP detection kit (e.g., TR-FRET, HTRF, or ELISA-based).
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Cell culture medium and buffers.
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
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Cell Plating: Seed the cells in a 96-well plate and grow to confluence.
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Pre-incubation: Replace the growth medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) and incubate for 30-60 minutes.
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This compound Treatment: If assessing the effect of this compound on anandamide signaling, pre-incubate the cells with this compound for a defined period (e.g., 15-30 minutes).
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Stimulation: Add forskolin (e.g., 1-10 µM) along with your test compound (anandamide) at various concentrations. Incubate for 15-30 minutes at 37°C.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
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Data Analysis: Plot the cAMP concentration against the log concentration of the agonist. The inhibition of forskolin-stimulated cAMP accumulation indicates Gi/o-coupled receptor activation.
Caption: Simplified signaling pathway for CB1/CB2 receptor-mediated inhibition of cAMP.
Protocol 3: Anandamide Cellular Uptake Assay
This protocol measures the inhibition of anandamide uptake by this compound in a cellular context.[7][8][9]
Materials:
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A suitable cell line (e.g., Neuro-2a or SH-SY5Y).
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[3H]Anandamide or another labeled anandamide analog.
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This compound stock solution.
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Serum-free cell culture medium.
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Ice-cold PBS.
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Scintillation cocktail and a scintillation counter.
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Glass coverslips (optional, but recommended).
Procedure:
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Cell Plating: Seed cells in a 12-well or 24-well plate (with or without glass coverslips) and grow to near confluence.
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Pre-incubation with this compound: Wash the cells with serum-free medium and then pre-incubate with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.
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Initiate Uptake: Add [3H]Anandamide to each well at a final concentration of ~100-400 nM.
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Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. For a background control, run a parallel plate at 4°C.
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Stop Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold PBS to remove extracellular [3H]Anandamide.
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Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.5 M NaOH).
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Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
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Data Analysis: Subtract the counts from the 4°C control from the 37°C measurements to determine the specific uptake. Plot the percentage of inhibition of uptake against the log concentration of this compound to determine its IC50.
References
- 1. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psecommunity.org [psecommunity.org]
- 4. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endocannabinoid and dopaminergic system: the pas de deux underlying human motivation and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
How to account for VDM11's inhibition of glutamatergic synaptic transmission
This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for VDM11's inhibition of glutamatergic synaptic transmission. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects glutamatergic synaptic transmission?
A1: this compound is a selective inhibitor of the anandamide membrane transporter (AMT).[1][2][3][4] By blocking the reuptake of the endocannabinoid anandamide (AEA), this compound increases the extracellular concentration of AEA.[5] This elevated AEA then acts as a retrograde messenger, binding to presynaptic cannabinoid type 1 (CB1) receptors on glutamatergic neurons.[2][4] Activation of these Gi-protein coupled receptors leads to an inhibition of voltage-gated calcium channels, which in turn reduces the probability of glutamate release from the presynaptic terminal.[4]
Q2: How does this compound's effect on glutamatergic transmission manifest in electrophysiological recordings?
A2: The presynaptic inhibition of glutamate release caused by this compound can be observed through several key electrophysiological measures. A common finding is a decrease in the amplitude of evoked excitatory postsynaptic currents (EPSCs).[4] Additionally, an increase in the paired-pulse ratio (PPR) is often observed, which is a classic indicator of a presynaptic site of action where the probability of neurotransmitter release is reduced.[4]
Q3: Are there any paradoxical or unexpected effects of this compound on synaptic transmission?
A3: Yes, some studies have reported that this compound can produce effects that are similar to those of a CB1 receptor antagonist, such as a reduction in reward-seeking behavior.[3] This counterintuitive finding may be explained by the fact that anandamide is a partial agonist at the CB1 receptor. The this compound-induced elevation of anandamide may lead to competition with the full CB1 receptor agonist, 2-arachidonoylglycerol (2-AG), potentially resulting in a net decrease in CB1 receptor signaling.[3] Researchers should be aware of this possibility when interpreting their data.
Q4: Can this compound affect other neurotransmitter systems?
A4: While this compound is selective for the anandamide transporter, the endocannabinoid system is known to modulate the release of various neurotransmitters. Therefore, by altering anandamide levels, this compound could indirectly influence other systems, such as GABAergic transmission. However, its most well-characterized effects on synaptic transmission are related to the modulation of glutamate and GABA release via presynaptic CB1 receptors.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No effect of this compound on glutamatergic transmission. | 1. Inactive Compound: The this compound solution may have degraded. 2. Low CB1 Receptor Expression: The specific brain region or cell type under investigation may have low levels of CB1 receptor expression. 3. Homeostatic Compensation: Prolonged exposure to this compound may lead to cellular adaptations that counteract its effects. | 1. Prepare fresh this compound solutions for each experiment. 2. Verify CB1 receptor expression in your preparation using immunohistochemistry or western blotting. 3. Perform acute application experiments and consider time-course studies to assess for compensatory changes. |
| This compound causes an unexpected increase in glutamatergic transmission. | 1. Off-Target Effects: At high concentrations, this compound may have off-target effects. 2. Complex Network Activity: In slice preparations, this compound could be affecting inhibitory interneurons, leading to a disinhibition of glutamatergic neurons. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. To isolate the direct effects on glutamatergic synapses, consider using pharmacological blockers for other neurotransmitter receptors (e.g., GABAA receptor antagonists). |
| High variability in the effect of this compound between experiments. | 1. Differences in Endogenous Anandamide Tone: The basal level of anandamide can vary between preparations, which will influence the magnitude of the effect of an uptake inhibitor. 2. This compound competing with 2-AG: As mentioned in the FAQs, the paradoxical effects of this compound can lead to variability. | 1. Try to standardize experimental conditions as much as possible. 2. Consider co-application with a CB1 receptor antagonist (e.g., AM251) to confirm that the observed effects are mediated by CB1 receptors.[6][7] If the antagonist blocks the effect of this compound, it confirms a CB1-mediated mechanism. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of modulating the endocannabinoid system on glutamatergic transmission. Note that some data is for general CB1 agonists, which this compound indirectly potentiates.
| Compound | Concentration | Effect on EPSCs | Effect on Paired-Pulse Ratio (PPR) | Reference |
| WIN 55,212-2 (CB1 Agonist) | 1-3 µM | Dose-dependent reduction | Increased | [1] |
| HU-210 (CB1 Agonist) | 100 nM - 3 µM | Dose-dependent reduction | Increased | [4] |
| AM251 (CB1 Antagonist) | 1 µM | Prevents agonist-induced reduction | Prevents agonist-induced increase | [6][7] |
| This compound (co-loaded with AEA) | 10 µM | Blocks AEA-induced increase in PPR | Blocks AEA-induced increase | Not directly measured |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of Evoked EPSCs in Brain Slices
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Slice Preparation: Prepare acute brain slices (e.g., hippocampus or striatum) from rodents according to standard laboratory procedures.
-
Recording Setup: Perfuse the slices with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2. Maintain the bath temperature at 30-32°C.
-
Cell Identification: Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording from the neuron of interest.
-
Recording Parameters: Clamp the cell at -70 mV to record EPSCs. Use a low-resistance patch pipette filled with a cesium-based internal solution to block potassium channels and improve the voltage clamp.
-
Stimulation: Place a bipolar stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., Schaffer collaterals for CA1 pyramidal neurons).
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Baseline Recording: Record stable baseline EPSCs for at least 10 minutes by delivering paired pulses (50 ms interval) every 20 seconds.
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This compound Application: Bath apply this compound at the desired concentration (e.g., 10 µM) and continue recording for at least 20-30 minutes.
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Washout: If possible, wash out the this compound by perfusing with regular aCSF to observe any reversal of the effect.
-
Data Analysis: Measure the amplitude of the first EPSC and calculate the paired-pulse ratio (EPSC2/EPSC1). Compare the baseline values to those during this compound application.
Visualizations
Caption: this compound inhibits the reuptake of anandamide, leading to CB1 receptor activation and reduced glutamate release.
Caption: Workflow for an electrophysiology experiment investigating the effects of this compound on synaptic transmission.
References
- 1. Endocannabinoids Mediate Presynaptic Inhibition of Glutamatergic Transmission in Rat Ventral Tegmental Area Dopamine Neurons through Activation of CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical effects of the endocannabinoid uptake inhibitor this compound on accumbal neural encoding of reward predictive cues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CB1 cannabinoid receptor inhibits synaptic release of glutamate in rat dorsolateral striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 Receptor Antagonist AM251 Inhibits Cocaine-Primed Relapse in Rats: Role of Glutamate in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frequency-specific and D2 receptor-mediated inhibition of glutamate release by retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinements to VDM11 experimental design for improved data quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their VDM11 experimental designs for improved data quality.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of anandamide (AEA) transport, which leads to an increase in the extracellular levels of this endogenous cannabinoid.[1] By blocking the uptake of anandamide into cells, this compound enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways by AEA.[1][2] It is important to note that while it is often referred to as a selective anandamide uptake inhibitor, it can also inhibit the fatty acid amide hydrolase (FAAH), the primary enzyme responsible for anandamide degradation, particularly at higher concentrations.[3][4]
Q2: What are the known off-target effects of this compound that I should be aware of in my experimental design?
A2: While this compound is considered selective, it can exhibit off-target effects. For instance, it has been shown to share some non-specific effects on cell proliferation with its structural analog, AM404.[3] Additionally, the potential for this compound to inhibit FAAH directly, especially at concentrations above the low micromolar range, should be considered when interpreting results.[3] Researchers should include appropriate controls to account for these potential off-target effects.
Q3: I am observing high variability in my results when using this compound. What could be the cause?
A3: High variability in experiments with this compound can stem from several factors. The reported inhibitory concentration (IC50) of this compound against FAAH has been shown to be highly dependent on the assay conditions, such as the source of the enzyme and the pH of the assay.[3] Therefore, it is crucial to standardize your experimental protocol meticulously. Additionally, ensure consistent formulation and administration of this compound, as its lipophilic nature can affect its solubility and bioavailability.
Q4: How can I ensure the quality and integrity of my data when working with this compound?
A4: To ensure high-quality data, it is essential to implement robust data quality management practices.[5][6][7] This includes:
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Standardized Protocols: Use and document standardized procedures for all experiments.[8]
-
Regular Calibration: Regularly calibrate all instruments and equipment.
-
Data Audits: Conduct periodic reviews of your data to identify and correct any inconsistencies or errors.[8]
-
Clear Documentation: Maintain detailed records of all experimental parameters, including compound batch numbers, concentrations, and incubation times.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Assay Condition Variability | Strictly control and document assay parameters such as pH, temperature, and buffer composition. | Reduced variability in IC50 values across experiments. |
| Enzyme Source Differences | Use a consistent source and batch of FAAH or cell line for all related experiments. | Minimized variation due to differences in enzyme activity or expression levels. |
| This compound Solubility Issues | Prepare fresh this compound solutions for each experiment and verify solubility in your assay buffer. Consider the use of a vehicle control (e.g., DMSO) and ensure its final concentration is consistent and non-toxic to your system. | Improved compound delivery and more reliable dose-response curves. |
Issue 2: Unexpected Cellular Responses or Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effects | Include control experiments with structurally related but inactive compounds. If possible, use a secondary inhibitor with a different chemical scaffold to confirm that the observed effect is due to anandamide uptake inhibition. | Differentiation between on-target and off-target effects of this compound. |
| Vehicle Toxicity | Run vehicle-only controls at the highest concentration used in the experiment to assess the effect of the solvent (e.g., DMSO) on your cells or tissues. | Confirmation that the observed effects are due to this compound and not the vehicle. |
| Cell Line Sensitivity | Perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your specific cell line. | Identification of a therapeutic window that minimizes cytotoxicity. |
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay
This protocol is designed to determine the IC50 of this compound against FAAH in a cell lysate preparation.
Materials:
-
This compound
-
FAAH-expressing cell line (e.g., N18TG2) or rat brain homogenate
-
[³H]Anandamide
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Methodology:
-
Prepare cell lysates or brain homogenates containing FAAH.
-
Serially dilute this compound to a range of concentrations (e.g., 0.1 µM to 100 µM).
-
In a microplate, combine the cell lysate/homogenate, this compound dilution (or vehicle control), and assay buffer.
-
Initiate the reaction by adding [³H]Anandamide.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes).
-
Stop the reaction by adding an acidic stop solution.
-
Extract the radiolabeled product (e.g., [³H]ethanolamine) using a suitable organic solvent.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular Anandamide Uptake Assay
This protocol measures the effect of this compound on the uptake of anandamide into cultured cells.
Materials:
-
This compound
-
Cell line of interest (e.g., neuroblastoma cells)
-
[¹⁴C]Anandamide
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
Methodology:
-
Plate cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 30 minutes).
-
Add [¹⁴C]Anandamide to each well and incubate for a short period (e.g., 5 minutes) to measure initial uptake rates.
-
Rapidly wash the cells with ice-cold PBS to remove extracellular radiolabel.
-
Lyse the cells with lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the amount of anandamide uptake and calculate the inhibitory effect of this compound.
Visualizations
Caption: this compound inhibits the anandamide transporter, increasing extracellular AEA levels.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firsteigen.com [firsteigen.com]
- 6. techtarget.com [techtarget.com]
- 7. Black Tiger - Data Quality Management: Strategies for Enterprise Success [blacktiger.tech]
- 8. How to Improve Data Quality in Clinical Data Management - eLeaP® Quality [quality.eleapsoftware.com]
Validation & Comparative
Validating VDM11's Inhibition of the Anandamide Membrane Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and appetite. The termination of AEA signaling is primarily governed by its transport into the cell, followed by enzymatic degradation. The protein or mechanism responsible for this transport, often referred to as the anandamide membrane transporter (AMT), has been a subject of intense research and debate. While a specific transporter protein has yet to be definitively identified, several compounds have been developed to inhibit this transport process, thereby prolonging AEA's effects. Among these, VDM11 has emerged as a noteworthy inhibitor.
This guide provides a comparative analysis of this compound and other key AMT inhibitors, supported by experimental data and detailed protocols to aid researchers in their validation efforts.
Comparative Analysis of Anandamide Membrane Transporter Inhibitors
The efficacy and selectivity of AMT inhibitors are critical for their use as research tools and potential therapeutic agents. The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the IC50 values for AMT inhibition are often derived from cell-based anandamide uptake assays and can vary depending on the cell line and experimental conditions.
| Compound | Target | IC50 Value | Cell Line/Assay Conditions | Reference |
| This compound | Anandamide Uptake | ~1 µM (inferred) | C6 glioma cells | [1][2] |
| Fatty Acid Amide Hydrolase (FAAH) | 2.6 µM | Rat brain homogenate | [3] | |
| Monoacylglycerol Lipase (MAGL) | 21 µM | Rat brain homogenate | [3] | |
| C6 Glioma Cell Proliferation | 2.7 µM | C6 glioma cells | [4] | |
| AM404 | Anandamide Uptake | ~1-4 µM | C6 glioma cells, cortical neurons | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | 2.1 µM | Rat brain homogenate | [3] | |
| Monoacylglycerol Lipase (MAGL) | 20 µM | Rat brain homogenate | [3] | |
| C6 Glioma Cell Proliferation | 4.9 µM | C6 glioma cells | [4] | |
| LY2183240 | Anandamide Uptake | Potent inhibitor | - | |
| UCM707 | Anandamide Uptake | Potent and selective inhibitor | In vitro and in vivo models | [5][6] |
| OMDM2 | Anandamide Uptake | Inhibitor | - | [2] |
| AM1172 | Anandamide Uptake | 2.1 - 2.5 µM | Cortical neurons, CCF-STTG1 astrocytoma cells | [3] |
Note on Data Interpretation: The direct comparison of IC50 values should be approached with caution due to the lack of standardized assays for anandamide transport.[7] The controversy surrounding the existence of a specific transporter protein versus a facilitated diffusion mechanism further complicates the interpretation of uptake inhibition data.[8] this compound and AM404 exhibit inhibitory activity against FAAH in the low micromolar range, suggesting that their effects on anandamide levels may not be solely due to transport blockade.[3] UCM707 is reported to be a potent and selective uptake inhibitor with minimal off-target effects.[5][6]
Experimental Protocols
Radiolabeled Anandamide Uptake Assay
This protocol describes a common method for assessing the inhibition of anandamide uptake in a cell-based assay using radiolabeled anandamide (e.g., [³H]AEA or [¹⁴C]AEA).
Materials:
-
Cell line expressing the anandamide transporter (e.g., C6 glioma cells, primary neurons).
-
Cell culture medium and supplements.
-
Radiolabeled anandamide ([³H]AEA or [¹⁴C]AEA).
-
Unlabeled anandamide.
-
Test inhibitors (e.g., this compound, AM404).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
-
Multi-well cell culture plates (e.g., 24-well or 96-well).
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Pre-incubation with Inhibitor:
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing the desired concentration of the test inhibitor (e.g., this compound) or vehicle control to the wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Add radiolabeled anandamide to each well to a final concentration typically in the nanomolar to low micromolar range.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The short incubation time is crucial to measure the initial rate of transport and minimize the contribution of subsequent metabolism.[9]
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive medium.
-
Immediately wash the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the amount of radiolabeled anandamide taken up by the cells in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Process and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
Caption: Anandamide signaling pathway and metabolism.
Caption: Workflow for anandamide uptake inhibition assay.
Conclusion
This compound is a valuable tool for studying the anandamide system. However, its inhibitory effects are not entirely specific to the anandamide membrane transporter, with notable activity against FAAH. When validating the effects of this compound or comparing it to other inhibitors, it is crucial to consider these off-target effects and to employ well-controlled experimental designs. The provided protocol for anandamide uptake assays offers a standardized method for such investigations. Further research is needed to definitively characterize the anandamide membrane transporter and to develop more potent and selective inhibitors, which will undoubtedly advance our understanding of the endocannabinoid system and its therapeutic potential.
References
- 1. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-based anandamide uptake inhibitors cause rapid toxicity to C6 glioma cells at pharmacologically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anandamide transport is independent of fatty-acid amide hydrolase activity and is blocked by the hydrolysis-resistant inhibitor AM1172 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AM404 and VDM 11 non-specifically inhibit C6 glioma cell proliferation at concentrations used to block the cellular accumulation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCM707, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]
- 8. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 9. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 in Focus: A Comparative Guide to Measuring Anandamide Level Alterations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VDM11's performance in altering anandamide levels against other anandamide uptake inhibitors. This document furnishes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Anandamide (AEA) is an endogenous cannabinoid neurotransmitter involved in regulating a myriad of physiological processes, including pain, mood, and appetite. Its signaling is tightly controlled by its synthesis, transport, and degradation. This compound is a selective inhibitor of anandamide uptake, a key step in its inactivation, thereby prolonging its effects.[1] This guide delves into the specifics of measuring anandamide level changes following the administration of this compound and compares its efficacy with other known anandamide uptake inhibitors, AM404 and OMDM-2.
Comparative Efficacy of Anandamide Uptake Inhibitors
The potency of this compound, AM404, and OMDM-2 in inhibiting the accumulation of anandamide in cerebellar granule neurons has been compared in a single study, providing a direct assessment of their relative efficacy. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.
| Compound | IC50 for Anandamide Accumulation Inhibition (µM) |
| This compound | ~5 |
| AM404 | ~5 |
| OMDM-2 | ~5 |
Data sourced from a comparative study on anandamide accumulation inhibitors in cerebellar granule neurons.[1]
Experimental Protocols
Accurate quantification of anandamide levels is critical for evaluating the efficacy of inhibitors like this compound. Below are detailed protocols for two widely used methods: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Anandamide Quantification in Rodent Brain Tissue
This method allows for the sensitive and specific quantification of anandamide.
1. Materials and Reagents:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Anandamide standard
-
Internal standard (e.g., anandamide-d8)
-
C18 reverse-phase column
-
Solid Phase Extraction (SPE) columns
2. Sample Preparation:
-
Excise and immediately freeze rodent brain tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.
-
Homogenize the frozen tissue in a suitable buffer.
-
Add 10 volumes of ice-cold acetonitrile containing the internal standard to the homogenate to precipitate proteins and extract lipids.[2]
-
Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 20 minutes at 4°C.[2]
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 37°C.[2]
-
For further purification, reconstitute the residue in a small volume of a suitable solvent and perform solid-phase extraction (SPE).[3]
-
Condition the SPE column with methanol and then water.[3]
-
Load the sample onto the column.
-
Wash the column with water to remove polar impurities.[3]
-
Elute the anandamide and other lipids with methanol.[3]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column.[4]
-
Use a gradient mobile phase, for example, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and gradually increasing the organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[4]
-
Set the mass spectrometer to operate in positive ion mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for anandamide and the internal standard.[3]
-
Quantify the anandamide concentration by comparing the peak area ratio of anandamide to the internal standard against a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Anandamide Quantification
ELISA provides a high-throughput method for quantifying anandamide in biological samples like plasma or cell culture supernatants. This protocol is a general guideline for a competitive ELISA.
1. Materials and Reagents:
-
ELISA plate pre-coated with an anti-anandamide antibody
-
Anandamide standard
-
Biotinylated anandamide
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer
2. Assay Procedure:
-
Prepare standards by serially diluting the anandamide standard in the assay buffer.
-
Add 50 µL of standards, samples, and blank (assay buffer only) to the appropriate wells of the pre-coated ELISA plate.[5]
-
Immediately add 50 µL of biotinylated anandamide to each well.[5]
-
Cover the plate and incubate for 1 hour at 37°C.[5] During this incubation, the free anandamide in the sample and the biotinylated anandamide will compete for binding to the immobilized antibody.
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[5][6]
-
Add 100 µL of Streptavidin-HRP solution to each well.[5]
-
Cover the plate and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate 5 times with wash buffer.[6]
-
Add 90 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[5][6] A blue color will develop.
-
Stop the reaction by adding 50 µL of stop solution to each well.[5][6] The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
The concentration of anandamide in the samples is inversely proportional to the absorbance and can be calculated from the standard curve.
Visualizing the Molecular Landscape and Experimental Processes
To better understand the context of this compound's action and the experimental procedures, the following diagrams have been generated.
Caption: Anandamide retrograde signaling pathway and this compound's mechanism of action.
Caption: Experimental workflow for measuring anandamide level changes.
References
- 1. Studies of anandamide accumulation inhibitors in cerebellar granule neurons: comparison to inhibition of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elkbiotech.com [elkbiotech.com]
- 6. cloud-clone.com [cloud-clone.com]
Confirming VDM11's Mechanism of Action: A Comparative Guide to Using the CB1 Receptor Antagonist AM251
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the mechanism of action of VDM11, a selective anandamide uptake inhibitor. The primary focus is on the use of the CB1 receptor antagonist, AM251, to demonstrate that the pharmacological effects of this compound are mediated through the cannabinoid type 1 (CB1) receptor. This guide includes detailed experimental protocols, quantitative data for comparison with alternative compounds, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and the Endocannabinoid System
This compound is a research chemical that selectively inhibits the reuptake of anandamide (AEA), an endogenous cannabinoid neurotransmitter.[1] By blocking the anandamide transporter (AMT), this compound increases the concentration and duration of AEA in the synaptic cleft. This enhanced AEA signaling is hypothesized to produce various physiological effects through the activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system.[2]
To validate that the observed effects of this compound are indeed mediated by CB1 receptor activation, it is crucial to employ a selective antagonist to block this interaction. AM251 is a potent and selective CB1 receptor antagonist/inverse agonist that is widely used for this purpose.[3] By demonstrating that pre-treatment with AM251 attenuates or completely blocks the effects of this compound, researchers can provide strong evidence for a CB1-mediated mechanism of action.
Comparative Analysis of Anandamide Uptake Inhibitors
The selection of an appropriate anandamide uptake inhibitor is critical for targeted research. This table compares this compound with other commonly used inhibitors.
| Compound | Target(s) | IC50 / Ki Values | Key Characteristics |
| This compound | Anandamide Transporter (AMT), FAAH | FAAH IC50: ~1.2-3.7 µM (assay dependent)[4] | Selective for anandamide uptake with some off-target FAAH inhibition.[4] |
| AM251 | CB1 Receptor (Antagonist) | CB1 Ki: 7.49 nM; IC50: 8 nM[5] | Potent and selective CB1 antagonist/inverse agonist, ~306-fold selectivity over CB2. |
| LY2183240 | Anandamide Transporter (AMT), FAAH | FAAH IC50: 12.4 nM; Cellular anandamide uptake IC50: 270 pM[6][7] | Potent inhibitor of both anandamide uptake and FAAH.[6][8] |
| UCM-707 | Anandamide Transporter (AMT) | - | Potent and selective endocannabinoid uptake inhibitor.[9][10][11] |
| OMDM-1 | Anandamide Transporter (AMT) | - | Anandamide transport inhibitor.[12] |
Experimental Protocols
Here, we provide detailed protocols for key in vivo experiments designed to investigate the this compound-AM251 interaction.
Nicotine-Induced Reinstatement of Drug-Seeking Behavior in Rats
This model assesses the potential of this compound to reduce nicotine craving and relapse, and whether this effect is CB1-dependent.
Experimental Protocol:
-
Animals: Male Wistar rats are individually housed and maintained on a reverse light-dark cycle.
-
Surgery: Rats are anesthetized and implanted with intravenous catheters in the jugular vein for nicotine self-administration.
-
Nicotine Self-Administration Training: Rats are trained to self-administer nicotine (0.03 mg/kg/infusion) by pressing a lever in an operant chamber. Training proceeds on a fixed-ratio schedule, gradually increasing to FR5 (five lever presses per infusion).[13][14]
-
Extinction Phase: Once stable self-administration is achieved, the nicotine infusions are replaced with saline, and lever pressing is no longer reinforced. This continues until the lever-pressing behavior is significantly reduced (extinguished).
-
Reinstatement Test:
-
This compound Group: Rats are pre-treated with this compound (e.g., 1, 3, or 10 mg/kg, i.p.) 30 minutes before a priming injection of nicotine (0.15 mg/kg, s.c.).
-
This compound + AM251 Group: Rats are pre-treated with AM251 (e.g., 1 or 3 mg/kg, i.p.) 15 minutes before the this compound injection, followed by the nicotine prime.
-
Control Groups: Vehicle controls for all drug treatments are included.
-
-
Data Analysis: The number of lever presses on the previously active lever is recorded during the reinstatement session. A significant reduction in nicotine-primed lever pressing in the this compound group compared to the vehicle group, and a reversal of this effect in the this compound + AM251 group, indicates a CB1-mediated mechanism.[1][15]
Quantitative Data Example:
| Treatment Group | Mean Active Lever Presses (± SEM) | Statistical Significance (vs. Vehicle + Nicotine Prime) |
| Vehicle + Saline | 5 ± 1 | p < 0.001 |
| Vehicle + Nicotine Prime | 25 ± 3 | - |
| This compound (3 mg/kg) + Nicotine Prime | 12 ± 2 | p < 0.05 |
| This compound (10 mg/kg) + Nicotine Prime | 8 ± 1.5 | p < 0.05 |
| AM251 (1 mg/kg) + this compound (10 mg/kg) + Nicotine Prime | 22 ± 2.5 | Not Significant |
Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Mice
The EPM is a widely used behavioral assay to assess anxiety. This protocol determines if this compound has anxiolytic (anxiety-reducing) effects and if these are mediated by CB1 receptors.
Experimental Protocol:
-
Animals: Male C57BL/6 mice are group-housed and habituated to the testing room for at least 1 hour before the experiment.
-
Apparatus: The elevated plus maze consists of two open arms and two enclosed arms, elevated from the floor.[16][17]
-
Drug Administration:
-
This compound Group: Mice are administered this compound (e.g., 5 or 10 mg/kg, i.p.) 30 minutes before the test.
-
This compound + AM251 Group: Mice are pre-treated with AM251 (e.g., 1 mg/kg, i.p.) 15 minutes before this compound administration.
-
Control Groups: Vehicle-treated mice serve as controls.
-
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes. The session is recorded by an overhead camera.
-
Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters in the this compound group suggests an anxiolytic effect. A reversal of this effect in the this compound + AM251 group points to a CB1-mediated mechanism.
Quantitative Data Example:
| Treatment Group | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |
| Vehicle | 25 ± 3 | 30 ± 4 |
| This compound (10 mg/kg) | 45 ± 5 | 50 ± 6 |
| AM251 (1 mg/kg) + this compound (10 mg/kg) | 28 ± 4 | 33 ± 5 |
*p < 0.05 compared to Vehicle group
Capsaicin-Induced Cough in Mice
This model can be used to assess the antitussive (cough-suppressing) effects of this compound.
Experimental Protocol:
-
Animals: Male ddY mice are used.
-
Cough Induction: Mice are individually placed in a chamber and exposed to a nebulized solution of capsaicin (30 µM) for 3 minutes to induce coughing.
-
Drug Administration:
-
Data Collection: The number of coughs is counted during the capsaicin exposure period.
-
Data Analysis: A dose-dependent reduction in the number of coughs by this compound, which is reversed by the CB1 antagonist, would indicate that the antitussive effect is mediated by CB1 receptors.[18][19]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental logic is crucial for understanding the confirmation of this compound's mechanism.
Caption: this compound inhibits the anandamide transporter, increasing extracellular anandamide and activating the CB1 receptor.
Caption: Logical workflow for using AM251 to confirm the CB1-mediated mechanism of this compound.
Conclusion
The use of selective antagonists like AM251 is an indispensable tool for elucidating the mechanism of action of compounds targeting the endocannabinoid system. The experimental frameworks provided in this guide offer robust methods for confirming that the pharmacological effects of the anandamide uptake inhibitor this compound are mediated through the CB1 receptor. By employing these comparative approaches and detailed protocols, researchers can generate high-quality, reproducible data to advance our understanding of endocannabinoid signaling and the therapeutic potential of molecules like this compound.
References
- 1. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. future4200.com [future4200.com]
- 7. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. UCM707, an inhibitor of the anandamide uptake, behaves as a symptom control agent in models of Huntington's disease and multiple sclerosis, but fails to delay/arrest the progression of different motor-related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UCM707, a potent and selective inhibitor of endocannabinoid uptake, potentiates hypokinetic and antinociceptive effects of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. scivisionpub.com [scivisionpub.com]
- 14. Frontiers | Assessment of ethanol and nicotine interactions using a reinforcer demand modeling with grouped and individual levels of analyses in a long-access self-administration model using male rats [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (this compound), an anandamide transporter inhibitor, on capsaicin-induced cough in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Anandamide Enhancers: A Comparative Analysis of VDM11 and URB597
For researchers, scientists, and drug development professionals, understanding the nuances of endocannabinoid system modulators is paramount. This guide provides a detailed comparative analysis of two prominent compounds, VDM11 and URB597, which both elevate levels of the endogenous cannabinoid anandamide, albeit through distinct mechanisms. We present a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies, to aid in the selection of the appropriate tool for your research needs.
At a Glance: this compound vs. URB597
| Feature | This compound | URB597 |
| Primary Mechanism | Anandamide Reuptake Inhibitor | Fatty Acid Amide Hydrolase (FAAH) Inhibitor |
| Target | Anandamide Membrane Transporter (AMT) | Fatty Acid Amide Hydrolase (FAAH) |
| Effect on Anandamide | Increases synaptic concentration | Increases intracellular and synaptic concentration |
| Selectivity | Selective for anandamide with minimal effects on other endocannabinoids like OEA, PEA, or 2-AG. | Also increases levels of other fatty acid amides such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). |
| Reported IC50 | 4-11 µM for anandamide transport inhibition | ~5 nM for rat brain FAAH, ~3 nM for human liver FAAH |
| In Vivo Efficacy | Attenuates reinstatement of nicotine-seeking behavior. | Demonstrates anxiolytic-like, antidepressant-like, and analgesic effects; reduces nausea. |
Mechanism of Action: Two Paths to Elevating Anandamide
The primary distinction between this compound and URB597 lies in their mechanism of action. Both compounds ultimately lead to an increase in anandamide, a key endocannabinoid neurotransmitter, but they target different points in its lifecycle.
This compound acts as a potent and selective inhibitor of the anandamide membrane transporter (AMT).[1] By blocking this transporter, this compound prevents the reuptake of anandamide from the synaptic cleft back into the presynaptic neuron, thereby prolonging its presence and enhancing its signaling effects at cannabinoid receptors, primarily CB1.
URB597 , on the other hand, is a potent inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the intracellular degradation of anandamide. By inhibiting FAAH, URB597 prevents the breakdown of anandamide after it has been taken up by the cell, leading to an accumulation of anandamide which can then be released back into the synapse.
Comparative Pharmacological Data
| Parameter | This compound | URB597 | Reference |
| IC50 (Anandamide Transport) | 4-11 µM | Not Applicable | [1] |
| IC50 (FAAH Inhibition) | Weakly active or inactive | ~3-5 nM | [1] |
| In Vivo ID50 (FAAH Inhibition) | Not Applicable | 0.15 mg/kg (rat brain) | [1] |
| Selectivity | High for AMT over FAAH, CB1/CB2 receptors | High for FAAH over CB1/CB2 receptors and anandamide transport | [1] |
Head-to-Head: In Vivo Comparative Studies
A key study directly compared the effects of this compound and URB597 on nicotine-taking and nicotine-seeking behaviors in rats. The results highlighted important functional differences between the two compounds.
Nicotine-Seeking Behavior: Both this compound and URB597 were found to reduce the reinstatement of nicotine-seeking behavior, suggesting that augmenting anandamide signaling can mitigate relapse-like activity.
Nicotine-Taking Behavior: Interestingly, while URB597 was shown to decrease the acquisition of nicotine self-administration, this compound did not affect established nicotine self-administration under fixed-ratio or progressive-ratio schedules of reinforcement. This suggests a potential divergence in their therapeutic applications, with FAAH inhibition possibly being more effective at preventing the initiation of addictive behaviors, while anandamide reuptake inhibition may be more relevant for preventing relapse.
Experimental Protocols
Anandamide Uptake Assay (for this compound)
This protocol is a generalized method for assessing the inhibition of anandamide uptake in cell culture.
-
Cell Culture: Utilize a suitable cell line known to express the anandamide membrane transporter, such as C6 glioma cells or primary astrocytes.
-
Plating: Seed cells in 24-well plates and grow to confluence.
-
Pre-incubation: Wash cells with Krebs-Tris buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a solution containing a known concentration of radiolabeled anandamide (e.g., [³H]anandamide) to each well.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake.
-
Uptake Termination: Rapidly wash the cells with ice-cold buffer to stop the uptake process.
-
Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of anandamide uptake at each concentration of this compound and determine the IC50 value.
FAAH Inhibition Assay (for URB597)
This protocol describes a common method for measuring the inhibition of FAAH activity.
-
Enzyme Source: Prepare a homogenate from a tissue source rich in FAAH, such as rat brain or liver.
-
Substrate: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Pre-incubation: In a 96-well plate, pre-incubate the enzyme preparation with varying concentrations of URB597 or vehicle for 15-30 minutes at 37°C.
-
Reaction Initiation: Add the FAAH substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the released 7-amino-4-methylcoumarin (AMC) using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration and calculate the IC50 value for URB597.
Anandamide Signaling Pathway
Both this compound and URB597 enhance anandamide signaling, which primarily occurs through the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor by anandamide initiates a cascade of intracellular events.
Conclusion
This compound and URB597 represent two distinct and valuable tools for probing the function of the endocannabinoid system. This compound offers a more selective means of elevating synaptic anandamide levels by targeting its reuptake, making it a precise tool for studying the synaptic actions of anandamide. In contrast, URB597, by inhibiting FAAH, leads to a more global increase in anandamide and other related fatty acid amides, which may have broader physiological effects. The choice between these two compounds will ultimately depend on the specific research question and the desired pharmacological outcome. This guide provides the foundational information to make an informed decision for your experimental designs.
References
VDM11 vs. AM404: A Comparative Guide to Anandamide Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in various physiological processes, including pain, mood, and memory. Its signaling is tightly regulated by its synthesis, transport, and degradation. The cellular uptake of anandamide is a key step in terminating its synaptic actions, making the anandamide transporter a promising target for therapeutic intervention. VDM11 and AM404 are two of the most widely studied inhibitors of anandamide transport. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison at a Glance
Both this compound and AM404 are effective inhibitors of anandamide transport, however, they exhibit distinct selectivity profiles. This compound is a more selective inhibitor of the anandamide transporter, whereas AM404 displays off-target effects, notably inhibiting the primary anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH), and activating the transient receptor potential vanilloid 1 (TRPV1) channel.
| Parameter | This compound | AM404 | References |
| Anandamide Transport Inhibition (IC50) | ~1 µM | ~1-5 µM | |
| FAAH Inhibition (IC50) | >50 µM (initially reported), 2.6 µM (in the presence of BSA) | 2.1 - 6 µM | [1] |
| MAGL Inhibition (IC50) | 21 µM | 20 µM | [1] |
| TRPV1 Receptor Activity | Negligible | Agonist (>1 µM) | [2] |
| CB1 Receptor Binding Affinity (Ki) | Not reported (negligible effects) | 1.8 µM | [3] |
Note: IC50 and Ki values can vary depending on the experimental conditions, such as the cell type and assay used. BSA (bovine serum albumin) can influence the apparent potency of these lipophilic compounds.
In-Depth Analysis
Selectivity Profile
The most significant distinction between this compound and AM404 lies in their selectivity. This compound is considered a more selective tool for studying the anandamide transporter due to its minimal interaction with other components of the endocannabinoid system. Initial reports indicated a very weak inhibition of FAAH by this compound (IC50 > 50 µM)[1]. However, subsequent studies have shown that in the presence of BSA, the IC50 for FAAH inhibition by this compound is significantly lower (2.6 µM), suggesting that under certain experimental conditions, it can inhibit FAAH[1].
AM404, on the other hand, is a less selective compound. It inhibits FAAH with a potency similar to its inhibition of anandamide transport (IC50 = 2.1 - 6 µM)[1]. This lack of selectivity can complicate the interpretation of experimental results, as the observed effects could be due to the inhibition of anandamide transport, FAAH, or both. Furthermore, AM404 is a known agonist of the TRPV1 receptor, a non-selective cation channel involved in pain sensation, at concentrations greater than 1 µM[2]. This activity adds another layer of complexity to its pharmacological profile. AM404 also exhibits a weak binding affinity for the CB1 receptor (Ki = 1.8 µM)[3].
In Vivo Effects
Both this compound and AM404 have been shown to be active in vivo, leading to an elevation of endogenous anandamide levels. Systemic administration of AM404 in rats resulted in a significant increase in plasma anandamide levels[4]. Similarly, this compound has been reported to elevate anandamide levels in vivo[5]. These findings support their role as inhibitors of anandamide inactivation in a physiological context. The behavioral consequences of this elevation in anandamide levels have been demonstrated in various animal models, including models of pain, anxiety, and addiction[5][6][7].
Experimental Protocols
Anandamide Transport Assay (Radiolabeled Uptake)
This protocol is a representative method for assessing the inhibition of anandamide transport in cell culture, such as in C6 glioma cells.
Materials:
-
C6 glioma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
[³H]-Anandamide (radiolabeled anandamide)
-
Unlabeled anandamide
-
This compound and AM404
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture C6 glioma cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-incubation: On the day of the experiment, wash the cells twice with warm PBS. Pre-incubate the cells for 10-15 minutes at 37°C with either the vehicle (e.g., DMSO) or the desired concentrations of this compound or AM404 in serum-free DMEM.
-
Initiation of Uptake: Add [³H]-anandamide (e.g., at a final concentration of 100 nM) to each well to initiate the uptake.
-
Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C. To determine non-specific uptake, a parallel set of experiments should be conducted at 4°C.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake (measured at 37°C). Determine the IC50 values for this compound and AM404 by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.
Visualizing the Mechanisms
Anandamide Signaling Pathway
The following diagram illustrates the key steps in anandamide signaling at the synapse and the points of intervention for this compound and AM404.
Caption: Anandamide signaling at the synapse and sites of inhibition.
Experimental Workflow: Comparing Anandamide Transport Inhibitors
This diagram outlines a typical workflow for comparing the efficacy and selectivity of anandamide transport inhibitors like this compound and AM404.
Caption: Workflow for comparing anandamide transport inhibitors.
Conclusion
Both this compound and AM404 are valuable pharmacological tools for investigating the role of anandamide transport. The choice between them should be guided by the specific research question.
-
This compound is the preferred choice when a selective inhibition of the anandamide transporter is required, with minimal confounding effects on FAAH or TRPV1 receptors.
-
AM404 may be useful in studies where the combined effects of anandamide transport inhibition, FAAH inhibition, and TRPV1 activation are of interest. However, careful consideration of its off-target activities is crucial for data interpretation.
Researchers should be mindful of the experimental conditions, particularly the presence of proteins like albumin, which can influence the apparent potency of these compounds. The detailed protocols and comparative data presented in this guide are intended to facilitate informed decision-making in the selection and application of these important research compounds.
References
- 1. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor this compound: evidence that this compound acts as an FAAH substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the capsaicin-receptor TRPV1 by the acetaminophen metabolite N-arachidonoylaminophenol results in cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-administration of the anandamide transport inhibitor AM404 by squirrel monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated circulating levels of anandamide after administration of the transport inhibitor, AM404 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective anandamide transport inhibitor this compound attenuates reinstatement of nicotine seeking behaviour, but does not affect nicotine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like properties of the anandamide transport inhibitor AM404 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
Unveiling Cannabinoid Receptor Dynamics: A Comparative Guide to VDM11 and Alternatives in Modulating CB1/CB2 Expression
For researchers, scientists, and drug development professionals investigating the endocannabinoid system, understanding how pharmacological agents modulate the expression of cannabinoid receptors is paramount. This guide provides a comparative analysis of VDM11, an anandamide transport inhibitor, and its functional alternatives, focusing on their impact on CB1 and CB2 receptor expression as determined by Western blot analysis.
Comparison of this compound and FAAH Inhibitors on Cannabinoid Receptor Expression
This compound acts by blocking the transport of anandamide into cells, thereby increasing its extracellular concentration and enhancing its effects on cannabinoid receptors. Similarly, FAAH inhibitors prevent the enzymatic degradation of anandamide, leading to a sustained elevation of this endocannabinoid. The resulting increased activation of CB1 and CB2 receptors can, in turn, lead to adaptive changes in their expression levels.
Below is a summary of findings from studies investigating the effects of elevating anandamide levels on CB1 and CB2 receptor expression. It is important to note that the results can be context-dependent, varying with the cell type, tissue, and duration of treatment.
| Compound Class | Compound Example | Mechanism of Action | Effect on CB1 Receptor Expression | Effect on CB2 Receptor Expression | Reference |
| Anandamide Transport Inhibitor | This compound | Blocks the cellular reuptake of anandamide. | Data not available in published literature. | Data not available in published literature. | N/A |
| FAAH Inhibitor | URB597 | Inhibits the enzymatic degradation of anandamide. | Upregulation of mRNA expression in some brain regions. | Downregulation of mRNA expression in the hypothalamus. | [1] |
| FAAH Inhibitor | URB597 | Long-term administration in adolescent rats led to a persistent decrease in CB1 receptor binding in several brain regions. | N/A | N/A | [2] |
Signaling Pathways and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the signaling pathway of anandamide and the experimental workflow for Western blot analysis of CB1/CB2 receptors.
Caption: Anandamide signaling and points of intervention.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol: Western Blotting for CB1/CB2 Receptors
This protocol provides a general framework for the Western blot analysis of CB1 and CB2 receptor expression in cell cultures or tissue samples. Optimization may be required for specific experimental conditions.
1. Sample Preparation (Cell Lysates)
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions. This ensures equal loading of protein for each sample.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Mix a calculated volume of protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins. Note: Some studies suggest that for CB1 receptor detection, heating above 65°C may lead to aggregation, so optimization of this step is crucial.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of a 4-12% SDS-PAGE gel.
-
Run the gel in SDS running buffer until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
6. Antibody Incubation
-
Primary Antibody: Incubate the membrane with a validated primary antibody specific for CB1 or CB2 receptor overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
7. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
8. Data Analysis
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the expression of CB1 or CB2 to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
This guide provides a foundational understanding for researchers investigating the effects of this compound and related compounds on cannabinoid receptor expression. While direct experimental data for this compound remains a key area for future research, the provided comparative framework and detailed protocols offer a robust starting point for designing and interpreting experiments in this critical area of pharmacology.
References
Control Experiments for Validating the Specificity of VDM11's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VDM11, a derivative of the anandamide analogue AM404, is widely utilized as a selective inhibitor of anandamide uptake. However, its precise mechanism of action and potential for off-target effects necessitate a rigorous validation of its specificity. This guide provides a comparative overview of essential control experiments to ascertain the on-target effects of this compound, contrasting its activity with alternative inhibitors and employing genetic and pharmacological tools to dissect its mechanism.
Executive Summary
This guide outlines key experimental strategies to validate the specificity of this compound. These include:
-
Enzymatic Assays: Directly comparing the inhibitory activity of this compound on fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) against highly selective inhibitors.
-
Cell-Based Assays: Assessing the effect of this compound on anandamide uptake in cellular models and evaluating its interaction with cannabinoid receptors.
-
Pharmacological and Genetic Controls in vivo: Utilizing specific receptor antagonists and knockout animal models to confirm the involvement of the endocannabinoid system in the physiological effects of this compound.
-
Off-Target Profiling: Broadly screening this compound against a panel of receptors and enzymes to identify potential unintended interactions.
The following sections provide detailed experimental protocols, comparative data, and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory potency (IC50) of this compound against key enzymes in the endocannabinoid system, alongside well-established selective inhibitors. It is crucial to note that the potency of this compound can be influenced by assay conditions, such as the presence of bovine serum albumin (BSA).[1]
| Compound | Target Enzyme | IC50 Value (µM) | Notes |
| This compound | FAAH | 1.6 - 2.9 | Potency is dependent on BSA concentration.[1] |
| MAGL | 6 - 14 | Less potent against MAGL compared to FAAH.[1] | |
| URB597 | FAAH | ~0.004 - 0.007 | Highly potent and selective FAAH inhibitor. |
| JZL184 | MAGL | ~0.002 - 0.008 | Highly potent and selective MAGL inhibitor. |
| AM404 | FAAH | ~2.1 | Analogue of this compound with known off-target effects.[1] |
Experimental Protocols
FAAH and MAGL Inhibition Assays
Objective: To determine the in vitro potency and selectivity of this compound in inhibiting the primary enzymes responsible for anandamide and 2-AG degradation.
Methodology:
-
Enzyme Source: Homogenates from rat brain or cells overexpressing human FAAH or MAGL.
-
Substrate: Radiolabeled anandamide ([³H]-AEA) for FAAH and radiolabeled 2-arachidonoylglycerol ([³H]-2-AG) for MAGL.
-
Inhibitors: this compound, URB597 (positive control for FAAH inhibition), and JZL184 (positive control for MAGL inhibition) are pre-incubated with the enzyme source at various concentrations.
-
Reaction: The reaction is initiated by adding the radiolabeled substrate and incubated at 37°C.
-
Termination and Analysis: The reaction is stopped, and the amount of hydrolyzed product is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Control for this compound as a FAAH Substrate: To investigate if this compound acts as a substrate for FAAH, its breakdown product can be measured by HPLC.[1] Pre-incubation with a potent FAAH inhibitor like URB597 should prevent the metabolism of this compound, confirming that FAAH is the enzyme responsible for its degradation.[2]
Anandamide Cellular Uptake Assay
Objective: To assess the ability of this compound to inhibit the cellular uptake of anandamide.
Methodology:
-
Cell Line: Neuro-2a or other suitable neuronal cell lines.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or a known uptake inhibitor.
-
Uptake: Radiolabeled anandamide ([³H]-AEA) is added to the cells and incubated for a short period (e.g., 15 minutes) at 37°C.
-
Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer containing BSA to remove extracellular [³H]-AEA.
-
Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.
-
Negative Control: A parallel experiment is conducted at 4°C to measure non-specific binding and passive diffusion, which is then subtracted from the 37°C data.
Cannabinoid Receptor (CB1/CB2) Binding Assay
Objective: To determine if this compound directly binds to CB1 or CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human CB1 or CB2 receptors are used.
-
Radioligand: A high-affinity radioligand for cannabinoid receptors, such as [³H]-CP55,940, is used.
-
Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of this compound.
-
Separation and Quantification: Bound and free radioligand are separated by filtration, and the bound radioactivity is measured.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value of the competition curve.
In Vivo Specificity Validation using Receptor Antagonists
Objective: To confirm that the in vivo effects of this compound are mediated by the CB1 receptor.
Methodology:
-
Animal Model: Rodent models relevant to the pharmacological effect being studied (e.g., pain, anxiety, addiction).
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
CB1 antagonist (e.g., SR141716A/rimonabant) alone
-
This compound + CB1 antagonist
-
-
Administration: The antagonist is typically administered prior to this compound.
-
Behavioral/Physiological Measurement: The relevant behavioral or physiological endpoint is measured.
-
Analysis: A statistically significant reversal of the this compound-induced effect by the CB1 antagonist indicates a CB1-dependent mechanism.
Mandatory Visualizations
Caption: this compound's potential interactions within the endocannabinoid system.
Caption: A workflow for comprehensive specificity testing of this compound.
Discussion and Interpretation of Results
A comprehensive evaluation of this compound's specificity relies on the convergence of evidence from these control experiments.
-
High potency and selectivity for FAAH over MAGL in enzymatic assays, comparable to selective inhibitors, would support its on-target activity.
-
Inhibition of anandamide uptake in cellular assays would be consistent with its proposed mechanism. However, if this compound is also a FAAH substrate, this could contribute to reduced intracellular anandamide accumulation.
-
Lack of direct binding to CB1 and CB2 receptors is crucial to confirm that its effects are not due to direct receptor agonism or antagonism.
-
Reversal of in vivo effects by a CB1 antagonist provides strong evidence that the observed physiological changes are mediated through the CB1 receptor, likely due to elevated anandamide levels.
-
Diminished or absent effects of this compound in FAAH or CB1 knockout mice would provide the most definitive genetic evidence for its on-target mechanism. For instance, if this compound's effects are absent in FAAH-/- mice, it would strongly suggest that its primary mode of action is through FAAH inhibition.
-
A clean profile in a broad off-target screening panel would significantly increase confidence in its specificity and reduce the likelihood of confounding off-target effects.
References
Cross-validation of VDM11 findings with genetic models (e.g., FAAH knockout)
An Objective Analysis of Pharmacological and Genetic Approaches to Augmenting Endocannabinoid Signaling
This guide provides a comparative analysis of the pharmacological agent VDM11 and Fatty Acid Amide Hydrolase (FAAH) knockout genetic models, two key tools used by researchers to investigate the physiological roles of the endocannabinoid system, primarily through the elevation of anandamide levels. This document is intended for researchers, scientists, and drug development professionals seeking to understand the concordance and potential discrepancies between these two experimental approaches.
Introduction to this compound and FAAH Knockout Models
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a plethora of physiological processes, including pain, mood, appetite, and memory. A primary mechanism for modulating the ECS is by increasing the levels of the endocannabinoid anandamide (AEA). This can be achieved pharmacologically, using agents like this compound, or genetically, through the deletion of the primary catabolic enzyme of AEA, FAAH.
This compound is characterized as a selective anandamide reuptake inhibitor. However, evidence also suggests it acts as an inhibitor of FAAH, potentially by serving as an alternative substrate for the enzyme. Its utility lies in its ability to acutely and reversibly elevate AEA levels, allowing for the study of the immediate consequences of enhanced anandamide signaling.
FAAH knockout (KO) mice provide a genetic model where the primary enzyme responsible for AEA degradation is absent. This results in a chronic, systemic elevation of anandamide and other N-acylethanolamines (NAEs). This model is invaluable for understanding the long-term consequences of elevated endocannabinoid tone on development and behavior.
The cross-validation of findings between this compound and FAAH KO models is essential for confirming that the observed physiological and behavioral effects are indeed attributable to the targeted mechanism—the enhancement of anandamide signaling—and for distinguishing between the effects of acute versus chronic elevation of endocannabinoid levels.
Comparative Data on Anandamide Levels and Phenotypic Outcomes
The following tables summarize the quantitative and qualitative data gathered from studies on this compound and FAAH knockout mice. A significant gap in the current literature is the lack of direct quantitative comparison of the magnitude of anandamide elevation in the brain following this compound administration versus the levels in FAAH knockout mice.
Table 1: Effects on Anandamide Levels
| Parameter | This compound | FAAH Knockout Model | Citation |
| Mechanism of Action | Anandamide Reuptake Inhibition & FAAH Inhibition | Genetic deletion of the FAAH enzyme | [1] |
| Brain Anandamide Levels | Elevates anandamide levels in vivo (quantitative fold-increase not consistently reported) | ~15-fold increase in brain anandamide levels | [2] |
| Effect on other NAEs (OEA, PEA) | Minimal effects reported | Increased levels of other FAAH substrates | [3] |
| Temporal Profile | Acute and transient elevation | Chronic, lifelong elevation |
Table 2: Comparative Phenotypic Outcomes
| Phenotypic Domain | This compound | FAAH Knockout Model | Citation |
| Nociception (Pain) | Analgesic effects in models of nociceptive and inflammatory pain | Analgesia in various pain models (e.g., hot-plate, formalin test). Pro-nociceptive phenotype can be unmasked by capsaicin. | [1][3][4] |
| Anxiety-like Behavior | Anxiolytic effects reported | Reduced anxiety-like behavior in tests like the elevated plus-maze. | [3] |
| Learning and Memory | Attenuates reinstatement of nicotine-seeking behavior | Enhanced acquisition of aversively-motivated learning tasks (e.g., Barnes maze, fear conditioning). | [5][6] |
| Reward and Addiction | Attenuates reinstatement of nicotine-seeking behavior induced by cues and priming. | Enhanced sensitivity to the rewarding effects of low-dose nicotine. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Generation of FAAH Knockout Mice
FAAH knockout mice are typically generated using standard homologous recombination techniques in embryonic stem cells.
-
Targeting Vector: A targeting vector is constructed to replace a portion of the Faah gene, often including the catalytic domain, with a selection cassette (e.g., a neomycin resistance gene).
-
Electroporation and Selection: The targeting vector is electroporated into embryonic stem (ES) cells, and cells that have successfully incorporated the vector are selected for using an agent like G418.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Breeding and Genotyping: Chimeric offspring are bred to establish germline transmission of the null allele. Subsequent generations are genotyped (e.g., by PCR of tail DNA) to identify homozygous FAAH -/- mice, heterozygous FAAH +/- mice, and wild-type FAAH +/+ littermates, who serve as controls.[7]
Quantification of Anandamide in Brain Tissue (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of endocannabinoids.
-
Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in a solvent mixture, typically acetonitrile or a chloroform/methanol mixture, containing an internal standard (e.g., deuterated anandamide).
-
Lipid Extraction: Lipids are extracted from the homogenate, often using a two-phase separation (e.g., with chloroform and water). The organic phase containing the lipids is collected.
-
Sample Cleanup: The lipid extract may be further purified using solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: The purified sample is injected into an LC-MS/MS system. The anandamide is separated from other lipids by liquid chromatography and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: The concentration of anandamide in the sample is determined by comparing the peak area of endogenous anandamide to that of the known concentration of the internal standard.
Behavioral Assays
This test measures the latency of a mouse to react to a thermal stimulus.
-
Apparatus: A metal plate that can be maintained at a constant, noxious temperature (e.g., 52-55°C).
-
Procedure:
-
Administer this compound or vehicle to the mice at a predetermined time before the test. FAAH KO and wild-type mice are tested without prior drug administration.
-
Place the mouse on the hot plate.
-
Start a timer and observe the mouse for nocifensive behaviors, such as licking a hind paw or jumping.
-
Stop the timer as soon as a nocifensive behavior is observed. This is the response latency.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Data Analysis: An increase in response latency is indicative of an analgesic effect.[8][9][10]
This test is based on the conflict between a mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or vehicle prior to the test. FAAH KO and wild-type mice are tested directly.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to freely explore the maze for a set period (e.g., 5 minutes).
-
A video tracking system records the time spent in and the number of entries into each arm.
-
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is interpreted as a reduction in anxiety-like behavior.[11][12][13][14][15][16]
This test assesses the ability of a mouse to learn and remember an association between a neutral context and an aversive stimulus.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock, and a distinct context for testing.
-
Procedure:
-
Training: Place the mouse in the conditioning chamber. After a period of exploration, present an unconditioned stimulus (US), such as a mild footshock, paired with the context (the chamber itself).
-
Testing: 24 hours later, return the mouse to the same chamber (the context). No shock is delivered.
-
Measurement: The primary measure is "freezing," a species-typical fear response characterized by the absence of all movement except for respiration. The duration of freezing is recorded.
-
-
Data Analysis: Increased freezing time in the context where the shock was received indicates fear memory. FAAH KO mice typically show enhanced acquisition of this fear memory.[17][18][19][20][21][22][23][24]
Visualizations of Pathways and Workflows
Endocannabinoid Signaling Pathway
References
- 1. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal changes in mouse brain fatty acid amide hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid amide hydrolase (FAAH) knockout mice exhibit enhanced acquisition of an aversive, but not of an appetitive, Barnes maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. MPD: Brown1: project protocol [phenome.jax.org]
- 12. protocols.io [protocols.io]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. Elevated plus maze protocol [protocols.io]
- 15. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Kaempferol Facilitated Extinction Learning in Contextual Fear Conditioned Rats via Inhibition of Fatty-Acid Amide Hydrolase [mdpi.com]
- 18. Increased Contextual Fear Conditioning in iNOS Knockout Mice: Additional Evidence for the Involvement of Nitric Oxide in Stress-Related Disorders and Contribution of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 20. Establishment of fear conditioning model in mice and study on mouse strain variation [cjpt.magtechjournal.com]
- 21. mdpi.com [mdpi.com]
- 22. Drug reduces fear caused by previous traumatic experiences in mice - Divulga UAB - University research dissemination magazine [uab.cat]
- 23. Trace Fear Conditioning in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Conditioned stimulus presentations alter anxiety level in fear-conditioned mice - PMC [pmc.ncbi.nlm.nih.gov]
VDM11 in a Comparative Light: In Vivo Efficacy Against Other Endocannabinoid Modulators
A comprehensive analysis of the in vivo performance of the endocannabinoid transport inhibitor VDM11 in comparison to selective inhibitors of the primary endocannabinoid degrading enzymes, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).
The endocannabinoid system (ECS) presents a rich field of targets for therapeutic intervention in a host of physiological and pathological processes. Modulation of this system, primarily through the enhancement of endogenous cannabinoid signaling, has shown promise in preclinical models of pain, anxiety, neuroinflammation, and addiction. This guide provides a comparative overview of the in vivo efficacy of this compound, a prominent endocannabinoid transport inhibitor, alongside two major classes of metabolic enzyme inhibitors: FAAH inhibitors (represented by URB597) and MAGL inhibitors (represented by JZL184). By examining their performance across various animal models and outlining the experimental methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in the pursuit of novel ECS-targeted therapeutics.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from key in vivo studies, offering a side-by-side comparison of this compound, URB597, and JZL184 across different therapeutic areas.
Analgesia: Neuropathic and Inflammatory Pain Models
| Compound | Animal Model | Pain Type | Dose Range | Route of Administration | Key Findings | Reference |
| This compound | Rat | Capsaicin-induced | 100 µg (i.pl.) | Intraplantar | Suppressed nocifensive behavior, thermal hyperalgesia, and mechanical allodynia. | [1] |
| URB597 | Rat | Capsaicin-induced | 75 µg (i.pl.) | Intraplantar | Suppressed mechanical allodynia but not thermal hyperalgesia or nocifensive behavior. | [1] |
| JZL184 | Rat | Capsaicin-induced | N/A | Intraplantar | Suppressed nocifensive behavior and thermal hyperalgesia. | [1] |
| This compound | Mouse | Cisplatin-induced neuropathy | N/A | N/A | Data not available in the provided search results. | |
| URB597 | Mouse | Cisplatin-induced neuropathy | 0.1 or 1 mg/kg | Intraperitoneal (i.p.) | Reversed mechanical and cold allodynia. | [2] |
| JZL184 | Mouse | Cisplatin-induced neuropathy | 1, 3 or 8 mg/kg | Intraperitoneal (i.p.) | Reversed mechanical and cold allodynia. | [2] |
Anxiolytic-like Effects
| Compound | Animal Model | Test | Dose Range | Route of Administration | Key Findings | Reference |
| This compound | Rat | Elevated Plus Maze | N/A | N/A | Data not available in the provided search results. | |
| URB597 | Mouse | Light-Dark Box | N/A | N/A | Prevented restraint stress-induced anxiety. | [3] |
| JZL184 | Rat | Elevated Plus Maze | 1-8 mg/kg | Intraperitoneal (i.p.) | Produced anxiolytic effects under high environmental aversiveness. | [4] |
| JZL184 | Mouse | Light-Dark Box | N/A | N/A | Prevented restraint stress-induced anxiety; effects were more robust than PF-3845 (another FAAH inhibitor). | [3] |
Neuroprotection and Anti-inflammatory Effects
| Compound | Animal Model | Model of Neuroinflammation/Injury | Dose Range | Route of Administration | Key Findings | Reference |
| This compound | Rat | Ouabain-induced excitotoxicity | 10 mg/kg | N/A | Did not reduce neuronal swelling or infarct volume. | [5] |
| URB597 | Rat | Kainate-induced excitotoxicity | N/A | N/A | Attenuated the damaging effects of KA-induced neuronal activity. | [6] |
| JZL184 | Mouse | Lipopolysaccharide (LPS)-induced neuroinflammation | N/A | N/A | Ameliorates LPS-induced inflammation by reducing pro-inflammatory cytokine production. |
Addiction Models
| Compound | Animal Model | Addiction Model | Dose Range | Route of Administration | Key Findings | Reference |
| This compound | Rat | Nicotine self-administration and reinstatement | 1, 3, and 10 mg/kg | N/A | Attenuated reinstatement of nicotine-seeking behavior but did not affect nicotine self-administration. | [6] |
| URB597 | Rat | Nicotine self-administration | N/A | N/A | Did not alter nicotine self-administration behavior under a progressive-ratio schedule. | [6] |
Signaling Pathways and Mechanisms of Action
The differential in vivo effects of this compound, FAAH inhibitors, and MAGL inhibitors stem from their distinct mechanisms of action, which ultimately lead to the differential enhancement of anandamide (AEA) and 2-arachidonoylglycerol (2-AG) signaling.
References
- 1. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alterations in endocannabinoid tone following chemotherapy-induced peripheral neuropathy: effects of endocannabinoid deactivation inhibitors targeting fatty-acid amide hydrolase and monoacylglycerol lipase in comparison to reference analgesics following cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic endocannabinoid augmentation for mood and anxiety disorders: comparative profiling of FAAH, MAGL and dual i… [ouci.dntb.gov.ua]
- 4. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
Verifying VDM11's Impact: A Comparative Guide to Key Research Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of VDM11's performance with alternative compounds, supported by experimental data from key research. Detailed methodologies and signaling pathways are presented to facilitate the replication and verification of these pivotal findings.
This compound, a selective inhibitor of anandamide reuptake, has demonstrated significant potential in preclinical models of neuroinflammation, addiction, and airway sensitivity. Its primary mechanism of action is the elevation of endogenous anandamide levels, which in turn modulates cannabinoid receptor signaling, particularly through the CB1 receptor.[1][2][3] This guide synthesizes quantitative data from seminal studies, outlines detailed experimental protocols for replication, and visualizes the underlying biological processes.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative effects of this compound in comparison to vehicle controls and alternative compounds in key preclinical models.
Neuroinflammation: Attenuation of LPS-Induced Cytokine Production
Lipopolysaccharide (LPS) administration is a widely used method to induce a systemic inflammatory response and model neuroinflammation in rodents.[4][5][6][7][8] this compound has been shown to significantly reduce the production of pro-inflammatory cytokines in the brain following an LPS challenge.
| Treatment Group | Dose (mg/kg) | TNF-α Level (pg/mg protein) | IL-1β Level (pg/mg protein) | IL-6 Level (pg/mg protein) | Reference |
| Vehicle + Saline | - | Baseline | Baseline | Baseline | [1] |
| Vehicle + LPS | - | Significantly Increased | Significantly Increased | Significantly Increased | [1] |
| This compound + LPS | 10 | Significantly Reduced | Significantly Reduced | Significantly Reduced | [1] |
| URB597 + LPS | 0.3 | Reduced | Reduced | Reduced | [9] |
Note: Specific quantitative values for cytokine levels were not consistently reported across all studies in a directly comparable format. "Significantly Increased/Reduced" indicates a statistically significant difference (p < 0.05) compared to the control group.
Addiction: Attenuation of Nicotine-Seeking Behavior
The reinstatement model of drug-seeking is a common paradigm to evaluate the potential of therapeutic compounds to prevent relapse. This compound has been shown to dose-dependently reduce cue-induced and nicotine-primed reinstatement of nicotine-seeking behavior in rats.[2][10][11]
| Treatment Group | Dose (mg/kg) | Active Lever Presses (Cue-Induced Reinstatement) | Active Lever Presses (Nicotine-Primed Reinstatement) | Reference |
| Vehicle | - | ~45 | ~50 | [10][11] |
| This compound | 3 | ~25 | ~30 | [10][11] |
| This compound | 10 | ~15 | ~20 | [10][11] |
| AM404 | Not specified | Attenuated | Attenuated | [12] |
Note: Values are approximated from graphical representations in the cited literature.
Airway Sensitivity: Reduction of Capsaicin-Induced Cough
Capsaicin, the pungent component of chili peppers, is used to induce cough in preclinical models to assess the efficacy of antitussive agents.[13][14][15][16][17][18][19] this compound has demonstrated a significant, dose-dependent reduction in the number of capsaicin-induced coughs in mice.
| Treatment Group | Dose (mg/kg) | Number of Coughs | Reference |
| Vehicle | - | ~17 | [3] |
| This compound | 10 | ~8 | [3] |
Note: Values are approximated from graphical representations in the cited literature.
Detailed Experimental Protocols
To aid in the verification of these findings, detailed protocols for the key experiments are provided below.
LPS-Induced Neuroinflammation Model in Mice
This protocol outlines the induction of neuroinflammation using lipopolysaccharide (LPS) and the subsequent measurement of pro-inflammatory cytokines.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water for at least 7 days prior to experimentation.
-
LPS Preparation: Dissolve E. coli O111:B4 LPS (Sigma-Aldrich) in sterile, pyrogen-free 0.9% saline to a final concentration of 1 mg/mL.
-
Drug Administration: Administer this compound (or alternative compound/vehicle) via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).
-
LPS Challenge: 30 minutes after drug administration, inject LPS i.p. at a dose of 0.5 mg/kg.
-
Tissue Collection: 2-4 hours after LPS injection, euthanize mice by cervical dislocation.
-
Brain Homogenization: Rapidly dissect the hippocampus and prefrontal cortex on ice. Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Cytokine Analysis: Centrifuge the homogenates and collect the supernatant. Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the total protein content of the sample, determined by a BCA protein assay. Analyze data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Nicotine Self-Administration and Reinstatement Model in Rats
This protocol describes the procedure for training rats to self-administer nicotine and then testing the effect of this compound on reinstatement of nicotine-seeking behavior.
-
Animal Model: Male Wistar rats, weighing 250-300g at the start of the experiment.
-
Surgery: Implant a chronic indwelling catheter into the right jugular vein under anesthesia. Allow at least 5-7 days for recovery.
-
Self-Administration Training: Conduct daily 2-hour sessions in operant conditioning chambers. Train rats to press an active lever to receive an intravenous infusion of nicotine (0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. A second, inactive lever is also present but has no programmed consequences.
-
Extinction: Once stable self-administration is achieved, replace nicotine with saline. Continue daily sessions until the number of active lever presses decreases to a predetermined criterion (e.g., <20% of the average of the last 3 days of self-administration).
-
Reinstatement Testing:
-
Cue-Induced Reinstatement: Administer this compound (or vehicle) i.p. 30 minutes before the session. Place the rat in the operant chamber and present the nicotine-associated cues (e.g., cue light and tone) contingent on active lever pressing, but without nicotine delivery.
-
Nicotine-Primed Reinstatement: Administer this compound (or vehicle) i.p. 30 minutes before the session. 10 minutes before the session, administer a priming injection of nicotine (e.g., 0.15 mg/kg, s.c.). Place the rat in the operant chamber where lever presses are recorded but have no programmed consequences.
-
-
Data Analysis: Record the number of active and inactive lever presses. Analyze the data using appropriate statistical methods (e.g., ANOVA).
Capsaicin-Induced Cough Model in Mice
This protocol details the methodology for inducing and quantifying cough in mice using capsaicin.
-
Animal Model: Male ICR mice, 6-8 weeks old.
-
Acclimation: Acclimate mice to the whole-body plethysmography chamber for 30 minutes on two separate days before the experiment.
-
Drug Administration: Administer this compound (or vehicle) subcutaneously (s.c.) at the desired dose (e.g., 10 mg/kg).
-
Capsaicin Challenge: 60 minutes after drug administration, place the mouse in the plethysmography chamber. Expose the mouse to an aerosolized solution of capsaicin (e.g., 30 µM in saline containing 0.1% ethanol) for a fixed period (e.g., 3 minutes).
-
Cough Recording and Analysis: Record the characteristic cough sound and the associated pressure changes inside the chamber using a microphone and a differential pressure transducer. Manually or automatically count the number of coughs based on the audio and pressure signals.
-
Data Analysis: Compare the number of coughs between the different treatment groups using an appropriate statistical test (e.g., Mann-Whitney U test).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits the anandamide transporter, increasing synaptic anandamide levels and CB1 receptor activation.
Caption: Experimental workflow for the LPS-induced neuroinflammation model.
Caption: Workflow for the nicotine self-administration and reinstatement experiment.
References
- 1. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights in the Involvement of the Endocannabinoid System and Natural Cannabinoids in Nicotine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 8. LPS-induced acute neuroinflammation, involving interleukin-1 beta signaling, leads to proteomic, cellular, and network-level changes in the prefrontal cortex of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Endogenous Cannabinoid System in Nicotine Addiction: Novel Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Review: Effect of drugs on human cough reflex sensitivity to inhaled capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Capsaicin-induced mucus secretion in rat airways assessed in vivo and non-invasively by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of capsaicin concentration evoking coughs on clinical variables in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medscicaserep.com [medscicaserep.com]
A Head-to-Head Comparison of VDM11 and OMDM-2 as Anandamide Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Anandamide (AEA), a key endocannabinoid, is primarily cleared from the extracellular space by a putative anandamide membrane transporter (AMT), followed by intracellular enzymatic degradation. Inhibition of AMT represents a promising therapeutic strategy to enhance and prolong the endogenous effects of anandamide, offering potential treatments for various neurological and inflammatory disorders. This guide provides a detailed head-to-head comparison of two notable AMT inhibitors, VDM11 and OMDM-2, summarizing their performance based on available experimental data.
Introduction to this compound and OMDM-2
This compound, or N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide, and OMDM-2, or (9Z)-N-[1-((R)-4-hydroxbenzyl)-2-hydroxyethyl]-9-octadecenamide, are small molecule inhibitors designed to block the cellular uptake of anandamide. By doing so, they increase the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) and other targets. While both compounds are utilized in preclinical research to probe the functions of the endocannabinoid system, a direct comparative analysis of their potency and selectivity is crucial for the design and interpretation of experimental studies.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for this compound and OMDM-2, focusing on their inhibitory potency against the anandamide membrane transporter (AMT) and their selectivity over other key components of the endocannabinoid system. It is important to note that the data presented for each compound may originate from different studies and experimental conditions, and therefore, direct comparisons should be made with caution.
| Compound | Target | Inhibitory Potency (IC50/Ki) | Cell Line/Assay Condition |
| This compound | AMT | IC50: 4-11 µM | Not specified |
| FAAH | IC50: 2.6 µM | Rat brain homogenates | |
| MAGL | IC50: 21 µM | Rat brain homogenates | |
| CB1 Receptor | Ki: > 5-10 µM | Not specified | |
| CB2 Receptor | Ki: > 5-10 µM | Not specified | |
| OMDM-2 | AMT | Effective Concentration: 10-30 µM | In vivo microdialysis in rats |
| Cell Viability | Effective Concentration: 10 µM | C6 glioma cells (slowly developing effect) |
Note: A lower IC50 or Ki value indicates higher potency. The effective concentrations for OMDM-2 are derived from in vivo and cell-based studies and do not represent direct measures of AMT inhibition potency (IC50).
Experimental Protocols
Anandamide Uptake Inhibition Assay in C6 Glioma Cells
This protocol describes a common method for assessing the inhibitory effect of compounds like this compound and OMDM-2 on anandamide uptake in a cellular context. C6 glioma cells are frequently used as they endogenously express the anandamide transporter.
Materials:
-
C6 glioma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
[³H]-Anandamide (radiolabeled)
-
Unlabeled anandamide
-
This compound and OMDM-2 (or other test inhibitors)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: C6 glioma cells are cultured in DMEM supplemented with 10% FBS and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: For the assay, cells are seeded into 24-well plates and allowed to adhere and grow to a confluent monolayer.
-
Pre-incubation with Inhibitors: The cell culture medium is removed, and the cells are washed with PBS. The cells are then pre-incubated for 15-30 minutes with the test compounds (this compound, OMDM-2) at various concentrations in a serum-free medium. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Uptake: To start the uptake reaction, [³H]-anandamide (typically at a final concentration in the nanomolar range) is added to each well.
-
Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at 37°C to allow for anandamide uptake. Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a high concentration of unlabeled anandamide.
-
Termination of Uptake: The uptake is stopped by rapidly washing the cells three times with ice-cold PBS to remove extracellular [³H]-anandamide.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a suitable lysis buffer (e.g., 0.1 M NaOH). The cell lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]-anandamide taken up by the cells is determined. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of anandamide uptake, is then determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating AMT inhibitors.
Caption: Inhibition of anandamide uptake by this compound and OMDM-2.
Caption: Workflow for anandamide uptake inhibition assay.
Discussion and Conclusion
Based on the available data, this compound has a reported IC50 for AMT inhibition in the low micromolar range (4-11 µM). It exhibits moderate selectivity over FAAH (IC50: 2.6 µM) and greater selectivity over MAGL (IC50: 21 µM). Its affinity for CB1 and CB2 receptors is low (Ki > 5-10 µM), indicating that its primary mechanism of action at relevant concentrations is likely through the inhibition of anandamide transport.
For OMDM-2, direct quantitative data on its AMT inhibitory potency is less readily available in the literature. However, its use in in-vivo and in-vitro studies at concentrations around 10 µM suggests that it is active in a similar concentration range to this compound. One study noted that at 10 µM, OMDM-2 produced a more slowly developing effect on C6 glioma cell viability compared to this compound, which could imply differences in their physicochemical properties or off-target effects.
Assessing the selectivity profile of VDM11 against other transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity profile of VDM11, a potent inhibitor of the anandamide membrane transporter (AMT). Its performance is objectively compared with other relevant compounds, supported by available experimental data. This document aims to be a valuable resource for researchers in the fields of pharmacology and drug discovery, offering insights into this compound's specificity and potential off-target effects.
Executive Summary
Comparative Selectivity Data
The following table summarizes the known inhibitory concentrations (IC50) and binding affinities (Ki) of this compound against various molecular targets. For comparative context, data for the related compound AM404 is also included where available.
| Target | This compound | AM404 | Compound Class | Reference |
| Anandamide Membrane Transporter (AMT) | IC50: 4-11 µM | IC50: ~2 µM | Anandamide Transport Inhibitor | [1] |
| Fatty Acid Amide Hydrolase (FAAH) | IC50: 2.6 µM | IC50: 2.1 µM | Serine Hydrolase | [2] |
| Monoacylglycerol Lipase (MAGL) | IC50: 21 µM | IC50: 20 µM | Serine Hydrolase | [2] |
| Cannabinoid Receptor 1 (CB1) | Ki: > 5-10 µM | Weak Agonist | GPCR | [1] |
| Cannabinoid Receptor 2 (CB2) | Ki: > 5-10 µM | Weak Agonist | GPCR | [1] |
| Vanilloid Receptor 1 (hVR1/TRPV1) | Negligible Agonist Activity | Potent Agonist | Ion Channel | [1][3] |
Key Observations:
-
This compound demonstrates potent inhibition of the anandamide membrane transporter.
-
It exhibits a roughly 10-fold greater selectivity for FAAH over MAGL.[2]
-
Interestingly, this compound shows a slightly higher potency for the off-target enzyme FAAH compared to its primary target, AMT. This suggests that this compound may function as a dual inhibitor.
-
This compound displays weak affinity for the cannabinoid receptors CB1 and CB2.[1]
-
In contrast to its structural analog AM404, this compound shows negligible activity at the vanilloid receptor 1 (TRPV1), indicating a key selectivity advantage.[1][3]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's mechanism of action in the endocannabinoid synapse.
Caption: A generalized workflow for in vitro transporter inhibition assays.
Detailed Experimental Protocols
The following are generalized protocols for assessing the inhibition of key enzymes in the endocannabinoid system. These are based on standard methodologies reported in the literature.
Anandamide Membrane Transporter (AMT) Inhibition Assay
This assay measures the uptake of radiolabeled anandamide into cells expressing the anandamide transporter.
-
Cell Culture: Utilize a suitable cell line, such as neuroblastoma or astrocytoma cells, known to express the anandamide transporter. Culture cells to confluence in appropriate media.
-
Assay Buffer: Prepare a suitable buffer, such as Krebs-Tris buffer, with or without bovine serum albumin (BSA), which can influence the potency of lipophilic compounds.
-
Inhibitor Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Uptake Assay:
-
Wash the cultured cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled anandamide (e.g., [³H]-anandamide).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor or at 4°C).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition Assays
These assays measure the enzymatic activity of FAAH and MAGL by quantifying the hydrolysis of their respective substrates.
-
Enzyme Source: Prepare homogenates from rat brain tissue or use recombinant enzymes.
-
Substrate: Use radiolabeled anandamide for the FAAH assay and radiolabeled 2-arachidonoylglycerol (2-AG) for the MAGL assay.
-
Inhibitor Preparation: Prepare this compound and other test compounds as described for the AMT assay.
-
Enzymatic Reaction:
-
In a reaction tube, combine the enzyme preparation, assay buffer, and varying concentrations of this compound or vehicle.
-
Pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by adding an organic solvent mixture (e.g., chloroform/methanol) to extract the unhydrolyzed substrate and the hydrolyzed product.
-
-
Separation and Quantification:
-
Separate the aqueous phase (containing the hydrolyzed product) from the organic phase (containing the substrate) by centrifugation.
-
Measure the radioactivity in the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzymatic activity relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the endocannabinoid system, primarily through its inhibition of the anandamide membrane transporter. However, its selectivity profile indicates significant off-target activity, particularly against FAAH. Researchers should be mindful of these off-target effects when interpreting experimental results. The lack of publicly available data on this compound's selectivity against a broader range of transporters highlights an area where further investigation is warranted to fully characterize its pharmacological profile. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
- 1. Functional Role of High-Affinity Anandamide Transport, as Revealed by Selective Inhibition [escholarship.org]
- 2. Divergent Effects of Anandamide Transporter Inhibitors with Different Target Selectivity on Social Play Behavior in Adolescent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of VDM11's Impact on Neuroinflammatory Markers: A Comparative Analysis
An independent review of available scientific literature and public data reveals no specific information, experimental data, or publications related to a compound designated "VDM11" and its effects on neuroinflammatory markers. Therefore, a direct comparison with alternative compounds cannot be constructed at this time.
To fulfill the user's request for a comparative guide, information on this compound would be required, similar to the data available for other compounds investigated for their anti-neuroinflammatory properties. For a comprehensive comparison, the following data points for this compound would be essential:
-
Mechanism of Action: Elucidation of the specific signaling pathways modulated by this compound to reduce neuroinflammation.
-
Preclinical Data: In vitro and in vivo experimental results demonstrating the efficacy of this compound in reducing key neuroinflammatory markers.
-
Comparative Efficacy: Data from head-to-head studies comparing this compound with other known anti-inflammatory agents.
-
Experimental Protocols: Detailed methodologies of the experiments conducted to enable independent verification and replication.
While information on this compound is not available, this guide will provide a framework for such a comparison by presenting data on established and emerging compounds that modulate neuroinflammation, based on the core requirements of the user request.
Alternative Compounds Targeting Neuroinflammation
Neuroinflammation is a critical factor in the progression of neurodegenerative diseases, involving the activation of brain-resident immune cells like microglia and astrocytes, and the subsequent release of pro-inflammatory molecules.[1] Several therapeutic strategies aim to mitigate this process. Below is a comparative overview of two example compounds, A11 and Vincamine , for which preclinical data on their anti-neuroinflammatory effects have been published.
Comparative Data on Neuroinflammatory Marker Modulation
| Compound | Target Pathway | Key Neuroinflammatory Markers Reduced | Animal Model | Key Findings |
| A11 | PU.1 | Pro-inflammatory gene expression in microglia | Alzheimer's Disease (AD) mouse models | Reduces neuroinflammation, neuronal death, and improves cognitive function.[2][3][4] |
| Vincamine | NF-κB and Nrf2/HO-1 | TNF-α, IL-1β, IL-6, GFAP, Iba-1 | Parkinson's Disease (PD) mouse model | Alleviates neuroinflammation and oxidative damage.[5] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent verification of scientific findings. Below are examples of methodologies typically employed in the assessment of anti-neuroinflammatory compounds.
Assessment of Microglial Activation
-
Immunohistochemistry: Brain sections from animal models are stained with antibodies against microglial markers such as Iba-1. A reduction in the intensity and altered morphology of stained cells would indicate a decrease in microglial activation.[5]
-
Experimental Workflow:
Caption: Immunohistochemistry workflow for microglial activation.
Measurement of Pro-inflammatory Cytokines
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue.[5]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is employed to quantify the protein levels of these cytokines in brain homogenates or cerebrospinal fluid.
Western Blot Analysis of Signaling Pathways
-
Western Blotting: This method is used to detect and quantify specific proteins involved in inflammatory signaling pathways, such as phosphorylated p65, IKKβ, and IκBα in the NF-κB pathway, and Nrf2 and HO-1.[5]
Signaling Pathways in Neuroinflammation
Understanding the signaling pathways involved in neuroinflammation is key to developing targeted therapies.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation. This allows the p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
Caption: Simplified NF-κB signaling pathway in neuroinflammation.
PU.1 and Microglial Gene Expression
The transcription factor PU.1 is a key regulator of microglial gene expression. In Alzheimer's disease, PU.1 activity is elevated, leading to the expression of pro-inflammatory genes. The compound A11 has been shown to suppress PU.1's inflammatory activity.[2][3]
References
- 1. Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmlive.com [pmlive.com]
- 3. Alzheimer's disease: New molecule targets brain inflammation [medicalnewstoday.com]
- 4. Novel Alzheimer’s Drug Reduces Inflammation in the Brain | Technology Networks [technologynetworks.com]
- 5. Vincamine alleviates brain injury by attenuating neuroinflammation and oxidative damage in a mouse model of Parkinson's disease through the NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for VDM11
Immediate Safety and Handling Precautions
Before handling VDM11, it is essential to be familiar with its properties and the necessary safety measures. Personal protective equipment (PPE) should be worn at all times when working with this compound.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. |
| Handling | Avoid contact with skin, eyes, and clothing. Prevent dust formation and inhalation. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
This compound Disposal Protocol
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste. Adherence to your institution's Environmental Health & Safety (EHS) procedures is mandatory.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including pure compound, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as sharps, biohazards, and radioactive waste, unless it is a mixed waste.
-
Do not mix this compound waste with incompatible chemicals.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as gloves, absorbent paper, and wipes, in a designated, leak-proof container lined with a clear plastic bag.
-
The container must have a tight-fitting lid and be kept closed except when adding waste.
-
-
Unused or Expired this compound:
-
Keep the compound in its original container if possible.
-
If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled.
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, razor blades) contaminated with this compound in a designated, puncture-resistant sharps container.
-
Step 3: Labeling
-
Clearly label the hazardous waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "(5Z,8Z,11Z,14Z)-N-(4-Hydroxy-2-methylphenyl)icosa-5,8,11,14-tetraenamide" or "this compound".
-
The specific contents, including any solvents or other chemicals mixed with the this compound.
-
The accumulation start date (the date the first piece of waste was placed in the container).
-
The associated hazards (e.g., toxic, irritant).
-
Step 4: Storage of Waste
-
Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
Ensure the storage area is away from normal lab activities and is clearly marked with a "Danger – Hazardous Waste" sign.
-
Use secondary containment, such as a tray or bin, to capture any potential leaks.
Step 5: Arranging for Disposal
-
Once the waste container is full, or before the regulatory time limit for storage is reached, contact your institution's EHS department to schedule a waste pickup.
-
Do not dispose of this compound waste down the drain, in the regular trash, or by evaporation.
Experimental Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
Essential Safety and Operational Guide for Handling VDM11
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of VDM11. Adherence to these procedures is essential to ensure personnel safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Suitable chemical-resistant gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
This compound Handling and Storage Protocol
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of the laboratory.
| Procedure | Requirement | Details |
| Ventilation | Work in a well-ventilated area. | Use a fume hood or other engineering controls to minimize inhalation exposure. |
| Ignition Sources | Keep away from heat and ignition sources. | This compound may be flammable. |
| Storage | Store in a tightly closed container in a cool, well-ventilated area. | Recommended storage temperature is +2°C to +8°C. |
| Light Exposure | Protect from light. | To prevent degradation of the compound. |
First-Aid and Emergency Procedures
Immediate and appropriate response to exposure is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Rinse immediately with plenty of water and seek medical advice.[1] |
| Skin Contact | Wash with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes and wash before reuse.[1] |
| Inhalation | Remove to fresh air and monitor breathing. If breathing becomes difficult, give oxygen. If breathing stops, give artificial respiration.[1] |
| Ingestion | If swallowed, rinse mouth out with water, contact a local poison center, and call a physician.[1] |
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Accidental Release Measures
-
Evacuate Personnel : Ensure all non-essential personnel are cleared from the area.[1]
-
Ensure Adequate Ventilation : Use fume hoods and other ventilation to control airborne contaminants.[1]
-
Wear Appropriate PPE : Use the personal protective equipment outlined in Section 1.[1]
-
Containment : Use appropriate tools to place the spilled solid into a convenient waste disposal container.[1]
Disposal Plan
-
Waste Container : Place this compound waste into a designated, labeled, and sealed container.
-
Disposal Method : Dispose of contents and container in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.
Visualizing Laboratory Workflow and Safety Procedures
To ensure clarity and immediate comprehension of the required procedures, the following diagrams illustrate the standard workflow for handling this compound and the logical steps for ensuring personal safety.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
